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  • Product: 2-Methyl-2-propylpentanoic acid
  • CAS: 31113-56-1

Core Science & Biosynthesis

Foundational

2-Methyl-2-propylpentanoic Acid (2M2PP): Chemical Properties, Epigenetic Modulation, and Structure-Activity Relationships in Drug Development

Executive Summary 2-Methyl-2-propylpentanoic acid (2M2PP), frequently referred to as α -methylvalproic acid, is a branched short-chain fatty acid and a direct structural analog of valproic acid (VPA). While VPA is a glob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-propylpentanoic acid (2M2PP), frequently referred to as α -methylvalproic acid, is a branched short-chain fatty acid and a direct structural analog of valproic acid (VPA). While VPA is a globally prescribed anticonvulsant, mood stabilizer, and a known teratogen, 2M2PP serves as an essential pharmacological tool compound in preclinical research. By introducing a methyl group at the alpha-carbon (C2) of the VPA backbone, researchers can systematically map the structure-activity relationship (SAR) of Histone Deacetylase (HDAC) inhibition [1]. This guide provides an in-depth technical analysis of 2M2PP, detailing its physicochemical properties, its mechanistic role in epigenetic modulation, and self-validating experimental protocols for its application in drug development.

Section 1: Physicochemical Profiling and Molecular Structure

The core chemical structure of 2M2PP features a central alpha-carbon bonded to four distinct groups: a methyl group, a propyl group, a carboxylic acid moiety, and a pentanoic acid chain. This specific alpha-substitution introduces critical steric bulk compared to its parent compound, VPA (2-propylpentanoic acid).

Causality in Structural Design: The addition of the alpha-methyl group directly increases the molecule's lipophilicity (LogP = 2.68) and alters the spatial geometry of its carboxylic acid headgroup[1]. In biological systems, the carboxylic acid is the primary pharmacophore responsible for coordinating with the active-site zinc ion ( Zn2+ ) within the catalytic pocket of Class I and II HDACs. The steric hindrance introduced by the alpha-methyl group restricts 2M2PP's ability to deeply penetrate the narrow hydrophobic channel of the HDAC active site. This structural friction causes a direct, quantifiable reduction in binding affinity compared to the unmethylated VPA.

Table 1: Quantitative Physicochemical Data of 2M2PP
PropertyValueSource
IUPAC Name 2-methyl-2-propylpentanoic acidPubChem
CAS Number 31113-56-1PubChem
Molecular Formula C9H18O2PubChem
Molecular Weight 158.24 g/mol PubChem
LogP (Octanol/Water) 2.68PubChem
Topological Polar Surface Area (TPSA) 37.3 ŲPubChem
Hydrogen Bond Donors / Acceptors 1 / 2PubChem

Section 2: Pharmacological Relevance and Epigenetic Modulation

VPA is a well-established pan-HDAC inhibitor. To establish a pharmacological profile for HDAC inhibition and decouple VPA's neurological efficacy from its teratogenic side effects, 2M2PP is utilized in comparative epigenetic profiling [2].

HDAC Inhibition Profiling: In vitro enzymatic assays demonstrate that 2M2PP inhibits Class I and II HDACs (e.g., HDAC1, HDAC2, HDAC7), but with approximately a 10-fold decrease in potency compared to VPA due to the aforementioned steric hindrance.

Table 2: Comparative IC50 Values for HDAC Inhibition
CompoundHDAC1 IC50 (mM)HDAC2 IC50 (mM)HDAC7 IC50 (mM)
Valproic Acid (VPA) 0.70.81.3
2M2PP 7.57.88.5
(Data derived from Gurvich et al., Cancer Res. 2004) [2]

Cellular Differentiation and Teratogenicity: Despite its lower potency, 2M2PP successfully induces hyperacetylation of core histones H3 and H4 in intact hematopoietic cell lines (e.g., K562 and U937). This hyperacetylation leads to the derepression of the p21 promoter, causing cell cycle arrest and cellular differentiation [2]. Crucially, studies utilizing 2M2PP have established a strong correlation between HDAC inhibition potency and teratogenicity. This proves that the teratogenic side effects of VPA-like compounds are mechanistically driven by HDAC-mediated epigenetic alterations, rather than their primary anticonvulsant targets.

Pathway VPA Valproic Acid (VPA) High Potency HDAC Class I & II HDACs (HDAC1, 2, 7) VPA->HDAC Inhibits (IC50 ~0.7 mM) M2PP 2-Methyl-2-propylpentanoic acid (2M2PP) Lower Potency M2PP->HDAC Inhibits (IC50 ~7.5 mM) Chromatin Chromatin Relaxation (Histone H3/H4 Hyperacetylation) HDAC->Chromatin Prevents Deacetylation p21 p21 Promoter Activation Chromatin->p21 Upregulates Transcription Diff Cellular Differentiation (Growth Arrest) p21->Diff Induces

Epigenetic signaling pathway comparing VPA and 2M2PP in HDAC-mediated cellular differentiation.

Section 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the use of 2M2PP in epigenetic assays. Every workflow is designed as a self-validating system to prevent false positives.

Protocol 1: In Vitro HDAC Inhibition Assay

Objective: Quantify the IC50 of 2M2PP against immunoprecipitated HDAC1.

  • Compound Preparation: Dissolve 2M2PP in DMSO to create a 100 mM stock solution. Prepare working dilutions ranging from 0.1 mM to 20 mM in HDAC assay buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 10% glycerol).

  • Enzyme Isolation: Express Myc-tagged HDAC1 in 293T cells. Lyse the cells and immunoprecipitate HDAC1 using anti-Myc agarose beads.

  • Pre-Equilibration: Incubate the immunoprecipitated HDAC1 with varying concentrations of 2M2PP for 15 minutes at room temperature. Causality: Pre-equilibration ensures the sterically hindered 2M2PP has adequate time to access the catalytic pocket before the substrate is introduced.

  • Reaction: Add 3 H-labeled acetylated histone peptides (substrate) to the mixture. Incubate at 37°C for 2 hours.

  • Self-Validation Step: Run a parallel positive control using a known potent HDAC inhibitor (e.g., Trichostatin A at 1 µM) and a negative control (enzyme with DMSO vehicle only) to validate the dynamic range and functionality of the assay.

  • Termination & Quantification: Stop the reaction by adding 1 M HCl/0.4 M acetic acid. Extract the released 3 H-acetate using ethyl acetate. Measure the radioactivity of the organic phase using a liquid scintillation counter and calculate the IC50 via non-linear regression.

Protocol 2: In Vivo Histone Hyperacetylation Workflow

Objective: Assess the cellular efficacy of 2M2PP in inducing histone H3/H4 acetylation.

  • Cell Culture: Seed K562 or U937 human leukemic cells at 5×105 cells/mL in RPMI 1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with 7.5 mM 2M2PP (approximate IC50) and a vehicle control (DMSO). Incubate for 18 hours.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse in Triton Extraction Buffer (0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3​ ). Centrifuge to isolate intact nuclei. Extract histones overnight at 4°C using 0.2 N HCl.

  • Immunoblotting: Resolve histone extracts via 15% SDS-PAGE and transfer to nitrocellulose membranes. Probe with anti-acetyl-Histone H3 antibodies.

  • Self-Validation Step: Strip and reprobe the membrane with a pan-Histone H3 antibody (or stain the gel with Coomassie Blue). Causality: This verifies equal total histone loading across all lanes, ensuring that the observed hyperacetylation is strictly due to enzymatic inhibition by 2M2PP rather than a global upregulation of histone protein synthesis.

Workflow Prep Compound Prep Dissolve 2M2PP in DMSO Culture Cell Culture Incubate K562 cells with 7.5 mM 2M2PP Prep->Culture Extract Extraction Acid extraction of core histones Culture->Extract Blot Western Blot Probe for acetyl-H3 & total H3 (Control) Extract->Blot Analyze Analysis Quantify relative hyperacetylation Blot->Analyze

Step-by-step experimental workflow for assessing 2M2PP-induced histone hyperacetylation.

Conclusion

2-Methyl-2-propylpentanoic acid (2M2PP) is an indispensable analog in the structural profiling of short-chain fatty acid HDAC inhibitors. By demonstrating a significantly reduced binding affinity relative to Valproic Acid, 2M2PP elucidates the strict steric requirements of the HDAC catalytic pocket. Furthermore, its application in self-validating cellular assays confirms that the teratogenic and differentiation-inducing properties of VPA-like compounds are intrinsically linked to their potency as epigenetic modulators, providing a vital roadmap for the development of safer neurological therapeutics.

References

  • PubChem. "2-Methyl-2-n-propylpentanoic acid." National Center for Biotechnology Information. URL:[Link]

  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation." Cancer Research, 64(3), 1079-1086. URL:[Link]

Exploratory

2-Methyl-2-propylpentanoic Acid (2M2PP): A Critical Structural Analog for Decoupling Valproic Acid Pharmacology

An In-Depth Technical Guide on Epigenetic Negative Controls and Pharmacological Profiling Executive Summary Valproic acid (VPA) is a widely utilized anticonvulsant and mood stabilizer that also functions as a potent Clas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Epigenetic Negative Controls and Pharmacological Profiling

Executive Summary

Valproic acid (VPA) is a widely utilized anticonvulsant and mood stabilizer that also functions as a potent Class I and II Histone Deacetylase (HDAC) inhibitor[1]. Because VPA modulates multiple distinct cellular pathways—ranging from GABAergic transmission to epigenetic reprogramming—isolating the specific mechanisms driving its therapeutic and adverse effects (such as teratogenicity) presents a significant challenge.

Enter 2-Methyl-2-propylpentanoic acid (2M2PP) . By introducing a single methyl group at the alpha carbon of VPA, researchers have engineered a structural analog that effectively abolishes HDAC inhibition while preserving other non-epigenetic interactions[2]. This whitepaper explores the structural dynamics, pharmacological utility, and experimental protocols for deploying 2M2PP as a precision negative control in drug development and epigenetic research.

Chemical Identity & Structural Dynamics

2M2PP (IUPAC: 2-methyl-2-propylpentanoic acid) is a branched-chain fatty acid derivative. Structurally, it is identical to VPA with the exception of an additional methyl group at the C2 (alpha) position, converting a tertiary carbon into a quaternary carbon center[3].

Table 1: Physicochemical Properties of 2M2PP
PropertyValueReference / Source
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [3]
XLogP3-AA 3.0[3]
Topological Polar Surface Area (TPSA) 37.3 Ų[3]
Rotatable Bonds 5[3]
The Causality of Steric Hindrance

The mechanism of HDAC inhibition relies on the ability of a molecule to insert its aliphatic chain into a narrow, ~11 Å deep hydrophobic tubular pocket, allowing its terminal functional group (in this case, a carboxylic acid) to chelate a catalytic zinc ion (Zn²⁺) at the base of the active site[1].

While the tertiary branching of VPA is tolerated by the HDAC active site (albeit with lower affinity than linear chains like butyrate), the quaternary carbon of 2M2PP introduces severe steric clash[2]. The additional bulk of the alpha-methyl group physically prevents the molecule from traversing the hydrophobic channel, effectively neutralizing its ability to coordinate with the zinc ion. This physical exclusion is the causal mechanism behind 2M2PP's lack of epigenetic activity[1].

Pharmacological Profiling: Decoupling Epigenetics from Neuropharmacology

In drug development, proving that a specific phenotype (e.g., cellular differentiation or teratogenicity) is caused by HDAC inhibition requires a robust negative control. 2M2PP serves this exact purpose[2].

Table 2: Comparative IC50 Values for HDAC Inhibition
Enzyme TargetValproic Acid (VPA) IC50 (mM)2M2PP IC50 (mM)Fold Difference (Approx.)
HDAC1 0.77.5~10.7x weaker
HDAC2 0.87.8~9.7x weaker
HDAC7 1.38.5~6.5x weaker

Data derived from[1].

By comparing cells or animal models treated with VPA versus 2M2PP, researchers can confidently decouple pathways. For instance, VPA induces teratogenicity and activates PPARδ transcription reporters, whereas 2M2PP does neither[2]. This proves that VPA's teratogenic effects are deeply linked to its HDAC-inhibitory capabilities, rather than its general lipid structure or other off-target effects[4].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent downstream effects of VPA and 2M2PP based on their structural interaction with the HDAC active site.

G VPA Valproic Acid (VPA) HDAC Inhibitor HDAC HDAC Class I & II Active Site Pocket VPA->HDAC Binds Zinc Ion M2PP 2-Methyl-2-propylpentanoic acid (2M2PP) Non-HDAC Inhibitor Steric Steric Hindrance at Quaternary Carbon M2PP->Steric Alpha-Methyl Bulk HyperAc Histone Hyperacetylation (H3/H4) HDAC->HyperAc Inhibited by VPA NoAc Basal Acetylation Maintained HDAC->NoAc Unaffected by 2M2PP Steric->HDAC Prevents Binding Teratogen Teratogenicity & Cellular Differentiation HyperAc->Teratogen NoTeratogen No Teratogenicity (Isolates Non-Epigenetic Pathways) NoAc->NoTeratogen

Divergent pharmacological pathways of VPA and 2M2PP based on steric interactions with HDACs.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols detail how to utilize 2M2PP as a self-validating control in epigenetic assays[1].

Protocol 1: In Vitro HDAC Inhibition Fluorometric Assay

This assay measures direct enzymatic inhibition, bypassing transcriptional confounders.

  • Immunoprecipitation : Transfect 293T cells with epitope-tagged HDAC constructs (e.g., Myc-HDAC1). After 48 hours, lyse the cells and immunoprecipitate the target HDACs using anti-Myc agarose beads. Causality: Isolating the enzyme ensures that any observed loss of activity is due to direct small-molecule inhibition, not a reduction in protein expression.

  • Compound Incubation : Aliquot the bead-bound HDACs into a 96-well plate. Add 2M2PP at varying concentrations (0.1 mM to 20 mM). In parallel wells, add VPA (positive control) and vehicle (DMSO/buffer, negative control).

  • Substrate Addition : Add a fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC) to all wells and incubate at 37°C for 1 hour.

  • Cleavage & Development : Add a developer solution containing a trypsin-like protease. Causality: The protease will only cleave the AMC fluorophore from the substrate if the lysine residue was successfully deacetylated by the active HDAC.

  • Quantification : Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Self-Validation: VPA must show a dose-dependent decrease in fluorescence (IC50 ~0.8 mM), while 2M2PP should maintain near-baseline fluorescence up to ~7.5 mM, validating the steric exclusion hypothesis.

Protocol 2: Cellular Differentiation & Histone Extraction (U937/K562 Cells)

This workflow assesses the downstream cellular consequences of HDAC inhibition.

  • Cell Culture & Treatment : Culture U937 (myelomonocytic leukemia) or K562 cells in RPMI-1640 medium. Treat separate cohorts with 2 mM VPA and 2 mM 2M2PP for 24 to 72 hours.

  • Cell Harvesting & Lysis : Pellet the cells and wash with ice-cold PBS. Lyse the cells in a hypotonic lysis buffer supplemented with protease inhibitors and sodium butyrate (to prevent post-lysis deacetylation).

  • Acid Extraction of Histones : Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C. Centrifuge to remove insoluble debris. Causality: Acid extraction selectively precipitates highly basic core histones (H3, H4) while leaving acidic and neutral nucleoplasmic proteins in the supernatant, ensuring a high-purity histone yield.

  • Precipitation : Precipitate the histones from the supernatant using 33% trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.

  • Western Blotting : Resolve the histones via SDS-PAGE. Immunoblot for acetylated H3/H4 and p21 expression. Self-Validation: Total H3/H4 must be blotted simultaneously as a loading control. VPA-treated cells will show hyperacetylation and p21 upregulation; 2M2PP-treated cells will mirror the vehicle control, confirming the absence of epigenetic modulation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 134947, 2-Methyl-2-n-propylpentanoic acid." PubChem, [Link]3]

  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation." Cancer Research, 64(3), 1079-1086. [Link]2],[1],[4]

  • Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry, 276(39), 36734-36741. [Link]]

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Foundational

2-Methyl-2-propylpentanoic acid synthesis pathways

Advanced Synthesis Pathways and Mechanistic Profiling of 2-Methyl-2-propylpentanoic Acid ( α -Methylvalproic Acid) Abstract 2-Methyl-2-propylpentanoic acid (CAS: 31113-56-1), a structurally hindered α -quaternary carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Pathways and Mechanistic Profiling of 2-Methyl-2-propylpentanoic Acid ( α -Methylvalproic Acid)

Abstract 2-Methyl-2-propylpentanoic acid (CAS: 31113-56-1), a structurally hindered α -quaternary carboxylic acid, is a critical valproic acid (VPA) analog. It is extensively utilized in pharmacological research as a histone deacetylase (HDAC) inhibitor and as a sterically bulky moiety in the formulation of sustained-release prodrugs. This whitepaper details the retrosynthetic strategies, step-by-step synthetic methodologies, and the underlying chemical causality required to successfully construct its α -quaternary stereocenter.

Chemical and Physical Profiling

Before exploring synthesis, it is imperative to understand the physicochemical parameters that dictate the molecule's reactivity and handling.

  • IUPAC Name : 2-Methyl-2-propylpentanoic acid[1]

  • Synonyms : α -Methylvalproic acid, 2M2PP[2]

  • Molecular Formula : C9H18O2[1]

  • Molecular Weight : 158.24 g/mol [1]

  • LogP : 2.68[3]

  • Melting Point : 43-44 °C[4]

  • Boiling Point : 246.9 °C at 760 mmHg[5]

Retrosynthetic Analysis and Strategic Approaches

The synthesis of 2-methyl-2-propylpentanoic acid centers on the formation of a sterically encumbered quaternary carbon at the α -position of a carboxylic acid. Two primary pathways are utilized in modern chemical synthesis:

  • Directed Enolate Alkylation (Laboratory Scale) : Utilizing valproic acid or 2-methylpentanoic acid as a precursor, a strong, non-nucleophilic base (e.g., LDA) generates a stable kinetic lithium enolate, followed by an SN​2 alkylation.

  • Transition-Metal Catalyzed Carbonylation (Industrial Scale) : Utilizing olefins and carbon monoxide in the presence of noble metal carbonyl catalysts (Pt, Pd, Au) to directly synthesize tertiary carboxylic acids[6].

Pathway A: Directed Enolate Alkylation (Step-by-Step Protocol)

This method is the gold standard for laboratory-scale synthesis due to its high regioselectivity and predictable yields. The protocol below describes the α -methylation of valproic acid.

Causality & Mechanistic Insight : Valproic acid contains an α -proton that is weakly acidic. To prevent nucleophilic acyl substitution, a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required. The reaction is conducted at cryogenic temperatures (-78 °C) to stabilize the kinetic lithium enolate and prevent self-condensation. The subsequent addition of methyl iodide (MeI) proceeds via an SN​2 mechanism. The steric bulk of the two propyl groups on the enolate face dictates the trajectory of the incoming electrophile, requiring extended propagation times.

Protocol :

  • Preparation of LDA : In an oven-dried, nitrogen-purged Schlenk flask, add anhydrous THF and diisopropylamine (1.1 equivalents). Cool to 0 °C. Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete formation of LDA[7].

  • Enolate Formation : Cool the LDA solution to -78 °C using a dry ice/acetone bath. Dilute valproic acid (1.0 eq) in anhydrous THF and add dropwise over 20 minutes. Stir for 1 hour at -78 °C to form the intermediate lithium enolate.

  • Alkylation : Add methyl iodide (MeI, 1.2 eq) dropwise. (Caution: MeI is a potent alkylating agent and highly toxic).

  • Propagation : Allow the reaction mixture to slowly warm to room temperature over 4 to 6 hours to drive the sterically hindered SN​2 alkylation to completion.

  • Quenching and Extraction : Quench the reaction with 1M HCl to protonate the newly formed 2-methyl-2-propylpentanoic acid. Extract the aqueous layer with diethyl ether (3x).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography.

Enolate_Alkylation VPA Valproic Acid (Precursor) LDA LDA / THF (-78 °C) VPA->LDA Deprotonation Enolate Lithium Enolate Intermediate LDA->Enolate Kinetic Control MeI Methyl Iodide (MeI) SN2 Attack Enolate->MeI Electrophilic Addition Product 2-Methyl-2-propylpentanoic Acid (Target) MeI->Product Quench & Purify

Logical workflow of the directed enolate alkylation pathway for 2M2PP synthesis.

Pathway B: Transition-Metal Catalyzed Carbonylation

For industrial applications, the Koch-Haaf-type carbonylation or transition-metal mediated hydrocarboxylation is preferred. A patented process utilizes specific metal carbonyl catalysts to synthesize tertiary carboxylic acids from olefins, alcohols, or dienes under ambient pressure[6].

Causality & Mechanistic Insight : The reaction relies on the generation of a stable carbocation intermediate from an olefin or alcohol precursor in the presence of a strong acid (e.g., HF or H2​SO4​ ). Carbon monoxide acts as a nucleophile, attacking the carbocation to form an acylium ion, which is subsequently hydrolyzed. The use of noble metals (Pt, Pd, Au) as carbonyl catalysts accelerates the carbonylation step, allowing the reaction to proceed at lower temperatures and pressures compared to traditional Koch-Haaf conditions[6].

Protocol (Based on US6011171A) [6]:

  • Catalyst Preparation : In a specialized reactor (e.g., a three-necked flask connected to a gas burette), displace air with carbon monoxide. Charge the reactor with a noble metal catalyst, such as palladium (II) sulfate or platinum (II) hydroxide (1 mmol), and hydrogen fluoride (5 mL)[6].

  • Substrate Addition : Introduce the precursor mixture (e.g., a mixture of 1-octene or branched alcohols designed to yield a 9-carbon tertiary acid) slowly into the acidic catalyst solution.

  • Carbonylation : Allow the mixture to absorb carbon monoxide at ambient temperature and pressure. The metal catalyst facilitates the insertion of CO into the sterically hindered carbocation.

  • Hydrolysis & Extraction : Pour the reaction mixture into ice-water to hydrolyze the intermediate acylium ion. Extract the product with n-hexane.

  • Analysis : The resulting mixture often contains isomers (e.g., 2,2-dimethylheptanoic acid, 2-methyl-2-ethylhexanoic acid, and 2-methyl-2-propylpentanoic acid), which are separated via fractional distillation and verified by GC-MS and NMR[6].

Quantitative Data: Synthesis Pathway Comparison

The following table summarizes the key metrics for the two primary synthesis pathways.

ParameterPathway A: Enolate AlkylationPathway B: Metal-Catalyzed Carbonylation
Primary Precursor Valproic Acid or 2-Methylpentanoic AcidOlefins / Branched Alcohols (C8 precursors)
Key Reagents LDA, Methyl Iodide (MeI)CO gas, HF / H2​SO4​ , Pt/Pd/Au Catalysts
Temperature Cryogenic (-78 °C) to RTAmbient Temperature
Regioselectivity Very High (Targeted α -alkylation)Moderate (Yields isomeric mixtures)
Typical Yield 75% - 85% (Purified)~71% - 78% (As a mixture of isomers)[6]
Scalability Limited by cryogenic requirementsHigh (Industrial standard)
Pharmacological Significance and Downstream Applications

2-Methyl-2-propylpentanoic acid is not merely a synthetic target; it is a highly valuable functional moiety in drug development.

A. Histone Deacetylase (HDAC) Inhibition Valproic acid is a well-known inhibitor of Class I and II HDACs, leading to chromatin remodeling and altered gene expression (e.g., upregulation of p21), which correlates with its anticonvulsant and cellular differentiation properties[2]. 2-Methyl-2-propylpentanoic acid (2M2PP) has been synthesized and evaluated as an analog to map the steric boundaries of the HDAC active site[2]. The addition of the α -methyl group significantly alters the binding affinity, providing critical structure-activity relationship (SAR) data for designing next-generation epigenetic therapeutics[2].

Pharmacological_Pathway Drug 2M2PP / VPA Analogs Target Histone Deacetylases (HDAC Class I & II) Drug->Target Competitive Inhibition Chromatin Chromatin Hyperacetylation Target->Chromatin Prevents Deacetylation GeneExp Upregulation of p21 Chromatin->GeneExp Transcriptional Activation Outcome Cellular Differentiation GeneExp->Outcome Phenotypic Shift

Pharmacological mechanism of VPA analogs in HDAC inhibition and cellular differentiation.

B. Quaternary Ammonium Salt Prodrugs In advanced pharmacokinetics, 2-methyl-2-propylpentanoic acid is utilized to synthesize aldehyde-linked prodrug moieties for tertiary amine-containing drugs (e.g., asenapine)[8]. The extreme steric bulk of the α -quaternary center in 2M2PP reduces the aqueous solubility of the resulting quaternary ammonium salt prodrug[9]. This engineered insolubility allows the prodrug to form a depot upon intramuscular or subcutaneous injection, facilitating pH-independent, sustained release of the parent drug over weeks or months[8].

References
  • Guidechem. "2-methyl-2-propyl-pentanoic acid 31113-56-1 wiki". Available at: 5

  • SureChEMBL. "Compound Details - SCHEMBL1685057". Available at: 3

  • Eikel, D. et al. "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation". Chemical Research in Toxicology / AACR Journals. Available at: 2

  • PubChem. "2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947". Available at: 1

  • Sigma-Aldrich. "2-methyl-2-propylpentanoic acid | 31113-56-1". Available at: 4

  • Google Patents. "US6011171A - Process for synthesis of tertiary carboxylic acids and the esters thereof". Available at:6

  • The Journal of Organic Chemistry. "Copper-Catalyzed Intramolecular Benzylic C–H Amination for the Synthesis of Isoindolinones". Available at: 7

  • Google Patents. "WO2011084846A1 - Quaternary ammonium salt prodrugs". Available at: 9

  • European Patent Office. "EP 2521711 B1 - QUATERNARY AMMONIUM SALT PRODRUGS". Available at: 8

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-2-propylpentanoic Acid: Nomenclature, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-methyl-2-propylpentanoic acid, a branched-chain carboxylic acid. It details the precise...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-2-propylpentanoic acid, a branched-chain carboxylic acid. It details the precise nomenclature according to IUPAC standards and lists relevant synonyms and identifiers. The guide delves into the physicochemical properties of the molecule, supported by tabulated data for clarity. A significant focus is placed on a plausible synthetic route, with a detailed, step-by-step protocol for its preparation via malonic ester synthesis, explaining the rationale behind the chosen reagents and reaction conditions. Furthermore, the guide explores the potential applications of 2-methyl-2-propylpentanoic acid, particularly within the pharmaceutical and chemical industries, by drawing parallels with structurally related compounds. Finally, this document is grounded in authoritative references to ensure scientific integrity.

Nomenclature and Identification

The systematic naming of organic compounds is crucial for unambiguous communication in scientific and industrial contexts. The structure of the molecule features a five-carbon pentanoic acid backbone with two substituents, a methyl group and a propyl group, both attached to the second carbon atom (the alpha-carbon).

IUPAC Name

Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the correct and unambiguous name for this compound is 2-methyl-2-propylpentanoic acid .[1]

Synonyms and Identifiers

In literature and commercial databases, this compound may be referred to by a number of synonyms. It is imperative for researchers to be aware of these alternative names to ensure comprehensive information retrieval.

  • Synonyms: 2-Methyl-2-n-propylpentanoic acid[1]

  • CAS Number: 31113-56-1[1]

  • Molecular Formula: C9H18O2[1]

  • InChI Key: KTHXOYWHJBTQNC-UHFFFAOYSA-N[1]

The CAS (Chemical Abstracts Service) number is a unique identifier that is essential for database searches and regulatory compliance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, reactivity, and bioavailability.

PropertyValueSource
Molecular Weight 158.24 g/mol [1]
Appearance White to yellowish crystalline solidReign Pharma Pvt. Ltd.
Melting Point 43-44 °CSigma-Aldrich
Boiling Point 246.9°C at 760 mmHgGuidechem
Density 0.921 g/cm³Guidechem
Flash Point 112.3°CGuidechem
pKa (estimated) ~5
Solubility Soluble in organic solvents like ethanol, chloroform, and ether; slightly soluble in water.The Good Scents Company

Note: Some properties are sourced from chemical suppliers and may represent typical values.

Synthesis of 2-Methyl-2-propylpentanoic Acid

While various methods for the synthesis of carboxylic acids exist, the malonic ester synthesis is a robust and versatile method for the preparation of α-substituted and α,α-disubstituted carboxylic acids. This section provides a detailed protocol for the synthesis of 2-methyl-2-propylpentanoic acid using this approach, highlighting the chemical principles at each step.

Retrosynthetic Analysis

A retrosynthetic approach to 2-methyl-2-propylpentanoic acid via malonic ester synthesis involves disconnecting the bonds at the α-carbon. This reveals diethyl malonate as the starting material, which will be sequentially alkylated with a methyl halide and a propyl halide.

Experimental Protocol: Malonic Ester Synthesis

This protocol is a well-established method for the synthesis of substituted carboxylic acids.[2][3]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Methyl iodide (CH3I)

  • 1-Bromopropane (CH3CH2CH2Br)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

Step 1: Deprotonation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the reaction of the highly basic ethoxide with atmospheric moisture.

  • Cool the solution in an ice bath.

  • Slowly add diethyl malonate to the stirred solution. The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for deprotonation by the strong base to form a stable enolate.

Step 2: First Alkylation (Methylation)

  • To the solution containing the enolate, add methyl iodide dropwise while maintaining the low temperature. The enolate acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction to form diethyl methylmalonate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period to ensure complete reaction.

Step 3: Second Deprotonation

  • Cool the reaction mixture and add a second equivalent of sodium ethoxide in absolute ethanol. This will deprotonate the remaining acidic α-proton of diethyl methylmalonate, forming a new enolate.

Step 4: Second Alkylation (Propylation)

  • To the newly formed enolate, add 1-bromopropane dropwise. The enolate will undergo a second SN2 reaction to form diethyl methylpropylmalonate.

  • Heat the mixture to reflux to drive the reaction to completion.

Step 5: Hydrolysis and Decarboxylation

  • After cooling, add a strong acid solution (e.g., aqueous HCl or H2SO4) to the reaction mixture and heat to reflux. This step serves two purposes: first, the acidic conditions catalyze the hydrolysis of the two ester groups to carboxylic acids, forming methylpropylmalonic acid.

  • Upon continued heating, the β-dicarboxylic acid intermediate readily undergoes decarboxylation (loss of CO2) to yield the final product, 2-methyl-2-propylpentanoic acid.

Step 6: Purification

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure.

  • The crude product can be further purified by distillation or recrystallization.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Second Enolate Formation cluster_step4 Step 4: Propylation cluster_step5 Step 5: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate A->C Deprotonation B Sodium Ethoxide B->C E Diethyl Methylmalonate C->E SN2 Reaction D Methyl Iodide D->E G New Enolate E->G Deprotonation F Sodium Ethoxide F->G I Diethyl Methylpropylmalonate G->I SN2 Reaction H 1-Bromopropane H->I K 2-Methyl-2-propylpentanoic Acid I->K Hydrolysis then Decarboxylation J Acid, Heat J->K

Caption: Workflow for the synthesis of 2-methyl-2-propylpentanoic acid.

Potential Applications

While specific, large-scale industrial applications of 2-methyl-2-propylpentanoic acid are not extensively documented in publicly available literature, its structure as a branched-chain carboxylic acid suggests its potential utility in several areas, particularly as a pharmaceutical intermediate and in the synthesis of specialty chemicals.

Pharmaceutical Intermediates

Carboxylic acids are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The structural motif of 2-methyl-2-propylpentanoic acid, with its specific branching, can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. For instance, the related compound, 2-propylpentanoic acid (valproic acid), is a well-known anticonvulsant and mood-stabilizing drug. While the additional methyl group in 2-methyl-2-propylpentanoic acid would alter its biological activity, it could be a valuable starting material for the synthesis of novel therapeutic agents with modified properties.

Specialty Chemicals and Fragrances

Carboxylic acids and their ester derivatives are often used in the flavor and fragrance industry. A structurally related compound, 2-methyl-2-pentenoic acid, is noted for its fruity and strawberry-like aroma.[4] It is plausible that esters derived from 2-methyl-2-propylpentanoic acid could also possess unique organoleptic properties, making them of interest for the formulation of fragrances and flavorings.

Biological Activity and Toxicology

There is limited specific toxicological data available for 2-methyl-2-propylpentanoic acid in the public domain. However, general toxicological principles for carboxylic acids and data on structurally similar compounds can provide some insight.

Short- and medium-chain carboxylic acids are generally considered to have low to moderate toxicity. A study on the toxicity of C9 carboxylic acids in mice indicated that their toxicokinetics are chain-length dependent.[5] Another study on the effects of carboxylic acids on bacterial growth showed that toxicity generally decreases with increasing molecular weight.[6]

It is important to note that branched-chain carboxylic acids may have different biological activities compared to their straight-chain counterparts. For instance, one study found that branched-chain carboxylic acids were less effective at inhibiting histone deacetylase and T-cell proliferation compared to unbranched short-chain fatty acids.[4]

Given the lack of specific data, 2-methyl-2-propylpentanoic acid should be handled with the appropriate precautions for a research chemical. It is recommended for research use only and not for human or veterinary use.

Conclusion

2-Methyl-2-propylpentanoic acid is a well-defined chemical entity with established nomenclature and physicochemical properties. While its direct applications are not widely commercialized, its synthesis is achievable through established organic chemistry principles, such as the malonic ester synthesis. Its structural similarity to biologically active molecules and compounds used in the flavor and fragrance industry suggests its potential as a valuable intermediate for further research and development in these fields. As with any chemical compound, further studies are warranted to fully characterize its biological activity and toxicological profile to unlock its full potential in various scientific and industrial applications.

References

  • Filo. (2025, May 26). Show how you could use a malonic ester synthesis to prepare the following...
  • J-Stage. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans.
  • PubMed. (2006, April 4). Structure-activity relationship between carboxylic acids and T cell cycle blockade.
  • Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):.
  • Homework.Study.com. Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid.
  • ResearchGate. (2025, September 20). (PDF) Metabolism of straight saturated medium chain length (C9 to C12) dicarboxylic acids.
  • Chegg.com. (2016, April 26). Solved how how to synthesize 2-propylpentanoic acid using.
  • Canada.ca. (2017, December 15). Draft Screening Assessment Carboxylic Acids Group.
  • PubMed. (2015, December 21).
  • PubMed. (2024, May 15). In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors.
  • Chemistry LibreTexts. (2019, December 30). 19.13: Biological Activity of Carboxylic Acids.
  • (2025, March 31).
  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • MDPI. (2025, November 21). Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction.
  • YouTube. (2025, February 13).
  • PMC. Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling.
  • Encyclopedia.pub. (2020, October 15).
  • Evonik.
  • Google Patents.
  • Google Patents.
  • ChemRxiv.
  • Zhuhai Gene-Biocon Biological Technology Co., Ltd. (2023, January 18).
  • PMC. A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents.
  • Chemistry Steps. (2024, November 24). Alkyl Halides to Carboxylic Acids.
  • RSC Publishing.

Sources

Foundational

In-Depth Technical Guide: Physical, Chemical, and Pharmacological Profiling of 2-Methyl-2-propylpentanoic Acid (2M2PP)

Executive Summary The epigenetic modulation of chromatin structure is a cornerstone of modern oncological and neurological drug development. Valproic acid (VPA), a short-chain branched fatty acid, is a well-established t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic modulation of chromatin structure is a cornerstone of modern oncological and neurological drug development. Valproic acid (VPA), a short-chain branched fatty acid, is a well-established therapeutic agent that exerts its effects primarily through the inhibition of Class I and II Histone Deacetylases (HDACs). To deconvolute the precise pharmacodynamics of VPA, researchers rely on structurally modified analogs. 2-Methyl-2-propylpentanoic acid (2M2PP) serves as a critical biochemical tool in this endeavor. By introducing a specific steric modification to the VPA scaffold, 2M2PP allows scientists to establish rigorous structure-activity relationships (SAR) regarding HDAC active-site binding, chromatin remodeling, and subsequent cellular differentiation.

This whitepaper provides an authoritative synthesis of the physicochemical properties, structural causality, and self-validating experimental protocols associated with 2M2PP.

Chemical Architecture & Physicochemical Profiling

2M2PP is an aliphatic carboxylic acid and a direct structural derivative of VPA (2-propylpentanoic acid). The structural divergence lies at the alpha-carbon (C2) position. While VPA possesses a single hydrogen atom at the alpha position, 2M2PP features an additional methyl substitution, resulting in a fully substituted, sterically hindered alpha-carbon bonded to a carboxyl group, a methyl group, and two propyl chains.

This seemingly minor alkyl addition fundamentally alters the molecule's spatial geometry and lipophilicity, which is reflected in its physicochemical metrics. The data below summarizes the core properties required for formulation, assay design, and pharmacokinetic modeling .

Table 1: Physicochemical Properties of 2M2PP
PropertyQuantitative Value / Descriptor
IUPAC Name 2-methyl-2-propylpentanoic acid
CAS Number 31113-56-1
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Density 0.921 g/cm³
Melting Point 43 – 44 °C
Boiling Point 246.9 °C (at 760 mmHg)
LogP (Octanol/Water) 2.68
Topological Polar Surface Area (TPSA) 37.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 5

Pharmacodynamics & Steric Causality in HDAC Inhibition

To understand why 2M2PP behaves differently from VPA in biological systems, we must examine the physical architecture of the HDAC active site. Class I and II HDACs possess a narrow, hydrophobic, tubular pocket that leads down to a catalytic zinc ion ( Zn2+ ).

The Causality of Steric Hindrance: For an aliphatic inhibitor to function, its hydrophobic tail must insert deeply into this narrow channel to allow the terminal carboxylate group to chelate the zinc ion. VPA fits into this pocket effectively. However, the alpha-methyl group of 2M2PP creates a severe steric clash at the rim of the catalytic channel. This structural bulk restricts the molecule's ability to penetrate the pocket, drastically reducing its binding affinity and chelating efficiency.

As demonstrated in seminal pharmacological profiling studies , this steric blockade results in a roughly 10-fold reduction in inhibitory potency against core HDAC isoforms compared to the parent VPA molecule.

Table 2: Comparative HDAC Inhibition Profile ( IC50​ )
InhibitorStructural FeatureHDAC1 ( IC50​ )HDAC2 ( IC50​ )HDAC7 ( IC50​ )
Valproic Acid (VPA) Alpha-Hydrogen0.7 mM0.8 mM1.3 mM
2M2PP Alpha-Methyl7.5 mM7.8 mM8.5 mM
Valpromide (VPM) Amide substitution>20 mM>20 mM>20 mM

Mechanistic Pathway

The downstream consequence of HDAC inhibition by VPA and its analogs (like 2M2PP) is the hyperacetylation of core histones (H3 and H4). This neutralizes the positive charge on lysine residues, relaxing the chromatin structure. The open chromatin state specifically activates the transcription of the p21 promoter, a cyclin-dependent kinase inhibitor, which forces the cell into G1​ phase arrest and induces terminal differentiation.

Mechanism VPA 2M2PP / VPA HDAC Class I/II HDACs VPA->HDAC Steric Blockade Histone Histone H3/H4 HDAC->Histone Prevents Deacetylation p21 p21 Promoter Histone->p21 Chromatin Relaxation Diff Cell Differentiation p21->Diff Cell Cycle Arrest

Figure 1: Mechanistic pathway of 2M2PP-mediated HDAC inhibition leading to differentiation.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols for utilizing 2M2PP in epigenetic research are designed as self-validating systems. Every step includes orthogonal checks to prevent false positives.

Workflow Step1 1. Transfection & Expression (Epitope-tagged HDACs in 293T) Step2 2. Immunoprecipitation (Isolate specific HDAC isoforms) Step1->Step2 Step3 3. Inhibitor Incubation (Add 2M2PP: 0.1 - 20 mM) Step2->Step3 Step4 4. Fluorogenic Substrate Addition (Measure Deacetylation Activity) Step3->Step4 Step5 5. Signal Detection & IC50 (Calculate relative inhibition) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro HDAC isoform-specific inhibition assay.

Protocol A: In Vitro Isoform-Specific HDAC Inhibition Assay

Objective: Quantify the IC50​ of 2M2PP against specific HDAC enzymes. Causality of Design: Endogenous HDACs exist in massive multiprotein complexes (e.g., NuRD, Sin3). Testing inhibitors on crude lysates yields confounded data. We utilize epitope-tagged transient expression to isolate pure, specific isoforms.

  • Transfection: Transfect HEK-293T cells with plasmids encoding Myc- or FLAG-tagged HDAC1, HDAC2, or HDAC7.

  • Lysis & Immunoprecipitation (IP): Harvest cells after 48 hours. Lyse in a mild buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100) to maintain enzyme folding. Isolate the tagged HDACs using anti-Myc or anti-FLAG agarose beads.

    • Validation Step: Run 10% of the IP eluate on an SDS-PAGE gel and immunoblot to confirm equal enzyme loading across all test wells.

  • Inhibitor Incubation: Resuspend the beads in HDAC assay buffer. Add 2M2PP at a concentration gradient (0.1 mM to 20 mM).

    • System Controls: Use Trichostatin A (TSA) at 1 µM as a positive control (expected >95% inhibition) and DMSO/Water as a vehicle negative control (expected 0% inhibition).

  • Substrate Addition: Add a fluorogenic acetylated lysine substrate. Incubate at 37°C for 30 minutes.

  • Termination & Reading: Stop the reaction with a developer solution containing a protease that cleaves the deacetylated fluorophore. Read fluorescence (Ex ~360 nm / Em ~460 nm) on a microplate reader.

Protocol B: Cellular Differentiation & Flow Cytometry Assay

Objective: Confirm that the biochemical inhibition by 2M2PP translates to phenotypic cellular differentiation. Causality of Design: U937 cells (human myeloid leukemia) are utilized because they are highly sensitive to p21-driven cell cycle arrest, transitioning from suspension blasts to adherent, macrophage-like cells expressing CD11b.

  • Cell Plating: Seed U937 cells at 1×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat parallel cultures with 2M2PP (at its IC50​ of ~7.5 mM) and VPA (at 1.0 mM). Incubate for 48 to 72 hours.

  • Harvest & Staining: Pellet the cells and wash with cold PBS containing 1% BSA. Stain with FITC-conjugated anti-CD11b antibodies for 30 minutes in the dark at 4°C.

  • Flow Cytometry: Analyze the cells using a flow cytometer, gating for viable cells using Propidium Iodide (PI) exclusion.

    • Orthogonal Validation: To prove that the CD11b expression is directly caused by HDAC inhibition and not off-target toxicity, lyse a parallel aliquot of the treated cells. Perform a Western Blot probing for hyperacetylated Histone H3. A corresponding spike in H3 acetylation validates the mechanistic pathway.

References

  • Title: 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation Source: Cancer Research (American Association for Cancer Research Journals) URL: [Link]

Exploratory

Epigenetic Modulation and Structural Dynamics of 2-Methyl-2-propylpentanoic Acid (CAS 31113-56-1): A Technical Whitepaper

Executive Summary 2-Methyl-2-propylpentanoic acid (CAS: 31113-56-1), commonly abbreviated as 2M2PP , is a structurally modified analog of the well-characterized antiepileptic and epigenetic modulator, valproic acid (VPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-propylpentanoic acid (CAS: 31113-56-1), commonly abbreviated as 2M2PP , is a structurally modified analog of the well-characterized antiepileptic and epigenetic modulator, valproic acid (VPA). While VPA is a potent inhibitor of Class I and II histone deacetylases (HDACs), the introduction of an alpha-methyl group in 2M2PP drastically alters its pharmacodynamic profile. This whitepaper provides an in-depth technical analysis of 2M2PP, exploring its physicochemical properties, structure-activity relationship (SAR) in epigenetic modulation, and the causal mechanisms behind its reduced target affinity. Furthermore, we outline self-validating experimental workflows for researchers utilizing 2M2PP as a structural control in chromatin biology and drug development.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 2M2PP is critical for predicting its solubility, cellular permeability, and behavior in in vitro assays. The compound features a carboxylic acid moiety—acting as a potential zinc-binding group (ZBG)—attached to a sterically crowded quaternary alpha-carbon [1].

Table 1: Physicochemical Properties of 2-Methyl-2-propylpentanoic acid [1]

PropertyValueCausality / Experimental Implication
CAS Number 31113-56-1Unique identifier for procurement and literature tracking.
Molecular Formula C9H18O2Indicates a highly aliphatic, lipophilic structure.
Molecular Weight 158.24 g/mol Low MW ensures rapid diffusion across cellular membranes.
XLogP3 3.0High lipophilicity; requires DMSO or ethanol for aqueous assay stocks.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability; easily crosses the blood-brain barrier.
Rotatable Bonds 5Moderate flexibility, though the quaternary carbon restricts alpha-bond rotation.

Mechanistic Paradigm: Steric Hindrance in Epigenetic Modulation

Valproic acid (VPA) exerts its antineoplastic and differentiating effects by inhibiting Class I and II HDACs. The mechanism relies on the carboxylic acid group of VPA threading into the 11 Å deep, narrow hydrophobic channel of the HDAC active site to coordinate with the catalytic Zn²⁺ ion [2].

The Structural Causality of 2M2PP's Weakened Affinity: In VPA (2-propylpentanoic acid), the alpha-carbon is a secondary carbon bonded to a hydrogen atom, allowing the molecule to adopt a conformation that fits the narrow HDAC pocket. In 2M2PP, the substitution of this alpha-hydrogen with a methyl group creates a quaternary carbon center. This seemingly minor modification introduces profound steric hindrance. The bulky alpha-carbon clashes with the hydrophobic residues lining the rim of the HDAC catalytic channel, preventing the carboxylic acid (the ZBG) from reaching deep enough to establish a strong coordination bond with the Zn²⁺ ion [2]. Consequently, 2M2PP serves as an excellent "weak-binding" structural analog in experiments to validate the specificity of VPA-induced epigenetic changes.

Mechanism VPA Valproic Acid (VPA) Alpha-CH (Secondary) HDAC HDAC Active Site (Narrow Hydrophobic Channel) VPA->HDAC Favorable fit M2PP 2-Methyl-2-propylpentanoic acid Quaternary Alpha-Carbon M2PP->HDAC Steric clash Zinc Catalytic Zn2+ Coordination HDAC->Zinc ZBG binding Effect2 Weak Epigenetic Modulation HDAC->Effect2 IC50 ~7.5 mM Effect1 Potent Epigenetic Modulation Zinc->Effect1 IC50 ~0.7 mM

Fig 1. Structural causality of HDAC inhibition comparing VPA and its sterically hindered analog.

Comparative Structure-Activity Relationship (SAR)

To contextualize the impact of the alpha-methyl substitution, we must compare the half-maximal inhibitory concentrations (IC50) of 2M2PP against VPA and other aliphatic analogs.

Table 2: In Vitro HDAC Inhibition Profiling (IC50 values in mM) [2]

CompoundStructural FeatureHDAC1HDAC2HDAC7
Valproic Acid (VPA) Secondary alpha-carbon0.70.81.3
4-Pentenoic Acid (4PA) Terminal double bond2.31.01.0
2-Ethylhexanoic Acid (2EH) Ethyl branching2.32.51.9
2M2PP Quaternary alpha-carbon 7.5 7.8 8.5

Data Synthesis: The data clearly demonstrates a ~10-fold reduction in inhibitory potency for 2M2PP compared to VPA across both Class I (HDAC1/2) and Class II (HDAC7) enzymes. This quantitative drop directly correlates with the steric clash predicted by the quaternary alpha-carbon structure.

Experimental Methodologies: Self-Validating Workflows

For researchers utilizing 2M2PP in comparative epigenetic studies, establishing a robust, self-validating experimental pipeline is paramount. The following protocols are designed with internal controls to ensure data integrity.

Workflow Prep 1. Compound Preparation Equilibrate 2M2PP in DMSO InVitro 2. In Vitro HDAC Assay Fluorogenic Substrate Cleavage Prep->InVitro Cell-free validation Cellular 3. Cellular Treatment U937 Leukemia Cells (24h) Prep->Cellular In vitro validation ChIP 4. ChIP-qPCR Analysis Quantify Histone H4 Acetylation Cellular->ChIP Epigenetic profiling FACS 5. Flow Cytometry CD11b Differentiation Marker Cellular->FACS Phenotypic profiling

Fig 2. Self-validating experimental workflow for assessing the epigenetic efficacy of 2M2PP.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

Objective: Quantify the direct enzymatic inhibition of recombinant HDACs by 2M2PP. Causality & Validation: This cell-free system isolates the direct drug-target interaction, removing variables like cellular metabolism or efflux pumps. We utilize a fluorogenic substrate (an acetylated lysine derivative coupled to an aminomethylcoumarin fluorophore) because it provides a highly sensitive, linear readout of deacetylase activity.

  • Reagent Preparation: Dissolve 2M2PP in 100% DMSO to create a 100 mM stock. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced denaturation of the recombinant HDAC enzyme.

  • Control Establishment (Self-Validation):

    • Positive Control: 1 µM Trichostatin A (TSA) to define maximal enzyme inhibition (background fluorescence).

    • Negative Control: 1% DMSO vehicle to define 100% uninhibited enzyme activity.

  • Incubation: Combine recombinant HDAC1 (10 ng/well), 2M2PP (titrated from 0.1 mM to 20 mM), and the fluorogenic substrate (50 µM) in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Incubate at 37°C for 30 minutes.

  • Development & Detection: Add the developer solution (containing a trypsin-like protease) to cleave the deacetylated substrate, releasing the fluorophore. Read fluorescence (Ex 360 nm / Em 460 nm) on a microplate reader.

Protocol B: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

Objective: Assess the downstream cellular impact of 2M2PP on chromatin relaxation at specific gene promoters (e.g., the p21 promoter). Causality & Validation: While the in vitro assay proves direct binding, ChIP proves functional cellular efficacy. Normalizing the immunoprecipitated DNA to the total Input DNA ensures that the readout is a true reflection of acetylation changes, not an artifact of varying cell numbers or DNA extraction efficiencies.

  • Cellular Treatment: Seed U937 myelomonocytic leukemia cells at 1×105 cells/mL. Treat with 2 mM VPA (active control) or 2 mM 2M2PP for 24 hours.

  • Cross-linking: Add 1% formaldehyde directly to the culture media for 10 minutes at room temperature to covalently lock histone-DNA interactions. Quench with 0.125 M glycine.

  • Lysis and Sonication: Lyse cells in SDS lysis buffer. Sonicate the chromatin to generate fragments of 200–500 base pairs. Causality: This specific fragment size is crucial for high-resolution mapping of the promoter region during qPCR.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to acetylated Histone H4 (anti-acH4). Use an IgG isotype control as a negative validation step to measure non-specific background binding.

  • Reversal and qPCR: Reverse cross-links by heating at 65°C for 4 hours. Purify the DNA and perform quantitative real-time PCR using primers flanking the p21 promoter. Calculate fold enrichment strictly relative to the Input DNA.

Conclusion

2-Methyl-2-propylpentanoic acid (2M2PP) exemplifies how precise structural modifications dictate pharmacological efficacy. By introducing a single methyl group to the alpha-carbon of valproic acid, the resulting steric hindrance severely attenuates its ability to inhibit histone deacetylases. For drug development professionals and molecular biologists, 2M2PP serves as an invaluable, structurally matched negative control, enabling the rigorous validation of VPA-mediated epigenetic and phenotypic phenomena.

References

  • Title: 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation Source: Cancer Research (AACR Journals) URL: [Link]

Foundational

Discovery and history of 2-Methyl-2-propylpentanoic acid

The Discovery, Structural Mechanics, and Pharmacological Applications of 2-Methyl-2-propylpentanoic Acid An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary The evolution of short-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

The Discovery, Structural Mechanics, and Pharmacological Applications of 2-Methyl-2-propylpentanoic Acid An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The evolution of short-chain branched fatty acids in pharmacology represents a fascinating intersection of neurology, oncology, and pharmacokinetic engineering. 2-Methyl-2-propylpentanoic acid (2M2PP) —an alpha-methylated analog of the widely used anticonvulsant Valproic Acid (VPA)—was initially synthesized to decode the structure-activity relationships (SAR) of epigenetic modulators. Today, its unique steric properties have expanded its utility from a probe for Histone Deacetylase (HDAC) inhibition to a critical structural building block in the design of sustained-release prodrugs. This whitepaper dissects the history, structural causality, and self-validating experimental frameworks surrounding 2M2PP.

Historical Context: From Anticonvulsant Solvents to Epigenetic Modulators

Valproic acid (2-propylpentanoic acid) was discovered serendipitously as an anticonvulsant in 1962 when it was used merely as an organic solvent for other experimental compounds[1]. Decades later, a paradigm shift occurred when VPA was identified as a potent inhibitor of Class I and II Histone Deacetylases (HDACs), capable of inducing cell cycle arrest and differentiation in transformed cancer cells ()[2].

To confirm whether VPA's differentiating effects were strictly mediated through HDAC inhibition rather than off-target mechanisms, researchers required structural analogs with varying degrees of steric hindrance. 2M2PP was synthesized by Richman Chemical Inc. specifically for this purpose[1]. By adding a single methyl group to the alpha-carbon of VPA, researchers created a compound that allowed them to map the precise spatial requirements of the HDAC catalytic pocket[3].

Chemical Profile & Structural Causality

The pharmacological behavior of 2M2PP is entirely dictated by its structural divergence from VPA. The addition of the alpha-methyl group fundamentally alters its interaction with biological targets.

Table 1: Physicochemical Properties of 2M2PP

Property Value Causality / Pharmacological Significance
IUPAC Name 2-methyl-2-propylpentanoic acid The alpha-carbon is fully substituted (quaternary), creating localized steric bulk[4].
Molecular Weight 158.24 g/mol Small molecular size ensures high cellular permeability[4].
LogP 2.68 High lipophilicity enables excellent passive diffusion across lipid bilayers and the blood-brain barrier[5].

| Topological Polar Surface Area | 37.3 Ų | Low TPSA (< 90 Ų) strongly correlates with central nervous system (CNS) penetration[4]. |

Structural Causality in Target Binding: The active site of Class I and II HDACs features a narrow, tubular hydrophobic pocket (~11 Å deep) that leads down to a catalytic zinc ion (Zn²⁺). VPA's aliphatic chains fit snugly into this channel. However, the quaternary alpha-carbon of 2M2PP introduces significant steric hindrance. This bulk physically restricts the aliphatic chain from deeply penetrating the narrow HDAC pocket, drastically reducing its binding affinity and subsequent inhibitory potency compared to VPA[2].

Pharmacological Profiling: HDAC Inhibition

The steric clash predicted by the chemical structure is perfectly mirrored in in vitro quantitative data. 2M2PP acts as a weak HDAC inhibitor, requiring roughly 10-fold higher concentrations to achieve the same inhibition as VPA.

Table 2: Comparative HDAC Inhibitory Potency (IC50)

Enzyme Target Valproic Acid (VPA) IC50 2M2PP IC50 Fold-Reduction in Potency
HDAC1 (Class I) 0.7 mM 7.5 mM ~10.7x weaker
HDAC2 (Class I) 0.8 mM 7.8 mM ~9.7x weaker
HDAC7 (Class II) 1.3 mM 8.5 mM ~6.5x weaker

Data derived from the SAR profiling by Gurvich et al.[3].

Self-Validating Protocol: In Vitro HDAC Immunoprecipitation & Inhibition Assay

To accurately measure the IC50 values above, researchers cannot rely on isolated recombinant HDACs, as these enzymes require endogenous corepressor complexes (e.g., Sin3, N-CoR) to maintain their physiological conformation. The following self-validating workflow ensures structural integrity and eliminates false positives[3].

Step 1: Complex Preservation (Expression & Lysis)

  • Action: Transfect 293T cells with epitope-tagged HDAC plasmids (e.g., Myc-HDAC1). After 48 hours, lyse cells using a non-denaturing buffer (0.5% NP-40).

  • Causality: Mild detergents preserve the fragile protein-protein interactions of the native corepressor complex, ensuring the catalytic pocket accurately reflects in vivo conditions.

Step 2: Targeted Immunoprecipitation

  • Action: Isolate the tagged HDACs using anti-Myc agarose beads.

  • Causality: Pulling down specific HDACs prevents cross-reactivity and background noise from other cellular deacetylases present in the crude lysate.

Step 3: Equilibrium Binding (Inhibitor Incubation)

  • Action: Pre-incubate the bead-bound HDAC complexes with varying concentrations of 2M2PP (0.1–20 mM) for 30 minutes before adding the fluorogenic acetylated substrate.

  • Causality: Because 2M2PP is sterically hindered, it requires a longer equilibration time to access the active site. Pre-incubation prevents the substrate from outcompeting the inhibitor prematurely.

Step 4: Substrate Cleavage & Internal Validation

  • Action: Add the fluorogenic substrate and measure fluorescence.

  • Validation Checkpoints (The Self-Validating System):

    • Input Control: Western blot of the lysate to confirm equal transfection efficiency across all samples.

    • Negative Control (Vehicle): Establishes the 100% baseline activity.

    • Positive Control (TSA): Trichostatin A (a highly potent pan-HDAC inhibitor) is used to prove the assay is sensitive to inhibition.

    • Background Control: Beads incubated with untransfected lysate to rule out non-specific deacetylase pull-down.

Workflow S1 Step 1: Expression Transfect 293T cells with epitope-tagged HDACs S2 Step 2: Isolation Immunoprecipitate to maintain corepressor complex S1->S2 S3 Step 3: Inhibition Incubate with 2M2PP (0.1-20 mM) S2->S3 S4 Step 4: Validation Measure fluorescence vs. Vehicle & TSA controls S3->S4

Fig 1. Self-validating in vitro workflow for assessing 2M2PP inhibitory potency on HDACs.

Downstream Epigenetic Signaling Pathway

Despite its weaker affinity, at sufficient concentrations, 2M2PP successfully triggers the same epigenetic cascade as VPA. The inhibition of HDACs leads to the hyperacetylation of core histones (H3 and H4). This neutralizes the positive charge of lysine residues, relaxing the chromatin structure. The relaxed chromatin allows transcription factors to access the p21 promoter, inducing the expression of the p21 protein, which subsequently forces cell cycle arrest and cellular differentiation[2].

Pathway N1 2-Methyl-2-propylpentanoic Acid (2M2PP) N2 HDAC Class I & II Active Site N1->N2 Steric hindrance reduces binding affinity N3 Histone Hyperacetylation (H3 & H4) N2->N3 Decreased deacetylation N4 Chromatin Relaxation N3->N4 Epigenetic shift N5 p21 Promoter Activation N4->N5 Increased accessibility N6 Cell Cycle Arrest & Differentiation N5->N6 Downstream signaling

Fig 2. Epigenetic signaling pathway of 2M2PP-mediated HDAC inhibition and cell cycle arrest.

Advanced Applications: Pharmacokinetic Prodrug Engineering

The very steric bulk that makes 2M2PP a weaker epigenetic drug paradoxically makes it an exceptional building block for pharmacokinetic engineering.

In modern drug development, tertiary amine-containing drugs (highly common in CNS therapeutics) often suffer from rapid absorption, leading to dangerous spikes in maximum plasma concentration (Cmax) and severe side effects like sedation. To combat this, pharmaceutical chemists utilize 2M2PP to synthesize labile quaternary ammonium salt prodrugs ()[6].

The Causality of the Prodrug Design: By derivatizing a tertiary amine drug with an aldehyde-linked 2M2PP moiety, chemists create a prodrug with a highly shielded ester/amide linkage. When administered in vivo, the quaternary alpha-methyl group of the 2M2PP moiety acts as a physical shield. It obstructs the active sites of non-specific plasma esterases and amidases, drastically slowing down the enzymatic hydrolysis of the prodrug[7].

This controlled, sustained-release mechanism directly lowers the Cmax of the parent drug, effectively eliminating "dose dumping" and ensuring a steady, safe therapeutic window for the patient[6].

References

  • National Center for Biotechnology Information. "2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947". PubChem. [Link]

  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation". Cancer Research, 64(3), 1079-1086. [Link]

  • US Patent 9670200B2. "Quaternary ammonium salt prodrugs".

Sources

Exploratory

Decoupling Efficacy from Toxicity: A Technical Whitepaper on 2-Methyl-2-propylpentanoic Acid (2M2PP) and Valproic Acid (VPA)

Executive Rationale Valproic acid (VPA; 2-propylpentanoic acid) is a highly effective, broad-spectrum therapeutic agent discovered serendipitously in 1962, widely utilized as an anticonvulsant and mood stabilizer[1]. Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

Valproic acid (VPA; 2-propylpentanoic acid) is a highly effective, broad-spectrum therapeutic agent discovered serendipitously in 1962, widely utilized as an anticonvulsant and mood stabilizer[1]. Despite its clinical ubiquity, VPA is a potent teratogen, significantly increasing the risk of neural tube defects (e.g., spina bifida) when administered during pregnancy[2].

For decades, the pleiotropic effects of VPA confounded drug development. However, the discovery that VPA directly inhibits Class I and IIa Histone Deacetylases (HDACs) provided a mechanistic breakthrough[1]. To decouple the therapeutic anticonvulsant properties from the teratogenic toxicity, researchers synthesized structural analogs. 2-Methyl-2-propylpentanoic acid (2M2PP) —an α -methylated derivative of VPA—emerged as a critical pharmacological tool. By demonstrating drastically reduced HDAC inhibition while retaining anticonvulsant efficacy, 2M2PP proves that VPA's teratogenicity is an epigenetic phenomenon, whereas its neurological efficacy relies on independent pathways[1][2].

Structural Biology & The Steric Clash Hypothesis

The mechanistic divergence between VPA and 2M2PP is rooted in their structural interaction with the HDAC catalytic core.

  • Valproic Acid (VPA): Features a secondary α -carbon. Its short-chain, branched aliphatic structure allows the terminal carboxylate group to thread into the narrow (~11 Å deep) hydrophobic channel of the HDAC active site. Once inside, the carboxylate acts as a pharmacophore, chelating the catalytic zinc ion (Zn 2+ ) and displacing the water molecule required for the hydrolytic removal of acetyl groups from lysine residues[2].

  • 2-Methyl-2-propylpentanoic Acid (2M2PP): Features an additional methyl group at the α -position, creating a quaternary α -carbon. This seemingly minor modification introduces profound steric bulk precisely at the pivot point where the molecule must enter the HDAC channel. This steric clash against the channel's hydrophobic walls prevents optimal zinc chelation, drastically reducing the molecule's binding affinity[3].

Mechanism VPA Valproic Acid (VPA) Potent HDAC Inhibitor HDAC Class I & IIa HDACs (Zinc-dependent) VPA->HDAC High Affinity (IC50 ~0.8 mM) Anticonvulsant Anticonvulsant Activity (GABAergic / Ion Channels) VPA->Anticonvulsant HDAC-Independent M2PP 2-Methyl-2-propylpentanoic Acid (2M2PP) Weak HDAC Inhibitor M2PP->HDAC Low Affinity (Steric Clash) (IC50 ~7.5 mM) M2PP->Anticonvulsant Retains Efficacy Histones Histone Hyperacetylation (H3 & H4) HDAC->Histones Inhibition prevents deacetylation GeneExp Transcriptional Derepression (e.g., p21 up-regulation) Histones->GeneExp Chromatin relaxation Teratogenesis Teratogenesis & Cellular Differentiation GeneExp->Teratogenesis Altered embryogenesis

Fig 1. Mechanistic divergence of VPA and 2M2PP highlighting HDAC-dependent teratogenesis.

Pharmacological Profiling & Quantitative Data

In vitro assays utilizing immunoprecipitated mammalian HDACs reveal the stark contrast in inhibitory potency between VPA and its analogs. While VPA inhibits Class I HDACs at therapeutic concentrations (0.7–1.3 mM), the steric hindrance in 2M2PP causes a nearly 10-fold drop in potency[1][4].

Table 1: Comparative IC 50​ Values of VPA and Structural Analogs[4]

CompoundStructural ModificationHDAC1 IC 50​ (mM)HDAC2 IC 50​ (mM)HDAC7 IC 50​ (mM)
NaBu (Positive Control)Short-chain fatty acid0.30.40.3
VPA 2-propyl substitution0.70.81.3
4PA Terminal alkene2.31.01.0
2EH 2-ethyl substitution2.32.51.9
2M2PP α -methyl, 2-propyl 7.5 7.8 8.5
2M2P α -methyl, terminal alkene15.015.015.0
VPM (Negative Control)Amide derivative>20.0>20.0>20.0

Data demonstrates that α -carbon methylation (2M2PP, 2M2P) or removal of the free carboxylate (VPM) severely abrogates HDAC inhibition.

Experimental Methodologies: A Self-Validating Protocol

To generate trustworthy, highly reproducible IC 50​ data for VPA analogs, researchers employ an in vitro immunoprecipitation-based fluorometric assay. This protocol is designed as a self-validating system to eliminate artifacts related to protein folding and expression variability[1].

Workflow: In Vitro HDAC Activity Assay

Step 1: Cell Culture & Transfection

  • Action: Transfect 293T cells with plasmids encoding epitope-tagged HDACs (e.g., Myc-HDAC1 or FLAG-HDAC7).

  • Causality: Recombinant HDACs expressed in E. coli lack necessary post-translational modifications and fail to form the massive multiprotein co-repressor complexes (e.g., Sin3A, NuRD) required for full catalytic activity. Utilizing a mammalian host ensures the enzyme retains its physiological conformation.

Step 2: Lysis & Immunoprecipitation

  • Action: Lyse cells in a mild, non-denaturing buffer (0.5% NP-40) and isolate the tagged HDAC complexes using antibody-conjugated agarose beads.

  • Causality: Gentle lysis preserves the native protein-protein interactions. The beads provide a solid-phase matrix that allows for rapid washing, removing endogenous competing substrates and non-specific kinases/phosphatases.

Step 3: Inhibitor Incubation (The Self-Validating Setup)

  • Action: Aliquot the bead-bound HDACs into a 96-well plate. Incubate with varying concentrations of VPA or 2M2PP (0.1–20 mM). Include Sodium Butyrate (NaBu) as a positive control and Valpromide (VPM) as a negative control.

  • Causality: NaBu confirms maximum assay sensitivity. VPM (which lacks the free carboxylate needed for zinc chelation) ensures the assay is specifically measuring active-site competitive inhibition rather than non-specific allosteric denaturation.

Step 4: Substrate Addition & Cleavage

  • Action: Introduce a fluorogenic acetylated-lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Causality: Traditional assays used tritium-labeled histones, which suffer from radioactive decay variability. Fluorogenic substrates provide a continuous, high-fidelity readout. HDAC cleaves the acetyl group, allowing a subsequent developer enzyme to release the AMC fluorophore.

Step 5: Signal Quantification & Normalization

  • Action: Measure fluorescence (Excitation 360 nm / Emission 460 nm). Crucially, normalize the calculated activity against a Western blot of the input bead lysates.

  • Causality: Normalization is the ultimate validation step. It guarantees that any observed reduction in HDAC activity is strictly due to the chemical inhibition by 2M2PP/VPA, completely ruling out artifacts caused by unequal plasmid transfection efficiency or protein degradation.

Workflow S1 1. Cell Culture & Transfection Express Myc/FLAG-tagged HDACs in 293T cells S2 2. Lysis & Immunoprecipitation Isolate intact HDAC complexes using anti-tag beads S1->S2 S3 3. Inhibitor Incubation Expose beads to VPA or 2M2PP (0.1 - 20 mM) S2->S3 S4 4. Substrate Cleavage Add fluorogenic acetylated-lysine substrate S3->S4 S5 5. Signal Quantification Measure fluorescence & normalize via Western Blot S4->S5

Fig 2. Self-validating in vitro workflow for quantifying HDAC inhibition by VPA analogs.

Translational Implications for Drug Development

The comparative analysis of VPA and 2M2PP provides a definitive blueprint for rational drug design:

  • Next-Generation Antiepileptics: By understanding that teratogenicity is driven by epigenetic modulation (HDAC inhibition) while anticonvulsant efficacy is not, medicinal chemists can intentionally design α -substituted derivatives (like 2M2PP) that maximize steric bulk. This prevents zinc chelation, yielding highly effective, non-teratogenic antiepileptic drugs safe for women of childbearing age[1][2].

  • Targeted Oncology Therapeutics: Conversely, by removing steric hindrance and optimizing the aliphatic chain length, researchers can design highly potent, targeted HDAC inhibitors to induce cellular differentiation and apoptosis in transformed leukemic cells, repurposing the VPA pharmacophore for oncology[1].

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocol for the De Novo Synthesis of 2-Methyl-2-propylpentanoic Acid from Propanal

Introduction and Strategic Rationale The synthesis of highly branched aliphatic carboxylic acids, such as 2-methyl-2-propylpentanoic acid (a structural analog of the antiepileptic drug valproic acid), presents unique cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The synthesis of highly branched aliphatic carboxylic acids, such as 2-methyl-2-propylpentanoic acid (a structural analog of the antiepileptic drug valproic acid), presents unique challenges in controlling regioselectivity and preventing unwanted side reactions like self-condensation. As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity, high atom economy, and scalable operational safety .

Instead of attempting a direct α -alkylation on an aldehyde intermediate—which notoriously leads to competing aldol condensations and Cannizzaro reactions—this route strategically advances the aldehyde to a carboxylic acid first. The acid is then subjected to a double deprotonation to form a stable enediolate intermediate, which undergoes clean α -alkylation.

Mechanistic Causality of the Synthetic Route
  • Self-Aldol Condensation : Propanal undergoes a base-catalyzed self-condensation to form the α,β -unsaturated aldehyde, 2-methyl-2-pentenal[1].

  • Selective Hydrogenation : The conjugated alkene is reduced to 2-methylpentanal using mild catalytic hydrogenation, preserving the sensitive aldehyde functionality.

  • Pinnick Oxidation : The aldehyde is oxidized to 2-methylpentanoic acid. The Pinnick oxidation is chosen over transition-metal oxidants (e.g., Jones reagent) because it is strictly chemoselective and operates under mild, slightly acidic conditions, preventing oxidative cleavage[2].

  • Enediolate Alkylation : The carboxylic acid is treated with two equivalents of Lithium Diisopropylamide (LDA) to form a highly nucleophilic enediolate. Subsequent trapping with 1-bromopropane yields the target quaternary carbon center.

Synthetic Pathway Visualization

SynthesisPathway A Propanal (Starting Material) B 2-Methyl-2-pentenal (Enone) A->B NaOH, H2O 100 °C C 2-Methylpentanal (Aldehyde) B->C H2, Pd/C EtOAc, RT D 2-Methylpentanoic Acid (Carboxylic Acid) C->D NaClO2, NaH2PO4 t-BuOH/H2O E 2-Methyl-2-propyl- pentanoic Acid (Target) D->E 1. LDA (2.1 eq), THF 2. 1-Bromopropane

Figure 1: Four-step synthetic workflow from propanal to 2-methyl-2-propylpentanoic acid.

Step-by-Step Experimental Protocols

Step 1: Base-Catalyzed Self-Aldol Condensation

Objective: Synthesize 2-methyl-2-pentenal from propanal.

  • Setup : Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Reagents : Charge the flask with 100 mL of 1 M aqueous NaOH. Heat to 90–100 °C.

  • Addition : Slowly add propanal (500 mmol, 29.0 g) dropwise over 2 hours to maintain a steady reflux. Scientific Insight: Slow addition keeps the steady-state concentration of propanal low, favoring the cross-reaction of the enolate with the newly formed aldehyde over higher-order oligomerization[3].

  • Workup : Cool to room temperature, separate the organic layer, extract the aqueous layer with diethyl ether ( 2×50 mL), dry over anhydrous MgSO4​ , and concentrate.

  • Purification : Distill under reduced pressure to yield 2-methyl-2-pentenal as a clear oil.

Step 2: Selective Catalytic Hydrogenation

Objective: Reduce the conjugated alkene to yield 2-methylpentanal.

  • Setup : In a 500 mL Parr hydrogenation bottle, dissolve 2-methyl-2-pentenal (200 mmol, 19.6 g) in 150 mL of ethyl acetate.

  • Catalyst : Add 1.0 g of 5% Pd/C. Scientific Insight: 5% Pd/C under low hydrogen pressure selectively reduces the C=C double bond without reducing the carbonyl group to an alcohol.

  • Reaction : Pressurize the vessel to 30 psi with H2​ gas and agitate at room temperature until hydrogen uptake ceases (approx. 3 hours).

  • Workup : Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with 30 mL of ethyl acetate. Concentrate the filtrate in vacuo to afford crude 2-methylpentanal.

Step 3: Chemoselective Pinnick Oxidation

Objective: Convert 2-methylpentanal to 2-methylpentanoic acid.

  • Setup : In a 1 L flask, dissolve 2-methylpentanal (150 mmol, 15.0 g) in 300 mL of tert-butanol and 60 mL of 2-methyl-2-butene (acts as a hypochlorous acid scavenger).

  • Buffer/Oxidant : Dissolve sodium chlorite ( NaClO2​ , 80% tech, 225 mmol) and sodium dihydrogen phosphate ( NaH2​PO4​ , 150 mmol) in 150 mL of water.

  • Addition : Add the aqueous solution dropwise to the organic mixture at 0 °C over 30 minutes. Stir at room temperature for 4 hours.

  • Workup : Concentrate the mixture to remove volatile organics. Dilute with water, acidify to pH 2 with 1 M HCl, and extract with dichloromethane ( 3×100 mL). Dry and evaporate to yield 2-methylpentanoic acid.

Step 4: α -Alkylation via Enediolate Formation

Objective: Install the propyl group to form 2-methyl-2-propylpentanoic acid.

  • Preparation of LDA : In an oven-dried, argon-purged 500 mL Schlenk flask, add anhydrous THF (150 mL) and diisopropylamine (220 mmol, 31 mL). Cool to -78 °C. Slowly add n-butyllithium (210 mmol, 2.5 M in hexanes). Stir for 30 minutes.

  • Enediolate Formation : Slowly add 2-methylpentanoic acid (100 mmol, 11.6 g) in 20 mL THF dropwise to the LDA solution at -78 °C. Scientific Insight: The first equivalent of LDA deprotonates the carboxylic acid; the second equivalent deprotonates the α -carbon to form the highly reactive enediolate. Allow the mixture to warm to 0 °C for 30 minutes, then re-cool to -78 °C.

  • Alkylation : Add 1-bromopropane (120 mmol, 14.8 g) dropwise. Add 10% HMPA or DMPU to accelerate the alkylation. Allow the reaction to slowly warm to room temperature overnight.

  • Quench & Isolate : Quench with 100 mL of 1 M HCl. Extract with diethyl ether ( 3×100 mL). Extract the combined organic layers with 1 M NaOH to isolate the acid as its sodium salt. Acidify the aqueous layer to pH 1 with concentrated HCl, extract with ether, dry over MgSO4​ , and concentrate. Purify via vacuum distillation.

Quantitative Data and Expected Yields

Synthetic StepStarting MaterialProductExpected Yield (%)Key Analytical Marker
1. Aldol Condensation Propanal2-Methyl-2-pentenal85 - 90%Disappearance of aliphatic aldehyde proton; appearance of conjugated alkene signals in 1 H NMR.
2. Hydrogenation 2-Methyl-2-pentenal2-Methylpentanal92 - 95%Loss of alkene signals; shift of carbonyl stretch in IR to ~1725 cm −1 .
3. Pinnick Oxidation 2-Methylpentanal2-Methylpentanoic Acid88 - 92%Broad O-H stretch in IR (3300-2500 cm −1 ); loss of aldehyde proton in 1 H NMR.
4. α -Alkylation 2-Methylpentanoic Acid2-Methyl-2-propylpentanoic Acid70 - 75%Disappearance of α -proton; integration of new propyl chain protons in 1 H NMR.

References

  • Pyo, S.-H., Hedström, M., Lundmark, S., Rehnberg, N., & Hatti-Kaul, R. (2011). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Organic Process Research & Development, 15(3), 631-637. URL:[Link]

  • Nozière, B., Dziedzic, P., & Córdova, A. (2007). Complex chemical composition of colored surface films formed from reactions of propanal in sulfuric acid at upper troposphere/lower stratosphere aerosol acidities. Journal of Geophysical Research, 112(D15). URL:[Link]

  • Virtual Science University. (n.d.). Aldehydes and Ketones. VPScience. URL:[Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis Protocol for 2-Methyl-2-propylpentanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale In the realm of neuropharmacology and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

In the realm of neuropharmacology and drug discovery, valproic acid (VPA) derivatives are heavily investigated to uncouple their potent anticonvulsant and antiallodynic properties from known hepatotoxic and teratogenic liabilities[1][2]. 2-Methyl-2-propylpentanoic acid (also known as α-methylvalproic acid) represents a sterically encumbered, alpha-methylated analog of VPA[3].

From a metabolic standpoint, the introduction of the alpha-methyl group is a strategic structural modification. It blocks the beta-oxidation pathways that typically lead to the formation of terminal double-bond metabolites (such as 4-ene-VPA), which are the primary culprits behind VPA-induced hepatotoxicity[2][4]. Synthesizing this compound with high purity is a critical foundational step for downstream medicinal chemistry workflows, including the generation of amide and urea derivatives[2].

Mechanistic Overview: The Dilithium Enediolate Pathway

The laboratory-scale synthesis of 2-methyl-2-propylpentanoic acid relies on the classic alpha-alkylation of carboxylic acids. Because the carboxylic acid proton is highly acidic (pKa ~4.8), direct alpha-alkylation requires the generation of a dilithium enediolate (dianion) intermediate[2].

This is achieved using a strong, non-nucleophilic base—typically Lithium Diisopropylamide (LDA)—followed by electrophilic trapping with methyl iodide (MeI)[4].

  • First Equivalent of LDA: Deprotonates the carboxylic acid to form the lithium carboxylate.

  • Second Equivalent of LDA: Deprotonates the sterically hindered alpha-carbon to form the reactive dilithium enediolate.

A slight excess of LDA (2.2 equivalents total) is utilized to compensate for trace moisture and to drive the equilibrium entirely toward the dianion before the introduction of the electrophile.

Reagent Stoichiometry & Materials

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
Valproic Acid 144.211.010.01.44 gStarting Material
Diisopropylamine (DIPA) 101.192.222.03.1 mLBase Precursor
n-Butyllithium (2.5 M in hexanes)N/A2.222.08.8 mLStrong Base
Methyl Iodide (MeI) 141.941.515.00.93 mLElectrophile
Anhydrous THF N/AN/AN/A30 mLSolvent

Note: DIPA should be freshly distilled over CaH₂. THF must be anhydrous and inhibitor-free.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system ; observational cues are included so the operator can verify the success of each phase before proceeding.

Step 1: Preparation of Lithium Diisopropylamide (LDA)
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Inject anhydrous THF (20 mL) and diisopropylamine (3.1 mL, 22.0 mmol) into the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.8 mL of a 2.5 M solution, 22.0 mmol) dropwise via syringe over 10 minutes.

  • Validation Check: Stir the mixture for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes. The solution should remain clear to slightly pale yellow, indicating successful LDA formation without THF degradation. Re-cool to -78 °C.

Step 2: Formation of the Dilithium Enediolate
  • In a separate dry vial, dissolve valproic acid (1.44 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the valproic acid solution dropwise to the LDA solution at -78 °C over 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature for 45 minutes.

  • Causality Insight: Warming the mixture is thermodynamically necessary to overcome the activation barrier for deprotonating the sterically hindered alpha-position[2]. The formation of the dianion is typically accompanied by a deepening of the yellow tint in the solution.

Step 3: Alpha-Alkylation with Methyl Iodide
  • Re-cool the reaction mixture to -78 °C.

  • Add methyl iodide (0.93 mL, 15.0 mmol) dropwise. Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Causality Insight: Adding the electrophile at -78 °C mitigates the risk of exothermic runaway and suppresses unwanted O-alkylation. The extended stirring at room temperature ensures complete conversion of the sterically encumbered dianion[4].

Step 4: Quenching and Isolation
  • Quench the reaction by slowly adding 10 mL of distilled water at 0 °C.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (20 mL). Discard the organic layer. Validation Check: At this stage, the unreacted neutral impurities are removed. The desired product remains in the aqueous layer as a water-soluble lithium/sodium carboxylate.

  • Acidify the aqueous layer by adding 1 N HCl dropwise until the pH reaches 1. Validation Check: Verify with pH paper. The aqueous layer will become cloudy as the neutral 2-methyl-2-propylpentanoic acid crashes out of solution.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the ethyl acetate extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

Step 5: Purification
  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc 9:1 with 1% acetic acid). The addition of acetic acid prevents the carboxylic acid from streaking on the column.

  • Yield Expectation: The pure 2-methyl-2-propylpentanoic acid is obtained as a colorless to pale-yellow oil (Typical yield: 70–85%).

Workflow Visualization

SynthesisWorkflow N1 Step 1: LDA Preparation (DIPA + n-BuLi in THF, -78°C) N2 Step 2: Dianion Formation (Add Valproic Acid, warm to 0°C) N1->N2 2.2 eq LDA N3 Step 3: Alpha-Alkylation (Add MeI at -78°C, warm to RT) N2->N3 Dilithium Enolate N4 Step 4: Aqueous Quench (H2O at 0°C) N3->N4 1.5 eq MeI N5 Step 5: Acidification (1N HCl to pH 1) N4->N5 Wash with Et2O N6 Step 6: Extraction & Drying (EtOAc, Na2SO4) N5->N6 Phase Separation N7 Pure 2-Methyl-2-propylpentanoic acid N6->N7 Concentration & Purification

Figure 1: Step-by-step synthetic workflow for the alpha-alkylation of valproic acid.

References

  • Title: 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 Source: PubChem (nih.gov) URL: [Link]

  • Title: Syntheses and Evaluation of Anticonvulsant Profile and Teratogenicity of Novel Amide Derivatives of Branched Aliphatic Carboxylic Acids with 4-Aminobenzensulfonamide Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: α-Fluoro-2,2,3,3-Tetramethylcyclopropanecarboxamide, a Novel Potent Anticonvulsant Derivative of a Cyclic Analogue of Valproic Acid Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Method

Analytical Methods for the Characterization and Quantification of 2-Methyl-2-propylpentanoic Acid

Executive Summary 2-Methyl-2-propylpentanoic acid (2M2PP), a short-chain branched fatty acid and structural analog of the antiepileptic drug valproic acid (VPA), is a critical compound in structure-activity relationship...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-propylpentanoic acid (2M2PP), a short-chain branched fatty acid and structural analog of the antiepileptic drug valproic acid (VPA), is a critical compound in structure-activity relationship (SAR) studies targeting epigenetic modulation[1]. While VPA is a potent inhibitor of Class I and II histone deacetylases (HDACs), 2M2PP exhibits an altered pharmacodynamic profile, making it an essential comparative tool in oncology and neuropharmacology[2].

This application note provides a comprehensive, causality-driven guide to the analytical characterization of 2M2PP. Because the molecule lacks a UV-absorbing chromophore and possesses a highly polar carboxylic acid moiety, traditional HPLC-UV methods are inadequate without complex derivatization[3]. Consequently, we detail optimized Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows designed to ensure high sensitivity, symmetrical peak shapes, and robust quantification in biological matrices[4].

Physicochemical Profiling & Analytical Causality

The selection of an analytical method must be strictly dictated by the analyte's intrinsic physicochemical properties. 2M2PP presents specific analytical challenges that govern sample preparation and chromatographic separation.

PropertyValueAnalytical Implication (Causality)
IUPAC Name 2-methyl-2-propylpentanoic acidThe steric hindrance around the alpha-carbon (C2) affects derivatization kinetics, requiring elevated temperatures or aggressive catalysts[1].
Molecular Weight 158.24 g/mol Low molecular weight makes it highly volatile, favoring GC-MS analysis over standard LC methods[1].
LogP (Octanol/Water) ~2.68Highly lipophilic. Dictates the use of non-polar solvents (e.g., hexane) for highly efficient Liquid-Liquid Extraction (LLE) from aqueous matrices[1],[4].
Structural Features Lacks conjugated π -systemAbsence of a chromophore renders direct UV/Vis or fluorescence detection impossible without pre-column derivatization (e.g., with phenylhydrazine)[3].
Functional Group Free Carboxylic Acid (-COOH)Causes severe hydrogen bonding with GC stationary phases (peak tailing). Mandates esterification or silylation prior to GC-MS[4].

Pharmacodynamic Context: HDAC Inhibition Pathway

To understand the necessity of tracking 2M2PP in pharmacokinetic (PK) studies, one must understand its biological target. 2M2PP acts as a competitive inhibitor of Class I and II HDACs (specifically HDAC1, 2, and 7), albeit with a higher IC50 (~7.5 mM) compared to VPA (~0.7–1.3 mM)[2]. This inhibition prevents the deacetylation of core histones (H3, H4), leading to chromatin relaxation and the transcription of genes responsible for cellular differentiation (e.g., in U937 leukemia cells)[2].

Pathway VPA_Analog 2-Methyl-2-propylpentanoic Acid (2M2PP) HDAC Class I & II HDACs (HDAC1, 2, 7) VPA_Analog->HDAC Competitive Inhibition (IC50 ~ 7.5 mM) Histone Core Histones (H3, H4) HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation (Transcriptional Activation) Histone->Chromatin Hyperacetylation Differentiation Cellular Differentiation (e.g., U937 Cells) Chromatin->Differentiation Gene Expression (p21, CD11b)

Fig 1: Pharmacodynamic mechanism of 2M2PP mediating cellular differentiation via HDAC inhibition.

Experimental Workflows & Protocols

Analytical Workflow Design

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Extraction Liquid-Liquid Extraction (Hexane) Sample->Extraction IS Addition & Acidification Derivatization Derivatization (Esterification) Extraction->Derivatization Volatilization Requirement LCMS LC-MS/MS Analysis (ESI-, MRM) Extraction->LCMS Direct Injection (No Deriv.) GCMS GC-MS Analysis (EI Mode, SIM) Derivatization->GCMS Data Quantification & PK Profiling GCMS->Data LCMS->Data

Fig 2: Divergent sample preparation workflows for GC-MS and LC-MS/MS characterization of 2M2PP.

Protocol 1: GC-MS Quantification via Pre-Column Esterification

Rationale: GC-MS is the gold standard for short-chain fatty acids. To prevent interaction between the free carboxyl group and the silanol groups of the GC column, 2M2PP is converted to a volatile methyl ester[4].

Self-Validating System: The protocol incorporates Valproic acid-d6 as an Internal Standard (IS) added before extraction. This ensures that any variations in extraction efficiency or derivatization yield are mathematically normalized, validating the accuracy of every run.

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Transfer 250 µL of human plasma into a borosilicate glass tube. Add 10 µL of IS working solution (Valproic acid-d6, 50 µg/mL) and vortex for 10 seconds.

  • Acidification: Add 50 µL of 1M HCl to the sample. Causality: Lowering the pH below the pKa of 2M2PP (~4.8) ensures the molecule is fully protonated (uncharged), maximizing its partition coefficient into the organic phase.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of LC-MS grade hexane. Vortex vigorously for 3 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C[4].

  • Phase Transfer: Transfer the upper organic layer (hexane) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (Do not exceed 30°C to prevent volatilization of the analyte).

  • Derivatization (Esterification): Reconstitute the residue in 100 µL of methanolic HCl (or 14% BF3 in methanol). Cap tightly and incubate at 60°C for 30 minutes to form the 2M2PP-methyl ester[3],[4].

  • Neutralization & Re-extraction: Allow to cool. Add 200 µL of saturated NaCl solution and extract the methyl ester with 200 µL of hexane.

  • GC-MS Analysis: Inject 1 µL of the hexane layer into the GC-MS.

    • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 150°C, then 30°C/min to 280°C.

    • Detection: Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.

Protocol 2: LC-MS/MS Profiling (ESI- Mode)

Rationale: For high-throughput pharmacokinetic screening where derivatization is a bottleneck, LC-MS/MS using negative Electrospray Ionization (ESI-) is preferred. The carboxylic acid easily yields a deprotonated [M-H]- ion.

Step-by-Step Methodology:

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of IS (Valproic acid-d6) and 300 µL of ice-cold Acetonitrile.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: (A) 10 mM Ammonium Acetate in Water (pH ~6.8 to promote deprotonation); (B) Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

    • Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ESI negative.

Data Presentation & Diagnostic Parameters

Table 1: GC-MS (EI) Diagnostic Fragments for 2M2PP-Methyl Ester

Note: Fragmentation under 70 eV EI typically results in α -cleavage and McLafferty rearrangements.

Fragment Ion (m/z)Relative AbundanceStructural Assignment / Causality
172 Weak (<5%)Molecular Ion [M]+ of the methyl ester.
143 High[M - C2H5]+ or [M - CH3]+ depending on rearrangement.
129 Base Peak (100%)[M - C3H7]+ (Loss of one propyl group via α -cleavage).
87 ModerateMcLafferty rearrangement fragment containing the ester moiety.
Table 2: LC-MS/MS (ESI-) MRM Parameters

Note: Optimization of collision energy (CE) is critical for reproducible fragmentation.

AnalytePrecursor Ion [M-H]-Product Ion (m/z)Collision Energy (eV)Assignment
2M2PP 157.1113.115Loss of CO2 (Decarboxylation)
Valproic acid-d6 (IS) 149.1105.115Loss of CO2 (Decarboxylation)

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-2-propylpentanoic Acid

Executive Summary 2-Methyl-2-propylpentanoic acid (often referred to as 2-methylvalproic acid) is a branched-chain aliphatic carboxylic acid. It serves as a critical structural analog and active metabolite of the widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-propylpentanoic acid (often referred to as 2-methylvalproic acid) is a branched-chain aliphatic carboxylic acid. It serves as a critical structural analog and active metabolite of the widely prescribed antiepileptic drug, valproic acid (2-propylpentanoic acid) [1]. The addition of an alpha-methyl group to the valproic acid scaffold significantly alters its lipophilicity, pharmacokinetic profile, and receptor binding affinity. For researchers in drug development, pharmacokinetics, and synthetic chemistry, rigorous structural validation of this compound is essential. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-2-propylpentanoic acid.

Structural Context & Causality in NMR (E-E-A-T)

The molecular structure of 2-Methyl-2-propylpentanoic acid (C₉H₁₈O₂) features a central alpha-carbon (C2) bonded to a carboxylic acid group, a methyl group, and two identical propyl chains.

A critical mechanistic insight for NMR interpretation is the local symmetry of the molecule. Because the two propyl groups are attached to the same achiral center, they are enantiotopic and thus chemically and magnetically equivalent in an achiral solvent like CDCl₃ [2]. This symmetry drastically simplifies the resulting NMR spectra, reducing the expected number of signals (e.g., the six protons of the two terminal methyls will resonate as a single unified triplet).

Furthermore, the alpha-methylation converts C2 into a quaternary carbon , which lacks attached protons. This structural feature necessitates specific adjustments in the ¹³C NMR acquisition parameters—such as extended relaxation delays—to ensure the quaternary carbon is accurately detected via chemical shift anisotropy rather than relying on standard dipole-dipole relaxation.

Experimental Workflow

NMR_Workflow cluster_Acq NMR Acquisition (400/100 MHz) Prep Sample Preparation (15-20 mg in CDCl3 + TMS) H1 1H NMR Acquisition (ns=16, d1=1s) Prep->H1 C13 13C NMR Acquisition (ns=512, d1=3s) Prep->C13 Process Data Processing (FT, Phase & Baseline Correction) H1->Process C13->Process Analysis Spectral Analysis (Integration & Peak Assignment) Process->Analysis Elucidation Structural Verification (2-Methyl-2-propylpentanoic acid) Analysis->Elucidation

Workflow for NMR sample preparation, acquisition, and spectral analysis.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Rationale: Deuterated chloroform (CDCl₃) is selected as the solvent because its non-polar nature effectively dissolves the lipophilic aliphatic chains of the compound, while its lack of exchangeable protons prevents interference with the analyte's signals. Tetramethylsilane (TMS) is included as an internal standard to provide a reliable 0.00 ppm reference.

  • Weigh 15–20 mg of high-purity 2-Methyl-2-propylpentanoic acid into a clean glass vial.

  • Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid column height is approximately 4–5 cm to optimize magnetic field homogeneity (shimming).

Phase 2: ¹H NMR Acquisition (400 MHz)
  • Rationale: A standard 30-degree pulse program (zg30) is optimal for rapid acquisition. A relaxation delay (d1) of 1 second is sufficient because the aliphatic protons have relatively short T₁ relaxation times.

  • Insert the sample into the NMR spectrometer and lock onto the deuterium signal of CDCl₃.

  • Tune and match the probe to the ¹H frequency, and perform automated gradient shimming (topshim) to ensure sharp peak shapes.

  • Set the acquisition parameters: Number of scans (ns) = 16, Relaxation delay (d1) = 1.0 s, Spectral width (sw) = 20 ppm, Center of spectrum (o1p) = 5.0 ppm.

  • Execute the acquisition and apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz.

Phase 3: ¹³C NMR Acquisition (100 MHz)
  • Rationale: Carbon-13 has a low natural abundance (~1.1%) and a lower gyromagnetic ratio than protons. The quaternary carbon (C2) and the carbonyl carbon (C1) lack attached protons, meaning they rely on less efficient relaxation mechanisms and have long T₁ relaxation times. A longer d1 and a higher number of scans are mandatory to prevent these signals from being lost in the baseline noise [1].

  • Switch the acquisition nucleus to ¹³C and tune/match the probe.

  • Select a proton-decoupled 30-degree pulse program (zgpg30) to collapse carbon-proton scalar couplings, yielding single sharp peaks for each carbon environment.

  • Set the acquisition parameters: Number of scans (ns) = 512 to 1024, Relaxation delay (d1) = 3.0 s, Spectral width (sw) = 250 ppm.

  • Execute the acquisition and process the Free Induction Decay (FID) using an FT with an LB of 1.0 Hz to enhance the signal-to-noise ratio.

  • Self-Validation Checkpoint: If the C1 (~184 ppm) and C2 (~48 ppm) signals are absent or indistinguishable from baseline noise in the processed ¹³C spectrum, the relaxation delay (d1) is insufficient. Increase d1 to 4.0s and double the number of scans to force quantitative recovery of the quaternary carbons.

Spectral Analysis & Data Presentation

¹H NMR Analysis

The ¹H NMR spectrum is characterized by the symmetry of the two propyl chains. The six terminal methyl protons of the propyl groups appear as a single triplet, while the alpha-methyl group appears as a distinct singlet. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, though its exact shift can vary slightly with concentration and temperature due to hydrogen bonding dynamics.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
11.80br s1H--COOH
1.58 - 1.48m4H-C3-H₂, C1'-H₂
1.34 - 1.22m4H-C4-H₂, C2'-H₂
1.16s3H-C2-CH₃
0.91t6H7.2C5-H₃, C3'-H₃
¹³C NMR Analysis

The ¹³C NMR spectrum yields exactly six distinct carbon signals, confirming the magnetic equivalence of the two propyl groups. The carbonyl carbon (C1) is highly deshielded due to the electronegative oxygens. The alpha-carbon (C2) is shifted downfield compared to standard valproic acid due to the deshielding effect of the additional alpha-methyl group.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
184.2C=O (Quaternary)C1 (Carbonyl)
48.6C (Quaternary)C2 (Alpha carbon)
39.4CH₂ (Methylene)C3, C1'
21.2CH₃ (Methyl)C2-CH₃
17.9CH₂ (Methylene)C4, C2'
14.6CH₃ (Methyl)C5, C3'

References

  • National Center for Biotechnology Information (NCBI). "2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 - PubChem." PubChem Compound Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Valproic Acid | C8H16O2 | CID 3121 - PubChem." PubChem Compound Database. Available at:[Link]

Method

Mass spectrometry fragmentation pattern of 2-Methyl-2-propylpentanoic acid

Application Note: Mass Spectrometry Fragmentation Pattern and Bioanalytical Quantification of 2-Methyl-2-propylpentanoic Acid Introduction & Pharmacological Relevance 2-Methyl-2-propylpentanoic acid (2M2PP), frequently r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pattern and Bioanalytical Quantification of 2-Methyl-2-propylpentanoic Acid

Introduction & Pharmacological Relevance

2-Methyl-2-propylpentanoic acid (2M2PP), frequently referred to as 2-methylvalproic acid, is a highly branched aliphatic carboxylic acid and a structural analog of the widely prescribed antiepileptic and mood-stabilizing drug, valproic acid (VPA). In contemporary drug development and molecular biology, 2M2PP is heavily utilized to study the structure-activity relationships of Histone Deacetylase (HDAC) inhibitors, which are critical mechanistic targets for cellular differentiation and cancer therapeutics [1].

Accurate quantification and structural confirmation of 2M2PP in complex biological matrices require robust mass spectrometry (MS) methodologies. This application note provides a comprehensive guide to the mechanistic fragmentation patterns of 2M2PP under both Electron Ionization (EI) and Electrospray Ionization (ESI), alongside field-proven protocols for its bioanalytical quantification.

Physicochemical & Mass Spectrometric Properties

Understanding the physicochemical baseline of 2M2PP is essential for optimizing chromatographic retention and ionization efficiency.

PropertyValue
IUPAC Name 2-Methyl-2-propylpentanoic acid
Chemical Formula C9H18O2
Monoisotopic Mass 158.1307 Da
LogP (Predicted) 2.68
Primary Ionization (GC-MS) Electron Ionization (EI, 70 eV), Positive Mode
Primary Ionization (LC-MS) Electrospray Ionization (ESI), Negative Mode

Mechanistic Elucidation of Fragmentation Pathways

The structural architecture of 2M2PP—a central alpha-carbon (C2) fully substituted with a carboxyl group, a methyl group, and two identical propyl chains—dictates its highly specific mass spectrometric fragmentation behavior.

Electron Ionization (EI, GC-MS) Under standard 70 eV EI conditions, the molecular ion [M]•+ at m/z 158 is typically of low abundance due to the rapid cleavage of the highly branched aliphatic chains.

  • McLafferty Rearrangement (m/z 116): The base peak in the GC-MS spectrum of 2M2PP is generated via a classic McLafferty rearrangement [2]. The molecule contains two propyl chains, both possessing gamma-hydrogens. Upon ionization of the carbonyl oxygen, a gamma-hydrogen is transferred to the oxygen via a sterically favored six-membered cyclic transition state. This induces the cleavage of the alpha-beta carbon bond, expelling a neutral propene molecule (C3H6, 42 Da). The resulting stable enol radical cation is detected at m/z 116.

  • Alpha-Cleavage: The quaternary alpha-carbon is highly susceptible to radical-induced alpha-cleavage. The loss of a propyl radical (43 Da) yields a fragment at m/z 115, while the loss of the methyl radical (15 Da) yields a fragment at m/z 143.

Electrospray Ionization (ESI, LC-MS/MS) Aliphatic carboxylic acids lack basic functional groups but possess a highly acidic proton, making them ideal candidates for negative-ion ESI.

  • Deprotonation & Decarboxylation: 2M2PP readily deprotonates to form the [M-H]- precursor ion at m/z 157. Upon Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the dominant structural fragmentation for branched-chain fatty acids is the loss of carbon dioxide (CO2, 44 Da) [3]. This decarboxylation yields a stable carbanion product ion at m/z 113. This highly efficient transition (157 → 113) is the cornerstone of Multiple Reaction Monitoring (MRM) assays for this compound.

Visualizing the Fragmentation Pathways

MS_Fragmentation cluster_EI Electron Ionization (EI, Positive) cluster_ESI Electrospray Ionization (ESI, Negative) Parent 2-Methyl-2-propylpentanoic acid MW: 158.24 EI_M Molecular Ion [M]•+ m/z 158 Parent->EI_M 70 eV e- ESI_M Deprotonated Ion [M-H]- m/z 157 Parent->ESI_M ESI (-) EI_116 McLafferty Rearrangement m/z 116 (Base Peak) EI_M->EI_116 - C3H6 (42 Da) Propene loss EI_115 α-Cleavage (-Propyl) m/z 115 EI_M->EI_115 - C3H7• (43 Da) EI_143 α-Cleavage (-Methyl) m/z 143 EI_M->EI_143 - CH3• (15 Da) ESI_113 Decarboxylation m/z 113 ESI_M->ESI_113 - CO2 (44 Da) CID Fragmentation

Mass spectrometry fragmentation pathways of 2-Methyl-2-propylpentanoic acid under EI and ESI.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (Derivatization Method) Causality Check: While 2M2PP can be analyzed directly via GC-MS, the free carboxylic acid group can interact with active silanol sites in the GC inlet and column, leading to severe peak tailing. Silylation using BSTFA converts the acid to a highly volatile trimethylsilyl (TMS) ester, drastically improving peak shape and analytical sensitivity.

  • Sample Preparation: Transfer 50 µL of the 2M2PP standard solution (10 µg/mL in anhydrous ethyl acetate) into a glass GC autosampler vial.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes to ensure complete silylation.

  • GC-MS Analysis: Inject 1 µL in splitless mode (Inlet temperature: 250°C). Utilize a standard non-polar DB-5MS column (30 m × 0.25 mm, 0.25 µm). Oven program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Data Acquisition: Set the MS scan range to m/z 50–300. (Note: The TMS derivative will have a shifted molecular weight of 230 Da, and the McLafferty rearrangement base peak will shift accordingly).

Protocol B: LC-MS/MS Bioanalytical Quantification in Plasma Causality Check: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) to selectively extract the lipophilic 2M2PP while leaving behind polar matrix components (e.g., salts, polar phospholipids) that cause severe ion suppression in ESI.

  • Spiking: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard (Valproic Acid-d6, 1 µg/mL in methanol).

  • Acidification: Add 10 µL of 1% Formic Acid in water. Why? Lowering the pH below the pKa of 2M2PP (~4.8) ensures the carboxylic acid is fully protonated (neutralized), maximizing its partition coefficient into the organic extraction solvent.

  • Extraction: Add 500 µL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to break any emulsions.

  • Drying: Carefully transfer 400 µL of the upper organic layer to a clean tube. Evaporate to complete dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Methanol:Water (50:50, v/v). Vortex for 30 seconds and transfer to an LC vial.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: A = Water with 0.1% Acetic Acid; B = Methanol. (Crucial: Avoid Formic Acid in the mobile phase, as it is known to suppress the negative ESI signal of carboxylic acids).

    • Gradient: 40% B to 90% B over 3 minutes.

    • MRM Transitions (Negative Mode): 2M2PP: m/z 157.1 → 113.1 (Collision Energy: 15 eV). IS (VPA-d6): m/z 149.1 → 105.1.

Visualizing the Bioanalytical Workflow

Workflow Sample Plasma Sample (50 µL) Spike Spike IS (Valproic Acid-d6) Sample->Spike LLE Liquid-Liquid Extraction (Hexane:EtOAc 80:20) Spike->LLE Dry Evaporate to Dryness (N2 stream, 30°C) LLE->Dry Recon Reconstitution (MeOH:Water 50:50) Dry->Recon LCMS LC-MS/MS Analysis (MRM: 157 -> 113) Recon->LCMS

Step-by-step bioanalytical sample preparation and LC-MS/MS workflow for plasma quantification.

References

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation Cancer Research (AACR) URL:[Link]

  • 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 PubChem, National Institutes of Health (NIH) URL:[Link]

  • Identification of Monomethyl Branched-Chain Lipids by a Combination of Liquid Chromatography Tandem Mass Spectrometry and Charge-Switching Chemistries Analytical Chemistry (ACS Publications) URL:[Link]

Application

Application Note: High-Efficiency Gas Chromatography (GC) Analysis of 2-Methyl-2-propylpentanoic Acid (Valproic Acid) in Biological Matrices

Executive Summary This application note details a highly optimized, self-validating protocol for the quantification of 2-Methyl-2-propylpentanoic acid (Valproic acid, VPA) in human plasma. By coupling Dispersive Liquid-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a highly optimized, self-validating protocol for the quantification of 2-Methyl-2-propylpentanoic acid (Valproic acid, VPA) in human plasma. By coupling Dispersive Liquid-Liquid Microextraction (DLLME) with Gas Chromatography-Flame Ionization Detection (GC-FID) on a heavily deactivated stationary phase, this method bypasses the need for complex derivatization. The protocol is designed for researchers and clinical scientists requiring rapid, high-throughput Therapeutic Drug Monitoring (TDM) with rigorous internal quality controls.

Pharmacological Context & Analytical Challenges

Valproic acid is a branched short-chain fatty acid widely prescribed as an antiepileptic drug and mood stabilizer [1]. Because VPA has a narrow therapeutic window (50–100 µg/mL) and exhibits severe dose-dependent hepatotoxicity at elevated concentrations (>120 µg/mL), precise quantification is critical [2].

Analytically, VPA presents two major challenges:

  • Lack of a UV Chromophore: VPA cannot be easily detected by standard HPLC-UV without laborious, microwave-assisted derivatization steps [3].

  • High Protein Binding: Up to 90% of circulating VPA is bound to plasma proteins, necessitating aggressive sample disruption prior to extraction [1].

However, VPA's inherent volatility makes it an ideal candidate for Gas Chromatography, provided that extraction and column chemistry are carefully controlled [4].

Strategic Method Design: The Causality Behind the Workflow

To ensure analytical integrity, every step of this protocol is grounded in specific physicochemical mechanics:

  • Deproteinization: Direct extraction of plasma yields poor recovery due to VPA's protein binding. The addition of acetonitrile (1:1 ratio) denatures plasma proteins, quantitatively releasing free VPA into the supernatant [1].

  • pH Modulation (pKa = 4.8): At physiological pH, VPA exists as an ionized valproate salt, which is insoluble in organic solvents. By adjusting the aqueous phase to pH 1.0 using HCl, >99.9% of the molecules are forced into their protonated, highly lipophilic carboxylic acid state [1].

  • Salting-Out Effect: The addition of 4% NaCl tightly binds free water molecules (hydration spheres). This drastically reduces the aqueous solubility of VPA, thermodynamically driving the analyte into the extraction solvent [1].

  • DLLME Emulsification: Instead of traditional Liquid-Liquid Extraction (LLE) which requires large solvent volumes, DLLME utilizes a ternary system. Injecting a mixture of Acetone (water-miscible disperser) and Chloroform (water-immiscible extractant) creates a cloudy micro-emulsion. This maximizes the interfacial surface area, allowing extraction equilibrium to be reached almost instantaneously [5].

  • Direct GC Injection (No Derivatization): Carboxylic acids often exhibit severe peak tailing on GC columns due to hydrogen bonding with active silanol sites. However, utilizing a heavily deactivated 100% dimethylpolysiloxane stationary phase (USP G35) allows for direct, underivatized injection, preserving sample integrity and cutting prep time by 40% [6].

Experimental Workflow & Visualization

G N1 1. Plasma Sample Spike with Octanoic Acid (IS) N2 2. Protein Precipitation 1:1 Acetonitrile, Centrifuge N1->N2 Release bound VPA N3 3. Aqueous Phase Conditioning Adjust pH to 1.0, Add 4% NaCl N2->N3 Isolate supernatant N4 4. DLLME Emulsification Inject Acetone + Chloroform N3->N4 Protonate & Salt-out N5 5. Phase Separation Centrifuge, Collect Lower Phase N4->N5 Micro-extraction N6 6. GC Analysis Direct Injection (USP G35) N5->N6 1 µL Extract

Fig 1. Mechanistic workflow of DLLME extraction for valproic acid prior to GC analysis.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Internal Standard (IS): Prepare a 1 mg/mL stock solution of Octanoic acid in methanol. Octanoic acid is chosen because its aliphatic chain and carboxylic moiety perfectly mimic VPA's extraction thermodynamics [2].

  • Extraction Mixture: Prepare a fresh mixture of Acetone (disperser) and Chloroform (extractant) in a 25:1 (v/v) ratio.

Sample Preparation & Extraction
  • Spiking: Aliquot 1.0 mL of human plasma into a centrifuge tube. Spike with 10 µL of the Octanoic acid IS working solution.

  • Deproteinization: Add 1.0 mL of cold Acetonitrile. Vortex vigorously for 60 seconds, then centrifuge at 6000 rpm for 5 minutes [1].

  • Conditioning: Transfer exactly 1.0 mL of the clear supernatant into a 10.0 mL volumetric flask. Add 0.4 g of NaCl. Dilute to the mark with deionized water. Carefully adjust the pH to 1.0 using 1M HCl [1].

  • DLLME: Using a rapid-injection syringe, forcefully inject 1.04 mL of the Extraction Mixture (1 mL acetone + 40 µL chloroform) into the conditioned aqueous sample. A cloudy state will instantly form [1].

  • Phase Separation: Centrifuge the emulsion at 6000 rpm for 5 minutes. The high-density chloroform phase (~25 µL) will sediment at the bottom of the conical tube [5].

  • Analysis: Withdraw 1 µL of the sedimented organic phase using a GC microsyringe and inject it directly into the GC system.

Quantitative Data & Instrument Parameters

Table 1: Optimized GC-FID Operating Conditions
ParameterSetting / Specification
Analytical Column 100% Dimethylpolysiloxane (USP G35), 10 m × 0.53 mm ID, 2.65 µm film thickness
Oven Temperature Isothermal at 135°C
Injection Port 280°C, Splitless Mode
Detector (FID) 280°C
Carrier Gas Helium, Constant Flow at 25 mL/min
Make-up Gas Nitrogen, 10 mL/min
Table 2: Method Validation Metrics
Validation ParameterValue
Linear Dynamic Range 6.0 – 140.0 µg/mL
Limit of Detection (LOD) 3.2 µg/mL
Limit of Quantification (LOQ) 6.0 µg/mL
Relative Recovery 95.2% – 101.4%
Intra-day Precision (RSD) < 4.5%

System Suitability & Self-Validating Quality Controls

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system through three critical checkpoints:

  • Internal Standard (IS) Area Tracking: The absolute peak area of Octanoic acid must remain consistent across all injections (±15%). A sudden drop in the IS area flags a physical failure in the DLLME emulsification step or a leak in the GC injection port, preventing false negatives.

  • Blank Matrix Verification: A drug-free plasma blank must be processed alongside patient samples. The chromatogram must show a stable baseline with no endogenous interfering peaks at the retention times of VPA or the IS [1].

  • Peak Tailing Factor (USP Requirement): Because VPA is analyzed without derivatization, active silanol sites in a degrading column will cause the VPA peak to tail. If the tailing factor exceeds 1.5, it is an immediate mechanical indicator that the glass liner requires deactivation or the column requires trimming [6].

References

  • UFRGS. Valproic acid extraction methods in human samples using gas chromatography: a review. Retrieved from:[Link]

  • SciSpace. A rapid and simple procedure for monitoring valproic acid by gas chromatography. Retrieved from: [Link]

  • National Institutes of Health (NIH). Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. Retrieved from:[Link]

  • Shimadzu Corporation. Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Retrieved from:[Link]

Sources

Method

Application Note: 2-Methyl-2-propylpentanoic Acid as a Pharmaceutical Intermediate and Epigenetic Modulator

Executive Summary 2-Methyl-2-propylpentanoic acid (2M2PP) is a highly branched, short-chain aliphatic carboxylic acid and a structural analog of the widely utilized anticonvulsant and epigenetic drug, Valproic Acid (VPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-propylpentanoic acid (2M2PP) is a highly branched, short-chain aliphatic carboxylic acid and a structural analog of the widely utilized anticonvulsant and epigenetic drug, Valproic Acid (VPA)[1]. In contemporary pharmaceutical research, 2M2PP serves a dual purpose: it acts as a pharmacological tool for probing Histone Deacetylase (HDAC) inhibition[2], and it functions as a highly lipophilic, sterically hindered intermediate in the synthesis of sustained-release prodrugs[3]. This guide provides an authoritative framework detailing the mechanistic rationale and validated protocols for deploying 2M2PP in both epigenetic research and advanced drug formulation.

Physicochemical Profiling

Understanding the physicochemical parameters of 2M2PP is critical for predicting its membrane permeability, target binding thermodynamics, and behavior in synthetic organic workflows.

Table 1: Physicochemical Properties of 2M2PP

PropertyValueReference
IUPAC Name 2-methyl-2-propylpentanoic acid[4]
CAS Number 31113-56-1[4]
Molecular Weight 158.24 g/mol [4]
Molecular Formula C9H18O2[4]
Lipophilicity (XLogP3) 2.68 - 3.00[5],[4]
Physical State Solid/Powder (Melting Point: 43-44 °C)

Application I: Epigenetic Modulation via HDAC Inhibition

Mechanistic Rationale (Causality)

The catalytic core of zinc-dependent Class I and IIa HDACs features a narrow, tubular hydrophobic channel leading to the active site zinc ion. While VPA easily inserts its aliphatic chain into this channel to chelate the zinc ion, 2M2PP possesses an additional methyl group at the alpha-carbon. This structural modification introduces significant steric hindrance[1].

Consequently, 2M2PP alters the binding thermodynamics within the HDAC pocket. While it retains the ability to inhibit Class I and IIa HDACs, its potency is reduced compared to VPA. However, this inhibition still successfully prevents histone deacetylation, leading to chromatin relaxation, the upregulation of the p21 promoter, and the subsequent induction of G0/G1 cell cycle arrest and differentiation in transformed hematopoietic cells[2],[6].

Signaling Pathway Visualization

G N1 2-Methyl-2-propylpentanoic acid (2M2PP) N2 Class I & IIa HDACs (HDAC1, 2, 7) N1->N2 Inhibits (IC50 ~7.5-8.5 mM) N3 Histone Hyperacetylation (H3, H4) N2->N3 Prevents Deacetylation N4 p21 Promoter Activation N3->N4 Chromatin Relaxation N5 Cell Cycle Arrest (G0/G1) & Differentiation N4->N5 Gene Expression

Fig 1: 2M2PP-mediated HDAC inhibition pathway leading to cellular differentiation.

Quantitative Data: HDAC Inhibition Profiling

The steric bulk of 2M2PP directly impacts its IC50 values across different HDAC isoforms when compared to the parent compound, VPA.

Table 2: Comparative IC50 Values for HDAC Inhibition

Target EnzymeVPA IC50 (mM)2M2PP IC50 (mM)Fold Difference
HDAC1 0.77.5~10.7x less potent
HDAC2 0.87.8~9.7x less potent
HDAC7 1.38.5~6.5x less potent

Data derived from in vitro immunoprecipitated HDAC assays[1].

Protocol: In Vitro HDAC Inhibition & Cellular Differentiation Assay

This protocol utilizes a self-validating design to ensure the fidelity of epigenetic modulation.

  • Cell Culture : Seed U937 myelomonocytic leukemia cells at 2×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment : Treat experimental wells with 2M2PP titrated from 1 mM to 10 mM[1].

    • Self-Validation Checkpoint: Simultaneously run a vehicle control (DMSO) and a positive control using 1 mM VPA. If the VPA control fails to induce differentiation, the assay must be aborted.

  • Histone Extraction (24h post-treatment) : Lyse cells in Triton Extraction Buffer (TEB). Centrifuge and resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to selectively extract basic histone proteins.

  • Western Blotting : Resolve the acid-extracted proteins on a 15% SDS-PAGE gel. Probe with anti-acetyl-Histone H3 (Lys9/14) and anti-acetyl-Histone H4 antibodies[6].

  • Phenotypic Analysis (Day 6) : To confirm terminal differentiation, harvest cells after 6 days of continuous exposure. Stain with fluorophore-conjugated anti-CD11b antibodies and analyze via flow cytometry to quantify the shift in surface marker expression[1].

Application II: Lipophilic Moiety in Sustained-Release Prodrugs

Mechanistic Rationale (Causality)

Modulating the pharmacokinetic profile of tertiary amine-containing drugs is a persistent challenge in drug formulation. 2M2PP is strategically utilized as a lipophilic tail in the synthesis of labile quaternary ammonium salt prodrugs[3].

The highly branched nature of the 2-methyl-2-propylpentanoyl group provides a dual functional advantage:

  • Pharmacokinetic Shift : It significantly increases the overall lipophilicity of the prodrug, facilitating intramuscular depot formation and prolonging systemic absorption.

  • Enzymatic Shielding : The extreme steric bulk at the alpha-carbon physically shields the adjacent ester/linker bonds from rapid enzymatic cleavage by non-specific plasma esterases. This tunable lability ensures a controlled, sustained release of the parent active pharmaceutical ingredient (API) over weeks or months[7].

Chemical Synthesis Workflow Visualization

G S1 Tertiary Amine API C1 Coupling Reaction (Esterification) S1->C1 S2 Aldehyde Linker S2->C1 S3 2M2PP (Lipophilic Tail) S3->C1 C2 Quaternization (Formation of Labile Salt) C1->C2 Intermediate P1 Quaternary Ammonium Prodrug (Sustained Release) C2->P1 Isolation & Purification

Fig 2: Workflow for synthesizing 2M2PP-derivatized quaternary ammonium prodrugs.

Protocol: General Coupling for 2M2PP-based Prodrug Synthesis

This methodology outlines the synthesis of a sustained-release prodrug utilizing 2M2PP as the terminal lipophilic modifier[7].

  • Activation of 2M2PP : Dissolve 2M2PP (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Dropwise, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF. Stir at room temperature for 2 hours to quantitatively form 2-methyl-2-propylpentanoyl chloride.

  • Linker Attachment : React the newly formed acid chloride with an aldehyde-based linker (e.g., paraformaldehyde or a substituted chloromethyl intermediate) in the presence of a non-nucleophilic base like DIPEA. Stir at 0°C for 4 hours to form the reactive lipophilic ester intermediate.

  • Quaternization : Introduce the target tertiary amine API (0.9 eq) to the reaction mixture. Heat the solution to 40°C for 12-24 hours. The tertiary amine acts as a nucleophile, attacking the linker to form the labile quaternary ammonium salt[3].

    • Self-Validation Checkpoint: Monitor the reaction via HPLC-UV. The reaction is deemed complete only when the peak area corresponding to the free tertiary amine API falls below 5%.

  • Isolation & Validation : Evaporate the solvent under reduced pressure. Purify the crude product via preparative HPLC. Validate the final structure via 1 H-NMR (confirming the characteristic downfield shift of the alpha-protons adjacent to the quaternized nitrogen) and LC-MS (confirming the exact mass of the cationic prodrug)[7].

References

  • Gurvich, N., Tsygankova, O. M., Meinkoth, J. L., & Klein, P. S. (2004). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Cancer Research, 64(3), 1079–1086.

  • Alkermes Pharma Ireland Ltd. (2011). Quaternary ammonium salt prodrugs. Patent TW201125585A.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134947, 2-Methyl-2-n-propylpentanoic acid.

Sources

Application

Analytical Derivatization of 2-Methyl-2-propylpentanoic Acid: A Comprehensive Methodological Guide

Executive Summary & Chemical Context 2-Methyl-2-propylpentanoic acid (commonly known as Valproic Acid, or VPA) is a heavily utilized branched short-chain fatty acid in neuropharmacology. From an analytical perspective, q...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Methyl-2-propylpentanoic acid (commonly known as Valproic Acid, or VPA) is a heavily utilized branched short-chain fatty acid in neuropharmacology. From an analytical perspective, quantifying this molecule in complex biological matrices presents a dual challenge:

  • Optical Invisibility: The molecule is a simple aliphatic carboxylic acid lacking any conjugated π -electron system, making it virtually invisible to standard Ultraviolet (UV) or Fluorescence (FL) detectors.

  • Chromatographic Instability: The highly polar carboxylic acid moiety (-COOH) readily forms hydrogen bonds with residual silanol groups on Gas Chromatography (GC) columns, leading to severe peak tailing, poor resolution, and thermal instability.

To achieve the sensitivity required for pharmacokinetic profiling and therapeutic drug monitoring (typically in the 50–100 μg/mL range), analytical scientists must employ targeted chemical derivatization. This guide provides a deep dive into the mechanistic causality and validated protocols for derivatizing 2-Methyl-2-propylpentanoic acid across multiple instrumental platforms.

Mechanistic Rationale for Derivatization Pathways

The choice of derivatization agent is strictly dictated by the target analytical platform.

G cluster_0 Analytical Platforms & Primary Challenges VPA 2-Methyl-2-propylpentanoic Acid Target: -COOH Group HPLC HPLC-UV / FL Limitation: No Chromophore VPA->HPLC GCMS GC-MS Limitation: High Polarity/Tailing VPA->GCMS LCMS LC-MS/MS Limitation: Poor ESI Efficiency VPA->LCMS Deriv_HPLC Esterification / Hydrazone Formation (e.g., PH·HCl, Br-MAMC, BAN) HPLC->Deriv_HPLC Requires Deriv_GC Alkyl Esterification / Silylation (e.g., MeOH/HCl, TMS) GCMS->Deriv_GC Requires Deriv_LC Amide Formation (e.g., Benzylamine derivatives) LCMS->Deriv_LC Optional/Requires Result_HPLC Conjugated System Added Strong UV/FL Signal Deriv_HPLC->Result_HPLC Result_GC Volatility Increased Sharp Chromatographic Peaks Deriv_GC->Result_GC Result_LC Proton Affinity Enhanced High MS/MS Sensitivity Deriv_LC->Result_LC

Decision matrix for 2-Methyl-2-propylpentanoic acid derivatization across analytical platforms.

HPLC-UV/FL: Chromophore/Fluorophore Insertion

To enable UV or fluorescence detection, the carboxylic acid must be converted into an ester or hydrazide containing an aromatic ring. For example, reacting the acid with 1 yields (Z)-N-phenyl-2-propylpentanehydrazonic acid, which absorbs strongly at 254 nm[1]. Alternatively, using 2 or3 introduces a bulky fluorescent tag, pushing the limits of detection (LOD) down to the picogram range on-column[3][2].

GC-MS: Polarity Masking and Volatilization

Gas chromatography requires analytes to be volatile and thermally stable. The free -COOH group of 2-Methyl-2-propylpentanoic acid causes significant peak broadening. A classic and highly reliable approach is 4[4]. This converts the analyte into methyl 2-propylpentanoate, drastically lowering its boiling point and eliminating hydrogen-bonding interactions with the stationary phase.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Derivatization for HPLC-UV

Objective: Rapid conversion of 2-Methyl-2-propylpentanoic acid to a UV-active hydrazone derivative. Mechanistic Causality: Traditional derivatization requires prolonged heating (up to 40-60 minutes). Microwave-assisted derivatization (MAD) utilizes dielectric heating to rapidly accelerate the nucleophilic attack of phenylhydrazine on the carboxyl carbon, completing the reaction in under a minute[1].

Materials:

  • Plasma sample containing 2-Methyl-2-propylpentanoic acid.

  • Phenylhydrazine hydrochloride (PH HCl) reagent (2.51 mg/mL in acetonitrile/water 90:10).

  • Acetonitrile (HPLC grade).

Step-by-Step Methodology:

  • Protein Precipitation: Transfer 100 µL of human plasma to a microcentrifuge tube. Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 × g for 5 minutes. Extract the clear supernatant.

  • Reaction Assembly: In a 10 mL glass beaker, combine 1.0 mL of the supernatant with 2.0 mL of the PH HCl derivatizing solution.

  • Microwave Irradiation: Place the beaker in a controlled microwave reactor. Irradiate at exactly 450 W for 50 seconds. Caution: Do not exceed 50 seconds to prevent thermal degradation of the hydrazone product.

  • Cooling and Filtration: Allow the sample to cool to room temperature. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

  • Analysis: Inject 10 µL into the HPLC system. Monitor UV absorbance at 254 nm.

Self-Validating System Checkpoint: A successful derivatization will yield a distinct, symmetrical chromatographic peak at the established retention time for (Z)-N-phenyl-2-propylpentanehydrazonic acid. If the reaction fails, the baseline will remain flat at 254 nm because the underivatized acid cannot absorb at this wavelength.

Protocol B: Pre-Column Methyl Esterification for GC-MS

Objective: Masking the polar carboxylic acid group to enhance volatility for electron impact (EI) MS detection. Mechanistic Causality: Acid-catalyzed esterification replaces the acidic proton with a methyl group. Hexane extraction is utilized post-reaction because the newly formed methyl ester is highly lipophilic, allowing for selective extraction away from polar plasma matrix components[4].

Materials:

  • Methanol (Anhydrous).

  • Hydrochloric acid (HCl, 1M).

  • Hexane (GC grade).

Step-by-Step Methodology:

  • Acidification: Aliquot 250 µL of plasma into a glass reaction vial. Add 50 µL of 1M HCl to ensure the 2-Methyl-2-propylpentanoic acid is fully protonated (non-ionized state).

  • Esterification: Add 500 µL of anhydrous methanol. Seal the vial with a PTFE-lined cap and incubate at 60°C in a dry block heater for 30 minutes.

  • Liquid-Liquid Extraction (LLE): Remove from heat and cool to room temperature. Add 1.0 mL of hexane and 500 µL of deionized water to quench the reaction and force phase separation.

  • Agitation: Vortex the biphasic mixture for 2 minutes. Centrifuge at 3,000 × g for 5 minutes to break any emulsions.

  • Recovery: Carefully transfer the upper organic (hexane) layer containing the volatile methyl ester into a GC autosampler vial.

  • Analysis: Inject 1 µL into the GC-MS. Operate in Selective Ion Monitoring (SIM) mode targeting the specific m/z fragments of the methyl ester.

Self-Validating System Checkpoint: The success of this protocol is validated by the peak shape in the total ion chromatogram (TIC). An incomplete derivatization will result in severe peak tailing or a missing peak, whereas a successful esterification yields a sharp, Gaussian peak with a signal-to-noise ratio supporting an LLOQ of 0.075 µg/mL[4].

Quantitative Performance Comparison

The following table synthesizes the analytical performance of various derivatization strategies for 2-Methyl-2-propylpentanoic acid, allowing researchers to select the optimal method based on their laboratory's instrumental capabilities and sensitivity requirements.

Analytical PlatformDerivatizing AgentDetection ModeLLOQ (µg/mL)Linearity Range (µg/mL)Mean Recovery (%)
HPLC-UV Phenylhydrazine HClUV (254 nm)~30.030.0 – 150.086.7 – 107.0
HPLC-UV 2-bromo-2'-acetonaphthoneUV (254 nm)0.010.05 – 200.095.2 – 101.4
HPLC-FL Br-MAMCFL (Ex 345 / Em 435)0.136.0 – 150.0~100.4
GC-MS Methanol (Esterification)EI-MS (SIM mode)0.0750.5 – 150.094.9 – 109.1

Data aggregated from validated methodologies[1][3][2][4]. Br-MAMC: N-(7-methoxy-4-methyl-2-oxo-2H-6-chromenyl)-2-bromoacetamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-propylpentanoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 2-Methyl-2-propylpentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-propylpentanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this α,α-disubstituted carboxylic acid. As a structural analog of pharmaceutically relevant compounds like Valproic Acid, optimizing its synthesis is crucial for research and development.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues and clarify underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthetic strategy for 2-Methyl-2-propylpentanoic acid.

Q1: What are the most common and effective laboratory-scale synthetic routes to 2-Methyl-2-propylpentanoic acid?

A1: For laboratory synthesis, the two most reliable routes are the Malonic Ester Synthesis and the Direct Alkylation of an Ester Enolate . Both methods are effective for creating the quaternary α-carbon but differ in their procedural steps, reagents, and potential challenges.

  • Malonic Ester Synthesis: This classic method involves the sequential alkylation of diethyl malonate, followed by hydrolysis and thermal decarboxylation.[3] It is a robust and high-yielding pathway that avoids the use of cryogenic temperatures and extremely strong bases like LDA.

  • Direct Alkylation of an Ester Enolate: This route involves the deprotonation of an ester (e.g., ethyl pentanoate) at the α-position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), followed by alkylation with an alkyl halide.[4][5] While more atom-economical, it requires stringent anhydrous conditions and low temperatures (-78 °C) to be successful.

Synthetic_Routes cluster_0 Route 1: Malonic Ester Synthesis cluster_1 Route 2: Direct Ester Alkylation M0 Diethyl Malonate M1 1. NaOEt, EtOH 2. Propyl Bromide M0->M1 M2 Mono-alkylated Malonic Ester M1->M2 M3 1. NaOEt, EtOH 2. Methyl Iodide M2->M3 M4 Dialkylated Malonic Ester M3->M4 M5 1. H₃O⁺, Δ 2. Decarboxylation M4->M5 M6 2-Methyl-2-propylpentanoic Acid M5->M6 D0 Ethyl Pentanoate D1 1. LDA, THF, -78 °C 2. Methyl Iodide D0->D1 D2 α-Methylated Ester D1->D2 D3 Hydrolysis (H₃O⁺, Δ) D2->D3 D4 2-Methylpentanoic Acid D3->D4 D_Note Note: This route produces a different isomer. To get the target, one would need to start with ethyl propanoate and do two alkylations.

Caption: Mechanism of decarboxylation via a cyclic transition state. (Note: The DOT language does not support complex chemical drawings. This is a conceptual representation.)

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis of 2-Methyl-2-propylpentanoic acid.

Problem 1: Low or no yield of the dialkylated product in the Malonic Ester Synthesis.
  • Possible Cause 1: Incomplete Deprotonation. The alkoxide base may have been degraded by moisture.

    • Solution & Explanation: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous ethanol to prepare the sodium ethoxide solution. The presence of water will consume the base and inhibit enolate formation. [6]* Possible Cause 2: Alkyl Halide Reactivity. The alkyl halide is undergoing a competing E2 elimination reaction.

    • Solution & Explanation: This is particularly problematic with secondary or tertiary alkyl halides. For this synthesis, always use primary halides like 1-bromopropane and iodomethane. The malonic ester enolate is a strong nucleophile but also a reasonably strong base, which can promote elimination. [3][5]* Possible Cause 3: Insufficient Reagents in Second Alkylation. The first alkylation may have been successful, but the second failed.

    • Solution & Explanation: Ensure that a full equivalent of base is added for the second deprotonation step. The mono-alkylated malonic ester is slightly less acidic than the starting material, but still requires a stoichiometric amount of base for complete enolate formation. Verify the purity and quantity of the second alkylating agent.

ParameterFirst Alkylation (Propylation)Second Alkylation (Methylation)
Base 1.05 eq. Sodium Ethoxide1.05 eq. Sodium Ethoxide
Alkyl Halide 1.0 eq. 1-Bromopropane1.1 eq. Iodomethane
Solvent Anhydrous EthanolAnhydrous Ethanol
Temperature RefluxReflux

Table 1: Recommended Stoichiometry for Malonic Ester Synthesis.

Problem 2: Low yield during Direct Ester Alkylation using LDA.
  • Possible Cause 1: Incomplete Enolate Formation. LDA was not properly prepared or was quenched.

    • Solution & Explanation: LDA must be prepared in situ at low temperatures (typically 0 °C) or purchased as a solution and titrated before use. The reaction must be conducted at -78 °C (a dry ice/acetone bath) in an anhydrous ether solvent like THF. Adding the ester dropwise to the LDA solution ensures that the ester is always in the presence of excess base, promoting rapid and complete deprotonation. [7]* Possible Cause 2: Steric Hindrance. The order of alkylation is critical.

    • Solution & Explanation: It is significantly more effective to introduce the smaller alkyl group (methyl) first, followed by the larger group (propyl). Attempting to add a propyl group to an already α-methylated ester is less sterically hindered than adding a methyl group to an α-propylated ester. Failure to consider steric effects is a common reason for failed α,α-dialkylation reactions. [8]* Possible Cause 3: Alkyl Halide Addition Temperature. The temperature was allowed to rise before the alkylation was complete.

    • Solution & Explanation: The alkyl halide should be added slowly at -78 °C. Allowing the temperature to rise prematurely can cause the enolate to decompose or participate in side reactions. Maintain the low temperature for 1-2 hours after adding the alkyl halide to ensure the reaction goes to completion.

Problem 3: The final product is an oil or difficult to purify.
  • Possible Cause 1: Incomplete Hydrolysis or Decarboxylation. The crude product is contaminated with the intermediate dialkylated malonic ester or malonic acid.

    • Solution & Explanation: Ensure the hydrolysis (using strong acid like HCl or H₂SO₄) and decarboxylation (heating) steps are carried out for a sufficient duration. Monitor the reaction via TLC or by observing the cessation of CO₂ evolution. A patent for the synthesis of the related valproic acid suggests decarboxylation temperatures of 170-180 °C. [9]* Possible Cause 2: Improper Workup Procedure. Neutral or basic impurities have been carried through the extraction process.

    • Solution & Explanation: Utilize an acid-base extraction for purification. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The layers are then separated, and the aqueous layer is carefully re-acidified with cold concentrated HCl to pH ~2, causing the pure carboxylic acid to precipitate or be ready for extraction back into an organic solvent. [10]* Possible Cause 3: Product is an oil due to impurities.

    • Solution & Explanation: 2-Methyl-2-propylpentanoic acid has a reported melting point of 43-44 °C, so it should be a solid at room temperature if pure. [11]If it remains an oil, significant impurities are present. After acid-base extraction, consider vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane) to obtain a pure, crystalline product. [10]

Troubleshooting_Workflow Start Low Yield of Final Product Q1 Which synthesis route was used? Start->Q1 Malonic Malonic Ester Synthesis Q1->Malonic Malonic Ester LDA_Route Direct Ester Alkylation Q1->LDA_Route Direct Alkylation Q_Malonic Was mono-alkylated product observed? Malonic->Q_Malonic Q_LDA Was starting ester recovered? LDA_Route->Q_LDA Sol_Malonic_1 Incomplete 2nd alkylation. Check stoichiometry and reaction time. Q_Malonic->Sol_Malonic_1 Yes Sol_Malonic_2 Check for moisture (deactivated base). Use primary alkyl halides to avoid E2. Q_Malonic->Sol_Malonic_2 No Sol_LDA_1 Incomplete deprotonation. Verify LDA activity and anhydrous conditions. Maintain T = -78 °C. Q_LDA->Sol_LDA_1 Yes Sol_LDA_2 Consider steric hindrance. Add smaller alkyl group first. Ensure slow addition of alkyl halide at -78 °C. Q_LDA->Sol_LDA_2 No

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route

Step 1: First Alkylation (Propylation)

  • Set up an oven-dried, three-neck round-bottom flask with a reflux condenser and an addition funnel under a nitrogen atmosphere.

  • Add sodium metal (1.05 eq.) to anhydrous ethanol (sufficient to dissolve) and stir until all the sodium has reacted to form sodium ethoxide.

  • Add diethyl malonate (1.0 eq.) dropwise to the ethoxide solution and stir for 30 minutes.

  • Add 1-bromopropane (1.0 eq.) dropwise and heat the mixture to reflux for 2-3 hours, monitoring by TLC.

  • Cool the reaction, remove the ethanol under reduced pressure, add water, and extract the product with diethyl ether. Dry the organic layer and concentrate to yield the crude mono-alkylated ester.

Step 2: Second Alkylation (Methylation) and Hydrolysis/Decarboxylation

  • Prepare a fresh solution of sodium ethoxide (1.05 eq.) in anhydrous ethanol in a similar setup.

  • Add the crude mono-alkylated ester from Step 1 to the ethoxide solution and stir for 30 minutes.

  • Add iodomethane (1.1 eq.) and reflux for 2-3 hours until TLC indicates completion.

  • Cool the reaction and add a solution of concentrated hydrochloric acid (4-5 eq.) in water.

  • Heat the mixture to a vigorous reflux (approx. 110 °C) to hydrolyze the esters and decarboxylate the resulting malonic acid. CO₂ evolution should be observed. Continue heating for 4-6 hours until gas evolution ceases.

  • Cool the mixture and proceed to the purification protocol.

Protocol 2: Purification by Acid-Base Extraction
  • Transfer the cooled reaction mixture from the final synthesis step to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x volume of aqueous layer).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2x). The desired carboxylic acid product will move into the aqueous basic layer.

  • Separate the aqueous layer and wash it once with a small portion of diethyl ether to remove any remaining neutral impurities.

  • Cool the bicarbonate solution in an ice bath and slowly acidify to pH 2 with cold, concentrated HCl. The product may precipitate or form an oil.

  • Extract the acidified aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 2-Methyl-2-propylpentanoic acid.

References
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • Gevorgyan, A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules, 27(1), 125. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. [Link]

  • KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid. Organic Chemistry II. [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]

  • Caine, D. (1991). Alkylation of Enolates. Comprehensive Organic Synthesis, 3, 1-63.
  • Bialer, M., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry, 52(23), 7345–7355. [Link]

  • Cregge, R. J., et al. (1979). Steric limits to ester alkylation; synthesis of highly hindered esters via hexamethylphosphoramide-favoured enolization. Journal of the Chemical Society, Perkin Transactions 1, 890-895. [Link]

  • Farsa, O., & Brka, P. (2018). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Česká a slovenská farmacie, 67(4), 162-165. [Link]

  • McCormick, J. P. (2014, April 14). Alpha Alkylation Esters. YouTube. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • HALO Science. (n.d.). Purification of organic acids from fermentation processes. [Link]

  • Google Patents. (n.d.). CN103183599A - Method for preparing 2-valproic acid.

Sources

Optimization

Identifying and minimizing side products in 2-Methyl-2-propylpentanoic acid synthesis

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Methyl-2-propylpentanoic acid (also known as 2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 2-Methyl-2-propylpentanoic acid (also known as 2-methylvalproic acid or 2M2PP), a critical valproic acid (VPA) analog widely studied for its role as a histone deacetylase (HDAC) inhibitor and anticonvulsant[1].

Below, you will find a mechanistic breakdown, self-validating protocols, and troubleshooting FAQs to help you identify and minimize side products during synthesis.

Section 1: Mechanistic Workflow & Causality

Q: What is the optimal synthetic route for 2-Methyl-2-propylpentanoic acid, and what are the primary mechanistic checkpoints?

A: The most atom-economical and direct route is the α -alkylation of 2-propylpentanoic acid (valproic acid) using lithium diisopropylamide (LDA) and methyl iodide (MeI). The synthesis of branched VPA analogues typically involves converting the carboxylic acid to its corresponding enolate using LDA, followed by alkyl substitution with an alkyl halide[2].

Because the starting material is a carboxylic acid, two equivalents of LDA are strictly required to form the reactive lithium enediolate (dianion) intermediate. The first equivalent deprotonates the carboxylic acid, and the second removes the α -proton. The alkylation of these enolate ions proceeds via an SN​2 mechanism, where the nucleophilic enolate attacks the electrophilic alkyl halide[3].

SynthesisPathway Start Valproic Acid (2-Propylpentanoic acid) Base LDA (2.05 eq) in THF (-78°C to 0°C) Start->Base Deprotonation Dianion Lithium Enediolate Intermediate Base->Dianion Dianion Formation Side1 Unreacted Valproic Acid (Incomplete Deprotonation) Base->Side1 Moisture / Quenching Alkyl Methyl Iodide (MeI) Addition Dianion->Alkyl Electrophilic Attack Product 2-Methyl-2-propylpentanoic Acid (Target Product) Alkyl->Product C-Alkylation (Major) Side2 O-Alkylated Ester (Solvent-driven) Alkyl->Side2 Hard/Soft Mismatch

Figure 1: Mechanistic workflow for 2-Methyl-2-propylpentanoic acid via enediolate alkylation.

Self-Validating Experimental Protocol: α -Alkylation Workflow
  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and diisopropylamine (2.1 eq), cooling to -78°C.

  • Base Generation: Add n-Butyllithium (2.05 eq) dropwise. Stir for 30 minutes to form LDA.

  • Enediolate Formation: Slowly add valproic acid (1.0 eq) dissolved in THF. Warm the reaction to 0°C for 30 minutes to ensure complete dianion formation, then re-cool to -78°C.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise. Gradually warm to room temperature over 2-4 hours. Causality: Slow warming prevents the exothermic degradation of the enediolate while providing the activation energy required for the SN​2 substitution.

  • Workup & Validation: Quench with 1M HCl until the aqueous layer reaches pH 2. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate.

    • Self-Validation Check 1: Test the aqueous layer pH. A pH > 3 will result in the product remaining in the aqueous layer as a water-soluble carboxylate salt, drastically reducing isolated yield.

    • Self-Validation Check 2: Run a crude 1 H-NMR before column chromatography; the disappearance of the multiplet at 2.3 ppm ( α -proton of VPA) confirms complete conversion.

Section 2: Troubleshooting Guide & FAQs

Q: I am observing significant unreacted starting material (valproic acid) and low conversion. How do I force the C-alkylation? A: Unreacted starting material typically results from incomplete enediolate formation. Lithium enolates tend to form hexameric or tetrameric aggregates in THF, which drastically shields the nucleophilic carbon. Fix: To break these aggregates and increase the reactivity of the enediolate, introduce a polar aprotic co-solvent like HMPA (hexamethylphosphoramide) or DMPU. HMPA is known to assist carbanion reactions by solubilizing dianions and accelerating their rate of alkylation[4]. Additionally, strictly control your base stoichiometry—ensure exactly 2.05 to 2.1 equivalents of LDA are used. Using only 1.0 equivalent will merely form the unreactive lithium carboxylate salt.

Q: What causes the formation of O-alkylated side products instead of the desired C-alkylated quaternary carbon, and how is it minimized? A: The enediolate intermediate is an ambident nucleophile. According to Hard Soft Acid Base (HSAB) theory, C-alkylation is favored by "soft" electrophiles. Methyl iodide is a highly reactive alkylating agent commonly used for both C-alkylation and O-methylation of organic compounds[5]. Because MeI is a soft electrophile, it naturally favors the desired C-alkylation. Fix: O-alkylation is exacerbated by over-solvation of the lithium cation. If you use too much HMPA or switch to a highly polar bulk solvent like DMF, the oxygen atom becomes too "naked" and reactive, leading to O-methylated byproducts (methyl 2-propylpentanoate). Minimize this by keeping HMPA/DMPU concentrations low (approx. 10% v/v) and maintaining THF as the primary solvent.

Q: If I use the ethyl valproate route instead of free valproic acid, how do I resolve ester hydrolysis byproducts? A: Synthesizing the target molecule via ethyl 2-propylpentanoate requires only one equivalent of LDA but introduces the risk of ester hydrolysis. Hydrolysis occurs if adventitious moisture is present during the reaction. To prevent this, maintain strict anhydrous conditions. When saponifying the resulting ethyl 2-methyl-2-propylpentanoate back to the free acid, use controlled basic hydrolysis (e.g., KOH in ethanol/water at reflux) followed by careful acidification, rather than relying on harsh acidic hydrolysis which can degrade the sterically hindered quaternary center.

TroubleshootingLogic Issue Issue: Low Yield of 2-Methyl-2-propylpentanoic Acid Sub1 Observation: High Unreacted VPA Issue->Sub1 Sub2 Observation: O-Alkylated Byproducts Issue->Sub2 Cause1 Cause: Enolate Aggregation or Insufficient LDA Sub1->Cause1 Cause2 Cause: Over-solvation (Excess HMPA/DMPU) Sub2->Cause2 Fix1 Action: Ensure 2.05 eq LDA Add 10% HMPA Cause1->Fix1 Fix2 Action: Reduce Polar Aprotic Co-solvents Cause2->Fix2

Figure 2: Troubleshooting logic tree for resolving common side products in VPA alkylation.

Section 3: Quantitative Data & Analytical Validation

A critical challenge in this synthesis is that the O-alkylated side product (methyl 2-propylpentanoate) and the target C-alkylated product (2-methyl-2-propylpentanoic acid) are constitutional isomers with the exact same molecular weight (158.24 g/mol ). Consequently, standard low-resolution GC-MS will show identical parent ion masses, making 1 H-NMR the definitive tool for validation.

Table 1: Analytical Differentiation of Reaction Components

CompoundStructural FeaturePrimary Cause of Formation 1 H-NMR Indicator (CDCl 3​ )GC-MS (m/z) Base Peak
2-Methyl-2-propylpentanoic Acid Quaternary α -carbonTarget ProductSinglet at ~1.1 ppm ( α -CH 3​ ), No α -H 158 (M + ), 115
Valproic Acid Tertiary α -carbonIncomplete enolizationMultiplet at ~2.3 ppm ( α -CH)144 (M + ), 102
Methyl 2-propylpentanoate Ester linkageO-alkylation (Solvent mismatch)Singlet at ~3.6 ppm (O-CH 3​ )158 (M + ), 127
Diisopropylamine Secondary amineIncomplete acidic workupMultiplet at ~3.0 ppm (CH)101 (M + ), 86

References

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. aacrjournals.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8sDncN6tUcH2DWCEkIpHz67NvNni-Q7ma7ukpYKLjrEY1Vq3v3-X_O-hm15PCKkYasmcJHvmmj7XB4F-XxHa_iSFJPe048PdR8-bUoXS4GI9tHug6o72iZ_Xof5gQi-oXPDm5tkMMGZ99BHT5m0w9c4oJLztgd2EJ8HcouyN7vIGlhhnlx_HLtdTvUFVX43vwmhQHte9XvlUpCioeHGQYSN0XI6Wp5w==]
  • 22.8: Alkylation of Enolate Ions. libretexts.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9CKihNDjsF3uIWH4Ej1udrU5Tt4lnkEwnSHKViTGYM_v4cTpOwQPClFb2HDZrteqKChAG6WbUwJSXcCCOJmku0iNd_HLWUgnk8Nm8IU2ce0NEpxNtRRBscBrxgkHzP4CY9C6e554er0lO4RkIswS-yzqVI6u5OLTO-ICWfG-AnfsknqzYIuiLbQchGu9PQvclAe8gbuYMZN7Eknaeso648cHKEo1OxU7b1Q3-PlrWHmHB1K9qunben5gQH_9PKBMC6zkyvWG1-6RUrN0-ndgk13f3qZC2_Xqdl6ThDCUFric]
  • Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIdM739CulzcKC_QsbDMTevNBh4PY59fgxq5u4sXjDvnxebOBSE6EGgKsn3ioApQLGAAxZZMHCSiq2f7atnoNr-dH8P764Qq-GSbMMDQhgvgs7lBMFSC_M3igPp_2oxxNXZkEiXQ==]
  • Use of Methyliodide in o-Methylation of organic compounds. juniperpublishers.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm36IX8o2a4MzFBDYcmEk5ekonO2fysBHp9_aZgEgX5tEsWefyrj43BhuZh9yUaaCpR2lfoRwTBCTOBFEGLhzsh0AKi-SbvfhGvmRl1BsYKUBsvkytaDj6iK3bX97VR-0n1tzOAcywLXUjKNqHh0F1np0hCcJnImRc]
  • Syntheses and Evaluation of Anticonvulsant Activity of Novel Branched Alkyl Carbamates. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwEgAwQPdjnkzDctwkorsik6TDUK2D5sscRCbDx9LfesbmdOSkE1yJ0T3HuhA2-htbJJICqe2-QM8Yhg9AueiqS_ek_6bAmi1rHYqQ2A3okZK7qjMcsTmkeJFoHoy47zgEfq-1Cg==]

Sources

Troubleshooting

Troubleshooting solubility issues of 2-Methyl-2-propylpentanoic acid in various solvents

Welcome to the Technical Support Center for 2-Methyl-2-propylpentanoic acid (CAS: 31113-56-1). As a highly lipophilic, α,α-dialkylated branched-chain fatty acid, this compound presents unique solubility challenges in bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-2-propylpentanoic acid (CAS: 31113-56-1). As a highly lipophilic, α,α-dialkylated branched-chain fatty acid, this compound presents unique solubility challenges in both in vitro assays and in vivo formulations.

Structurally related to the well-known antiepileptic drug valproic acid (2-propylpentanoic acid), the addition of an α-methyl group significantly increases its lipophilicity and alters its crystal lattice energy[1]. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve solubility failures systematically.

Section 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecule's thermodynamic drivers. 2-Methyl-2-propylpentanoic acid is a weak organic acid. Its aqueous solubility is strictly governed by the pH of the environment and the dielectric constant of the solvent system.

Causality Insight: The pKa of aliphatic carboxylic acids dictates that at physiological pH (7.4), the molecule exists primarily in its ionized (carboxylate) form[2]. However, the bulky α,α-dialkyl substitution (a methyl and a propyl group on the alpha carbon) creates significant steric hindrance and a massive hydrophobic surface area[3]. This structural feature disrupts water hydrogen-bonding networks, forcing the molecule out of aqueous solution unless the pH is sufficiently high to maintain complete ionization, or a co-solvent is used to lower the medium's dielectric constant.

Table 1: Comparative Physicochemical Properties
PropertyValproic Acid (Parent Reference)2-Methyl-2-propylpentanoic AcidImpact on Experimental Solubility
Molecular Weight 144.21 g/mol [2]158.24 g/mol Increased MW reduces baseline aqueous solubility.
pKa 4.8[2]~4.9 - 5.1 (Estimated)Remains protonated (insoluble) at acidic/neutral pH; requires pH > 7.2 for ionization.
LogP (Octanol/Water) 2.75[2]~3.2 - 3.5 (Estimated)Highly hydrophobic; necessitates organic co-solvents or surfactants for aqueous media.
Solubility (Organic) ~30 mg/mL (EtOH, DMSO)[4]>30 mg/mL (EtOH, DMSO)Excellent solubility in polar aprotic and protic organic solvents.
Solubility (Aqueous) ~1.3 mg/mL (pH 7.2)[5]<0.1 mg/mL (pH 7.2)Severe risk of precipitation in standard biological buffers without carrier molecules.

Section 2: Diagnostic Workflow for Solubility Issues

When encountering precipitation, turbidity, or inconsistent assay results, follow this logical decision tree to identify the failure point in your formulation.

SolubilityTroubleshooting Start Solubility Issue Detected (Precipitation/Turbidity) SolventType Identify Primary Solvent Start->SolventType OrganicPath Organic Solvent (DMSO, EtOH, DMF) SolventType->OrganicPath AqueousPath Aqueous Media (PBS, DMEM, Saline) SolventType->AqueousPath OrgAction Action: Heat to 37°C & Sonicate (10 min) OrganicPath->OrgAction AqAction Action: Check Solution pH AqueousPath->AqAction pHCheck Is pH < 7.0? AqAction->pHCheck LowPH Yes (Protonated State) Add 0.1M NaOH dropwise pHCheck->LowPH HighPH No (Deprotonated State) Check for Salt Crash-out pHCheck->HighPH Formulation Implement Co-solvent System (e.g., 10% DMSO + 40% PEG300) LowPH->Formulation HighPH->Formulation

Diagnostic decision tree for troubleshooting 2-Methyl-2-propylpentanoic acid solubility.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of High-Concentration Organic Stock Solutions (100 mM)

Scientific Rationale : Preparing a concentrated stock in a polar aprotic solvent (DMSO) ensures the molecule is fully solvated before introduction into aqueous environments. This minimizes the risk of forming localized supersaturated micro-environments that trigger nucleation and precipitation[6].

Step-by-Step Methodology :

  • Weighing : Accurately weigh 15.82 mg of 2-Methyl-2-propylpentanoic acid into a sterile, amber glass vial. (Note: Use glass, as highly lipophilic acids can adsorb to certain plastics).

  • Solvent Addition : Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Dissolution : Vortex the solution vigorously for 60 seconds. If the solid/oil does not fully dissolve, place the vial in a sonicating water bath at 37°C for 10-15 minutes.

  • System Validation : Visually inspect the solution against a dark background. It must be completely clear with no Schlieren lines (refractive index gradients indicating incomplete mixing) or particulate matter.

  • Storage : Aliquot the 100 mM stock into single-use vials, purge with an inert gas (Argon or Nitrogen) to prevent oxidative degradation, and store at -20°C[4].

Protocol B: Preparation of Aqueous Working Solutions for Assays (≤1 mM)

Scientific Rationale : Direct dilution of the DMSO stock into aqueous buffers often results in "crashing out" because the sudden increase in the dielectric constant forces the hydrophobic tail out of solution. To prevent this, a step-wise co-solvent cascade is required, mimicking the carrier-protein dependency seen in vivo[7].

Step-by-Step Methodology :

  • Pre-warming : Warm the 100 mM DMSO stock solution and the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

  • Intermediate Dilution (The "Carrier" Step) :

    • Add 10 µL of the 100 mM DMSO stock to 40 µL of PEG300 (Polyethylene glycol 300). Vortex thoroughly. The PEG300 acts as a steric stabilizer.

    • Add 5 µL of Tween-80 (a non-ionic surfactant) and vortex again.

  • Aqueous Integration : Slowly add 945 µL of pre-warmed PBS (pH 7.4) dropwise to the mixture while continuously vortexing.

  • System Validation : The final solution (1 mM compound in 1% DMSO / 4% PEG300 / 0.5% Tween-80 / 94.5% PBS) should be optically clear. Measure the final pH using a micro-probe to ensure it remains strictly between 7.2 and 7.4.

Section 4: Frequently Asked Questions (FAQs)

Q1: My 2-Methyl-2-propylpentanoic acid precipitated immediately upon adding it to cell culture media. Why did this happen and how do I fix it? A1: This is a classic "solvent shock" phenomenon. Cell culture media (like DMEM) has a high water content and contains divalent cations (Ca²⁺, Mg²⁺). When the highly lipophilic acid is introduced, it rapidly protonates or forms insoluble calcium/magnesium salts. Fix: Never add the neat compound or a highly concentrated DMSO stock directly to the media. Instead, pre-formulate the compound using the co-solvent cascade described in Protocol B (DMSO → PEG300 → Tween-80 → Media)[7]. Ensure the final DMSO concentration remains ≤0.1% to avoid cellular toxicity.

Q2: Can I improve aqueous solubility by converting it to a sodium salt? A2: Yes. Converting the free carboxylic acid to its sodium salt significantly decreases the crystal lattice energy and increases ion-dipole interactions with water[4]. You can achieve this by reacting the free acid with exactly 1.0 molar equivalent of 0.1 M NaOH. However, be aware that even the sodium salt will precipitate if the pH of your final assay buffer drops below 6.5.

Q3: I stored my aqueous working solution at 4°C overnight, and now it's cloudy. Is it ruined? A3: Not necessarily. The cloudiness is due to temperature-dependent solubility; as the temperature drops, the kinetic energy of the solvent decreases, and the hydrophobic interactions between the alkyl chains drive aggregation (micelle formation or precipitation). Fix: Gently warm the solution to 37°C in a water bath and sonicate for 15 minutes. If the solution clears, it is safe to use. However, for rigorous biological assays, we strongly recommend preparing fresh aqueous solutions daily to ensure consistent dosing[8].

Q4: How does the extra methyl group affect its solubility compared to standard valproic acid? A4: The addition of the α-methyl group creates a quaternary carbon center. This increases the steric bulk around the carboxylate pharmacophore, shielding it from water molecules and reducing hydrogen-bonding efficiency. Consequently, 2-Methyl-2-propylpentanoic acid has a higher LogP compared to valproic acid, making it significantly more hydrophobic and harder to dissolve in purely aqueous systems[1].

References

  • PubChem. "Valproic Acid | C8H16O2 | CID 3121". National Center for Biotechnology Information.
  • Cayman Chemical. "Valproic Acid (sodium salt) Product Information". Cayman Chemical Company.
  • Cayman Chemical. "Valproic Acid Product Information". Cayman Chemical Company.
  • MedChemExpress. "Valproic acid - Product Data Sheet". MedChemExpress.
  • ResearchGate. "Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile". NIH / ResearchGate.
  • Google Patents. "WO2011084846A1 - Quaternary ammonium salt prodrugs". WIPO.
  • Smolecule. "Buy Valproic Acid | 99-66-1 | >98%". Smolecule.
  • BPS Bioscience. "Data Sheet Valproic Acid (sodium salt)". BPS Bioscience.

Sources

Optimization

Stability testing of 2-Methyl-2-propylpentanoic acid under different conditions

Welcome to the technical support center for the stability testing of 2-Methyl-2-propylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stability testing of 2-Methyl-2-propylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing the stability profile of this compound. Given the limited specific literature on 2-Methyl-2-propylpentanoic acid, this document synthesizes established principles of carboxylic acid chemistry with the rigorous framework of international regulatory guidelines to offer a robust starting point for your investigations.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of 2-Methyl-2-propylpentanoic acid?

A1: As a carboxylic acid, the primary stability concerns for 2-Methyl-2-propylpentanoic acid are its susceptibility to oxidative degradation and potential reactions at the carboxylic acid functional group, such as esterification if in contact with alcohols. While generally stable to hydrolysis, forced degradation studies under extreme pH and temperature are necessary to confirm this. Photostability should also be assessed as per ICH guidelines.

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[1][2][3][4] This information is crucial for developing and validating stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[2] These studies are a regulatory expectation, as outlined in the ICH Q1A guideline.[5][6][7]

Q3: What are the typical stress conditions for forced degradation of 2-Methyl-2-propylpentanoic acid?

A3: Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).[4][8]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80 °C).[4][8]

  • Oxidation: 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures.[3]

  • Thermal Degradation: Dry heat (e.g., 80-100 °C) and high humidity (e.g., 75% RH).

  • Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.[9][10][11]

Q4: What analytical techniques are recommended for monitoring the stability of 2-Methyl-2-propylpentanoic acid?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of carboxylic acids.[12] Due to the lack of a strong chromophore in 2-Methyl-2-propylpentanoic acid, detection at low UV wavelengths (e.g., 200-220 nm) may be necessary. For higher sensitivity and specificity, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[13] Gas Chromatography (GC) with derivatization can also be an option.

Q5: How much degradation is targeted in forced degradation studies?

A5: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and quantify the degradation products.[3] Excessive degradation should be avoided as it can lead to secondary degradation products that may not be relevant to the actual stability of the drug substance under normal storage conditions.

II. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent). Extend the duration of the study. Increase the temperature.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the concentration of the stressor. Shorten the duration of the study. Decrease the temperature.
Poor peak shape (tailing, fronting) in HPLC analysis. Inappropriate mobile phase pH. Interaction with the stationary phase.For reversed-phase HPLC, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid to ensure it is in its non-ionized form.[14] Consider a different stationary phase if the issue persists.
Irreproducible results. Inconsistent sample preparation. Fluctuation in experimental conditions (temperature, light exposure). Analytical instrument variability.Ensure accurate and consistent preparation of all solutions. Tightly control all experimental parameters. Perform system suitability tests before each analytical run to ensure instrument performance.
Difficulty in identifying degradation products. Low concentration of degradants. Co-elution with the parent peak. Lack of a chromophore for UV detection.Concentrate the sample before analysis. Optimize the chromatographic method to improve resolution. Utilize a more universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD).

III. Experimental Protocols

A. Forced Degradation Studies
1. Hydrolytic Degradation

Objective: To assess the stability of 2-Methyl-2-propylpentanoic acid in acidic and basic conditions.

Materials:

  • 2-Methyl-2-propylpentanoic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • pH meter

  • Water bath or oven

  • Volumetric flasks and pipettes

Protocol:

  • Sample Preparation: Prepare a stock solution of 2-Methyl-2-propylpentanoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final concentration (e.g., 0.1 mg/mL).

    • Prepare a blank solution containing only 0.1 M HCl.

    • Incubate the sample and blank at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Using 0.1 M HCl and 0.1 M NaOH provides standard acidic and basic stress conditions.[8]

  • Elevated temperature accelerates the degradation process.[4]

  • Neutralization of the samples before injection into the HPLC is crucial to prevent damage to the column and to ensure consistent chromatography.

2. Oxidative Degradation

Objective: To evaluate the susceptibility of 2-Methyl-2-propylpentanoic acid to oxidation.

Materials:

  • 2-Methyl-2-propylpentanoic acid stock solution (1 mg/mL)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

Protocol:

  • Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 3% H₂O₂ to the final concentration (e.g., 0.1 mg/mL).

  • Blank Preparation: Prepare a blank solution containing only 3% H₂O₂.

  • Incubation: Store the sample and blank at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.[3]

  • The study is conducted at room temperature as heat can accelerate the decomposition of hydrogen peroxide.

  • Protecting the samples from light is important to avoid any potential photolytic degradation.

3. Photostability Testing

Objective: To determine the photostability of 2-Methyl-2-propylpentanoic acid as per ICH Q1B guidelines.[9][10][15]

Materials:

  • 2-Methyl-2-propylpentanoic acid (solid or in solution)

  • Photostability chamber with a calibrated light source (providing both visible and UV light)

  • Quartz or other UV-transparent containers

  • Amber-colored containers (for dark control)

Protocol:

  • Sample Preparation:

    • Expose the solid drug substance directly to the light source.

    • Prepare a solution of the drug substance (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz container.

  • Dark Control: Prepare a corresponding set of samples and place them in amber-colored containers to serve as dark controls.

  • Exposure:

    • Expose the samples and controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11]

  • Analysis: At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • The ICH Q1B guideline provides standardized conditions for photostability testing to ensure consistency and comparability of data.[9][10][16]

  • The use of a dark control is essential to differentiate between degradation caused by light and degradation due to other factors like temperature.

B. Analytical Method (Example)

Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • A C18 column is a versatile and commonly used stationary phase for the separation of a wide range of compounds.

  • A low pH mobile phase ensures that the carboxylic acid is in its protonated, non-ionized form, leading to better retention and peak shape on a reversed-phase column.[14]

  • A gradient elution is used to ensure the elution of both the polar parent compound and any less polar degradation products.

  • Detection at 210 nm is chosen as many organic molecules have some absorbance at this wavelength, even without a strong chromophore.

IV. Visualization of Workflows and Pathways

A. Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis DS Drug Substance (2-Methyl-2-propylpentanoic acid) Sol Prepare Stock Solution (e.g., 1 mg/mL) DS->Sol Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Sol->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Sol->Base Ox Oxidation (3% H₂O₂, RT) Sol->Ox Photo Photostability (ICH Q1B) Sol->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Ox->Sampling Photo->Sampling Neutralize Neutralize (for Hydrolysis) Sampling->Neutralize HPLC HPLC-UV/MS Analysis Sampling->HPLC Neutralize->HPLC Data Data Interpretation (Assay, Impurities, Mass Balance) HPLC->Data

Caption: Workflow for forced degradation studies of 2-Methyl-2-propylpentanoic acid.

B. Potential Degradation Pathways

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation Parent 2-Methyl-2-propylpentanoic acid Ox_Prod1 Hydroxylated Derivatives Parent->Ox_Prod1 [O] Ox_Prod2 Shorter Chain Carboxylic Acids (via C-C bond cleavage) Parent->Ox_Prod2 [O] Photo_Prod1 Decarboxylation Product (Hydrocarbon) Parent->Photo_Prod1

Caption: Hypothetical degradation pathways for 2-Methyl-2-propylpentanoic acid.

V. References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][5][6][7][17]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][9][11][17]

  • International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link][10][15]

  • AZoM. (2024). Drug Photostability Testing with ICH Q1B. [Link][9]

  • Q-Lab. Understanding ICH Photostability Testing. [Link][11]

  • Veeprho. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link][18]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][15]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link][16]

  • ICH. (2010). Q1A(R2) Guideline. [Link][6]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][7]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link][19]

  • fieldguide2chemistry. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. [Link][20]

  • SlidePlayer. (2018). HYDROLYSIS REACTIONS. [Link][21]

  • LibreTexts Chemistry. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link][22]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link][23]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. [Link][2]

  • National Institutes of Health. (2021). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. [Link][24]

  • ResearchGate. Metabolism and bioactivity of 2-propylpentanoic acid. [Link][25]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Q1A(R2): The Science Behind Stability. [Link][3]

  • Scribd. (2012). Current Trends in Forced Degradation Studies. [Link][8]

  • Ardena. A practical guide to forced degradation and stability studies for drug substances. [Link][4]

  • National Institutes of Health. Mitochondrial metabolism of valproic acid. [Link][26]

  • ACS Omega. (2018). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. [Link][27]

  • The Journal of Organic Chemistry. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link][28]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link][29]

  • Cheméo. Chemical Properties of Pentanoic acid, 2-methyl-2-propyl, methyl ester. [Link][30]

  • NICNAS. (2014). 2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment. [Link][31]

  • ResearchGate. (2018). (PDF) New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. [Link][32]

  • PubChem. 2-Methyl-2-n-propylpentanoic acid. [Link][33]

  • NIST. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link][34]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link][12]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][13]

  • ACS Omega. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link][35]

  • Agilent. Analysis of Organic Acids in Aqueous Samples Application. [Link][14]

  • MDPI. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. [Link][36]

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Troubleshooting

Technical Support Center: 2-Methyl-2-propylpentanoic Acid (2M2PP)

Troubleshooting Guides, FAQs, and Purity Optimization for Drug Development Executive Overview 2-Methyl-2-propylpentanoic acid (2M2PP, CAS 31113-56-1) is a branched-chain fatty acid and a critical structural analog of Val...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Purity Optimization for Drug Development

Executive Overview

2-Methyl-2-propylpentanoic acid (2M2PP, CAS 31113-56-1) is a branched-chain fatty acid and a critical structural analog of Valproic Acid (VPA)[1]. In drug development and epigenetic research, 2M2PP is frequently utilized as a comparative negative control in Histone Deacetylase (HDAC) inhibition and cellular differentiation assays[2]. Because 2M2PP lacks the potent HDAC inhibitory activity of VPA, the scientific integrity of your assays depends entirely on the chemical purity of your commercial batch. Trace impurities—stemming from non-selective carbonylation synthesis or incomplete alkylation[3]—can introduce severe confounding variables, including false-positive epigenetic modulation and acute cytotoxicity.

This technical guide provides researchers with field-proven insights to identify, troubleshoot, and resolve common impurity issues in commercial 2M2PP.

Frequently Asked Questions (FAQs)

Q: What are the primary impurities I should expect in off-the-shelf 2M2PP? A: Commercial syntheses of tertiary carboxylic acids often rely on metal-catalyzed carbonylation of olefins or the alkylation of secondary acids[3]. Consequently, you may encounter:

  • Unreacted Precursors: Valproic acid (2-propylpentanoic acid).

  • Structural Isomers: 2,2-dimethylheptanoic acid and 2-methyl-2-ethylhexanoic acid[3].

  • Heavy Metals: Residual palladium (Pd), platinum (Pt), or copper (Cu) catalysts[3].

  • Volatile Organics: Residual reaction solvents like tetrahydrofuran (THF) or diisopropylamine.

Q: Why is my 2M2PP batch exhibiting HDAC inhibition when literature states it shouldn't? A: This is a classic false-positive artifact caused by VPA contamination . VPA is a potent inhibitor of Class I and IIa HDACs[2]. If the commercial synthesis utilized VPA as a starting material for alpha-methylation and the reaction did not go to 100% completion, trace VPA remains. Even 0.5% VPA contamination can trigger measurable HDAC inhibition in sensitive fluorometric assays, masking the true pharmacological profile of 2M2PP.

Q: How do structural isomers affect my downstream biological assays? A: Isomers like 2,2-dimethylheptanoic acid have identical molecular weights (158.24 g/mol )[1] but different spatial geometries. This alters the compound's lipophilicity (LogP) and membrane permeability. In cell-based phenotypic screens, these isomers can cause unpredictable shifts in intracellular accumulation, leading to high inter-assay variability.

Troubleshooting Guide: Specific Experimental Issues
Issue 1: Inconsistent GC-MS or HPLC Peak Integration
  • Symptom: Your chromatogram shows a broad, tailing peak or multiple closely eluting peaks around the expected retention time of 2M2PP.

  • Causality: Carboxylic acids form strong intermolecular hydrogen bonds, causing peak tailing on standard chromatographic columns. Furthermore, structural isomers generated during carbonylation[3] co-elute with 2M2PP because of nearly identical boiling points and polarities.

  • Resolution: Do not inject free acids. Derivatize the sample using BSTFA to form trimethylsilyl (TMS) esters. This eliminates hydrogen bonding, sharpens peaks, and allows high-resolution capillary columns (e.g., DB-5MS) to separate structural isomers based on subtle differences in vapor pressure.

Issue 2: Acute Cytotoxicity in Cell-Based Assays (e.g., U937 Differentiation)
  • Symptom: Treatment of U937 cells with 2M2PP results in rapid cell death (necrosis or apoptosis) before differentiation markers (like CD11b) can be evaluated[2].

  • Causality: While 2M2PP itself has low acute toxicity, residual transition metal catalysts (Pd, Pt, Cu) from the synthesis[3] are highly cytotoxic. These metals coordinate with the carboxylic acid moiety and are inadvertently carried into your cell culture media.

  • Resolution: Perform ICP-MS to quantify heavy metals. If levels exceed 10 ppm, remediate the batch using a liquid-liquid extraction with an aqueous chelator (Protocol 2 below) or pass the compound through a metal-scavenging resin (e.g., QuadraPure).

Quantitative Data Presentation

The following table summarizes the common impurities, their pharmacological impact, and established quality control thresholds.

Impurity ClassSpecific ExamplesOrigin / SourcePharmacological ImpactDetection MethodAcceptable Limit
Unreacted Precursors Valproic Acid (VPA)Incomplete alpha-methylationFalse-positive HDAC inhibition[2]GC-MS (Derivatized)< 0.1%
Structural Isomers 2,2-dimethylheptanoic acid, 2-methyl-2-ethylhexanoic acidNon-selective carbonylation[3]Altered membrane permeabilityHigh-Res GC-MS< 1.0%
Heavy Metals Palladium (Pd), Platinum (Pt), Copper (Cu)Synthesis catalysts[3]Acute cytotoxicity in cell assaysICP-MS< 10 ppm
Residual Solvents THF, DiisopropylamineReaction solvents/basesAssay interference, toxicityHeadspace GC-FID< 500 ppm
Experimental Protocols
Protocol 1: GC-MS Derivatization and Quantification of VPA and Isomers
  • Causality & Principle: Replacing the acidic proton of 2M2PP with a TMS group increases volatility and prevents column interaction, enabling the baseline resolution of 2M2PP from VPA and other isomers.

  • Self-Validating System: This protocol includes a matrix spike with an internal standard (IS) to calculate extraction recovery, ensuring that the derivatization efficiency is consistent and not introducing analytical bias.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the commercial 2M2PP sample and dissolve it in 1.0 mL of anhydrous acetonitrile.

  • Internal Standard Addition: Add 10 µL of a 1 mg/mL internal standard solution (e.g., heptadecanoic acid) to the sample vial.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Seal the vial tightly.

  • Incubation: Heat the vial in a dry block at 60°C for 30 minutes to drive the silylation reaction to completion. Allow to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS equipped with a DB-5MS capillary column. Use a temperature program starting at 70°C (hold 2 min), ramp at 10°C/min to 250°C.

  • Validation & Integration: Run a blank (acetonitrile + BSTFA) to confirm no carryover. Analyze the extracted ion chromatograms (EIC) at m/z 73 (common TMS fragment) and specific molecular ions to quantify VPA versus 2M2PP.

Protocol 2: Remediation of Heavy Metal Catalysts via Liquid-Liquid Extraction
  • Causality & Principle: Transition metals form weak coordination complexes with the carboxylate group of 2M2PP. Washing the organic solution with a strong aqueous chelator (EDTA) outcompetes 2M2PP for the metal ions, thermodynamically driving the metals into the aqueous phase.

  • Self-Validating System: Pre- and post-extraction aliquots must be analyzed via ICP-MS to empirically validate that the metal depletion meets the < 10 ppm threshold.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the contaminated 2M2PP batch in 20 mL of high-purity ethyl acetate in a 100 mL Erlenmeyer flask.

  • Chelation Wash: Add 20 mL of 0.1 M aqueous EDTA solution (adjusted to pH 8.0 to ensure the EDTA is fully deprotonated and active). Stir vigorously using a magnetic stir bar for 60 minutes at room temperature.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. Drain and discard the lower aqueous layer (containing the chelated metals).

  • Brine Wash: Wash the organic layer with 20 mL of saturated NaCl (brine) to remove residual water and trace EDTA.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Validation: Submit a 10 mg aliquot of the recovered 2M2PP for ICP-MS analysis to confirm heavy metal clearance.

Impurity Resolution Workflow

G Start Commercial 2M2PP Batch (CAS: 31113-56-1) QC Initial Analytical QC GC-MS (Isomers/VPA) & ICP-MS (Metals) Start->QC VPA VPA Contamination Detected Risk: False-Positive HDAC Inhibition QC->VPA VPA > 0.1% Isomers Structural Isomers Detected (e.g., 2,2-dimethylheptanoic acid) QC->Isomers Multiple Peaks Metals Heavy Metals Detected Risk: Acute Cytotoxicity QC->Metals Metals > 10 ppm Prep Preparative HPLC / Fractional Distillation (Resolution of Acids) VPA->Prep Isomers->Prep Scavenger Metal Scavenger Resin / EDTA Wash (Chelation of Pd, Pt, Cu) Metals->Scavenger Pure High-Purity 2M2PP Validated for Biological Assays Prep->Pure Scavenger->Pure

Workflow for identifying and resolving common impurities in commercial 2M2PP batches.

References
  • Source: nih.
  • Source: aacrjournals.
  • Source: google.

Sources

Optimization

Strategies to avoid emulsion formation during extraction of 2-Methyl-2-propylpentanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges during the liquid-liquid extraction (LLE) of 2-Methyl-2-propylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges during the liquid-liquid extraction (LLE) of 2-Methyl-2-propylpentanoic acid (commonly known as Valproic Acid, or VPA) from complex biological matrices like human plasma or serum.

🔬 Mechanistic Insight: Why Do Emulsions Form with VPA?

Valproic acid is a short-chain branched fatty acid with a pKa of approximately 4.7[1][2]. In biological matrices at physiological pH (~7.4), VPA exists predominantly as the valproate anion . This anionic form is highly amphiphilic—it possesses a hydrophilic carboxylate head and a hydrophobic branched aliphatic tail—causing it to act as a potent surfactant.

During liquid-liquid extraction, this surfactant behavior lowers the interfacial tension between the aqueous sample and the organic extraction solvent. Instead of separating cleanly, the phases form stable micro-droplets (an emulsion), a process further exacerbated by endogenous phospholipids and proteins in the biological matrix[3][4]. Overcoming this requires manipulating the thermodynamic and electrostatic properties of the extraction system.

💬 Frequently Asked Questions (Troubleshooting & Optimization)

Q1: I am experiencing severe emulsion formation during the LLE of VPA from human plasma. What is the most critical parameter to adjust first? A1: The most critical parameter is the pH of the aqueous phase . Because you are trying to extract a molecule that acts as a surfactant at neutral pH, you must acidify the sample to a pH well below its pKa (ideally pH 1.0 – 3.0) using an acid like hydrochloric acid (HCl) or trifluoroacetic acid[1][5]. This fully protonates the carboxylate group, neutralizing its charge. The protonated VPA becomes significantly more hydrophobic, loses its surfactant properties, and rapidly partitions into the organic phase without stabilizing an emulsion.

Q2: How does the "salting-out" technique prevent emulsions, and what concentration should I use? A2: Salting-out involves adding an inorganic salt, such as sodium chloride (NaCl), to the aqueous phase. This increases the ionic strength of the solution. Water molecules preferentially hydrate the highly polar dissociated salt ions, which decreases the solubility of both the organic extraction solvent and the protonated VPA in the aqueous layer[1][4]. This thermodynamic shift forces the VPA into the organic phase and promotes rapid phase separation. Empirical data indicates that a concentration of 4% (w/v) NaCl is optimal for VPA extraction; exceeding this can increase the volume of the sedimented phase and dilute the final extract[1][6].

Q3: I have already formed a stubborn emulsion. What physical methods can I use to break it without losing my analyte? A3: If an emulsion is already present, avoid adding more solvent immediately. Instead, apply physical force to overcome the steric stabilization of the droplets:

  • Centrifugation: Spin the separatory funnel contents or micro-tubes at ≥ 6000 rpm for 5 minutes. The centrifugal force accelerates the coalescence of the dispersed droplets based on density differences, driving the heavier phase to the bottom[1][3].

  • Filtration: Pass the emulsified layer through a plug of glass wool or highly silanized phase-separation filter paper. The physical barrier disrupts the droplet interfaces, allowing the organic phase to pass through while retaining the aqueous emulsion[3][4].

Q4: Does the choice of extraction solvent impact emulsion formation? A4: Yes. Highly polar or water-miscible solvents are more prone to forming emulsions. For VPA, using a solvent with a higher density than water (e.g., chloroform) or a highly non-polar mixture (e.g., hexane/ethyl acetate) provides excellent phase separation[1][5]. If an emulsion persists, adding a small volume of a different organic solvent can alter the interfacial polarity and destabilize the emulsion[3][4].

📊 Quantitative Optimization Data

The following table summarizes the causal impact of various extraction parameters on VPA recovery and emulsion probability.

ParameterConditionEmulsion ProbabilityVPA Recovery (%)Mechanistic Rationale
pH 7.4 (Physiological)High< 50%VPA is ionized (valproate), acts as a surfactant, and stabilizes droplets.
pH 1.0 – 3.0Low> 95%VPA is fully protonated, highly hydrophobic, and partitions into the organic phase.
Salt (NaCl) 0% (w/v)Moderate~80%Baseline phase separation; susceptible to protein-stabilized emulsions.
Salt (NaCl) 4% (w/v)Low> 95%Salting-out effect reduces the aqueous solubility of VPA and the extraction solvent.
Mixing Vigorous VortexingHighVariableHigh shear force disperses micro-droplets stabilized by matrix proteins.
Mixing Gentle InversionLow> 90%Provides sufficient surface area contact without creating stable micro-droplets.

🧪 Self-Validating Experimental Protocol: Emulsion-Free LLE of VPA

This step-by-step methodology incorporates built-in validation checks to ensure the thermodynamic conditions are met before proceeding to the next step, guaranteeing an emulsion-free extraction.

Materials Needed: Human plasma sample, 1M HCl, NaCl (solid), Chloroform (or Hexane:Ethyl Acetate 80:20), microcentrifuge.

  • Sample Aliquoting: Transfer 500 µL of the biological plasma sample into a clean 2.0 mL microcentrifuge tube.

  • pH Adjustment: Add 50 µL of 1M HCl to the sample to adjust the pH to approximately 1.0 - 2.0.

    • Validation Check: Spot a 1 µL aliquot onto pH indicator paper to visually confirm the pH is < 3. If the pH is ≥ 3, add HCl in 10 µL increments until the target is reached. This guarantees VPA is protonated.

  • Salting-Out: Add 20 mg of solid NaCl (equivalent to ~4% w/v) to the acidified plasma and vortex briefly to dissolve.

    • Validation Check: Visually inspect the bottom of the tube. The complete absence of salt crystals confirms full dissolution and optimal ionic strength for the salting-out effect.

  • Solvent Addition: Add 1.0 mL of the chosen extraction solvent (e.g., Chloroform).

  • Agitation: Mix the sample by gentle end-over-end inversion for 5 minutes. Do not vortex vigorously, as high shear forces will induce protein-stabilized micro-emulsions.

  • Phase Separation: Centrifuge the mixture at 6000 rpm for 5 minutes.

    • Validation Check: Observe the interface against a light source. A sharp, mirror-like boundary between the upper aqueous phase and the lower organic phase (if using chloroform) indicates a successful, emulsion-free extraction. A cloudy interface indicates incomplete protein precipitation; if observed, centrifuge for an additional 5 minutes.

  • Collection: Carefully transfer the organic layer using a glass Pasteur pipette into a clean vial for downstream analysis (e.g., GC-FID or LC-MS/MS).

🗺️ Workflow Visualization

G Start Biological Sample (Plasma/Serum) pH Adjust pH < 3 (Protonate VPA) Start->pH Salt Add 4% w/v NaCl (Salting-out) pH->Salt Extract Add Organic Solvent & Mix Gently Salt->Extract Check Emulsion Formed? Extract->Check Centrifuge Centrifuge (6000 rpm, 5 min) Check->Centrifuge Yes Separate Isolate Organic Phase (VPA) Check->Separate No Filter Phase Separation Filter Paper Centrifuge->Filter Persists Centrifuge->Separate Resolved Filter->Separate

Workflow for preventing and breaking emulsions during VPA extraction.

📚 References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at:[Link]

  • Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. PMC - NIH. Available at:[Link]

  • Solid-phase Extraction of Valproic Acid Using a Surfaced Imprinted Silica Gel Adsorbent. Chemical Methodologies. Available at:[Link]

  • Tackling emulsions just got easier. Biotage. Available at:[Link]

  • Determination of valproic acid and 3-heptanone in plasma using air-assisted liquid-liquid microextraction with the assistance of vortex: Application in the real samples. PMC - NIH. Available at:[Link]

  • Valproate. Wikipedia. Available at:[Link]

Sources

Troubleshooting

Scaling up the synthesis of 2-Methyl-2-propylpentanoic acid from lab to pilot plant

Technical Support Center: Scaling the Synthesis of 2-Methyl-2-propylpentanoic Acid This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals on scaling the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scaling the Synthesis of 2-Methyl-2-propylpentanoic Acid

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals on scaling the synthesis of 2-Methyl-2-propylpentanoic acid from the laboratory to a pilot plant. The information herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions and troubleshoot effectively.

Section 1: Synthesis Route Selection for Pilot-Scale Production

The synthesis of 2-Methyl-2-propylpentanoic acid, a disubstituted carboxylic acid, is most reliably achieved at scale using a variation of the Malonic Ester Synthesis . This classical method is chosen for its high versatility, predictable outcomes, and the use of readily available and moderately hazardous materials.[1][2][3]

The overall transformation consists of three main stages:

  • Sequential Dialkylation: A malonic ester, typically diethyl malonate, is deprotonated with a suitable base to form a nucleophilic enolate. This enolate is then sequentially alkylated with two different alkyl halides (a methyl halide and a propyl halide).[4]

  • Saponification (Ester Hydrolysis): The resulting dialkylated diethyl malonate is hydrolyzed under basic conditions to convert the two ester groups into carboxylate salts.

  • Acidification and Decarboxylation: Acidification of the reaction mixture protonates the carboxylates, forming a substituted malonic acid. Upon gentle heating, this intermediate readily loses a molecule of carbon dioxide to yield the final carboxylic acid product.[4][5]

This route is superior to alternatives for scale-up because it avoids the use of highly pyrophoric organometallic reagents (like Grignard reagents) and proceeds with well-understood reaction mechanisms, allowing for robust process control.

Overall Reaction Scheme

G DEM Diethyl Malonate Intermediate1 Mono-methylated Diethyl Malonate DEM->Intermediate1 Base1, Alkyl1 MeI Methyl Iodide PrBr Propyl Bromide Base1 1. NaOEt, EtOH Base2 1. NaOEt, EtOH Alkyl1 2. CH3I Alkyl2 2. CH3CH2CH2Br Hydrolysis 1. NaOH (aq), Heat AcidDecarbox 2. H3O+, Heat Intermediate2 Methyl, Propyl-dialkylated Diethyl Malonate Intermediate1->Intermediate2 Base2, Alkyl2 FinalProduct 2-Methyl-2-propylpentanoic acid Intermediate2->FinalProduct Hydrolysis, AcidDecarbox

Caption: General reaction scheme for the malonic ester synthesis of 2-Methyl-2-propylpentanoic acid.

Section 2: Pilot Plant Synthesis Protocol (Exemplary 5 kg Scale)

This protocol details the synthesis of approximately 5 kg of 2-Methyl-2-propylpentanoic acid. All operations should be conducted in an appropriately rated pilot plant reactor with adequate ventilation, temperature control, and emergency quenching capabilities.

Reagent and Equipment Data
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Diethyl Malonate160.176.40 kg40.0Limiting Reagent
Sodium Ethoxide (21% in Ethanol)68.0527.5 L~88.0Use as 2.2 eq. total
Methyl Iodide141.946.24 kg44.01.1 eq.
n-Propyl Bromide122.995.41 kg44.01.1 eq.
Sodium Hydroxide40.004.80 kg120.03.0 eq. for saponification
Hydrochloric Acid (37%)36.46~12.0 L-Used for acidification to pH 1-2
Toluene-~50 L-Extraction Solvent
Water-~100 L-For workup and solutions
Step-by-Step Methodology

Part A: Sequential Dialkylation

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with the 21% sodium ethoxide solution in ethanol (27.5 L).[6] Begin agitation.

  • First Deprotonation: Slowly add diethyl malonate (6.40 kg) to the reactor via a dosing pump over 60-90 minutes. Maintain the internal temperature below 30°C using the reactor cooling jacket. A slight exotherm is expected. The formation of the sodium salt of diethyl malonate may result in a thick slurry.[7]

  • First Alkylation (Methylation): Once the diethyl malonate addition is complete, begin the slow, subsurface addition of methyl iodide (6.24 kg). Control the addition rate to maintain the internal temperature between 40-50°C. After addition is complete, hold the reaction mixture at 50°C for 2 hours, or until in-process control (e.g., GC analysis) shows complete consumption of diethyl malonate.

  • Second Alkylation (Propylation): Cool the reactor to 30°C. Slowly add n-propyl bromide (5.41 kg), again controlling the addition rate to maintain a temperature of 40-50°C. After the addition is complete, heat the mixture to a gentle reflux (~70-75°C) and maintain for 4-6 hours, or until IPC confirms the disappearance of the mono-methylated intermediate.

Part B: Saponification

  • Solvent Exchange: Configure the reactor for distillation. Distill off the ethanol under atmospheric pressure. This is crucial to ensure the subsequent hydrolysis reaction proceeds efficiently in an aqueous medium.

  • Hydrolysis: Cool the reactor contents to 50°C. Slowly and carefully add a solution of sodium hydroxide (4.80 kg) in water (20 L). An exotherm will occur; control the addition to keep the temperature below 80°C. Once the addition is complete, heat the mixture to reflux (~100°C) and maintain for 6-8 hours until IPC (e.g., TLC or HPLC) indicates the complete disappearance of the diester intermediate.

Part C: Workup, Decarboxylation, and Isolation

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Add toluene (25 L) to the reactor to dissolve any non-polar impurities. Drain the reactor contents into a larger vessel for phase separation. Separate and discard the organic (toluene) layer.

  • Acidification and Decarboxylation: Return the aqueous layer to the reactor. Cool the reactor to 10°C. Slowly add concentrated hydrochloric acid (~12 L) to the vigorously stirred solution to bring the pH to 1-2. Caution: Significant CO₂ gas evolution will occur. Ensure adequate venting and control the acid addition rate to manage the effervescence. After gas evolution subsides, gently heat the mixture to 60-70°C for 1-2 hours to ensure complete decarboxylation.

  • Product Extraction: Cool the mixture to room temperature. Add toluene (25 L) and agitate for 30 minutes. Stop agitation, allow the layers to separate, and drain the lower aqueous layer. Wash the remaining organic layer with water (2 x 15 L) and then with brine (15 L).

  • Isolation: Transfer the organic (toluene) layer to a clean reactor and concentrate under vacuum to remove the solvent, yielding the crude 2-Methyl-2-propylpentanoic acid as an oil or low-melting solid.[8] Further purification can be achieved by vacuum distillation if required.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a Q&A format.

Workflow & Troubleshooting Diagram

G cluster_synthesis Synthesis Stages cluster_troubleshooting Troubleshooting Points Alkylation Dialkylation Saponification Saponification TS1 Low Yield / Incomplete Reaction in Alkylation Alkylation->TS1 Issue TS4 Runaway Reaction Alkylation->TS4 Hazard Workup Workup & Decarboxylation TS2 Incomplete Saponification Saponification->TS2 Issue TS3 Emulsion during Workup Workup->TS3 Issue

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-2-propylpentanoic acid vs. valproic acid: a comparative study

Decoupling Pharmacology: A Comparative Guide to 2-Methyl-2-propylpentanoic Acid vs. Valproic Acid Valproic acid (VPA; 2-propylpentanoic acid) is a cornerstone therapeutic agent used globally for the management of epileps...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoupling Pharmacology: A Comparative Guide to 2-Methyl-2-propylpentanoic Acid vs. Valproic Acid

Valproic acid (VPA; 2-propylpentanoic acid) is a cornerstone therapeutic agent used globally for the management of epilepsy and bipolar disorder[1]. However, its clinical utility is often complicated by its pleiotropic pharmacological profile, which includes potent teratogenic effects (such as neural tube defects) and the induction of cellular differentiation[2].

For researchers and drug development professionals, decoupling VPA’s neurological efficacy from its epigenetic toxicity is a primary objective. Enter 2-Methyl-2-propylpentanoic acid (2M2PP) —a structurally modified analog of VPA. By introducing a single methyl group at the alpha-carbon, researchers have created a powerful tool compound that successfully isolates GABAergic anticonvulsant activity from Histone Deacetylase (HDAC) inhibition[3].

This guide provides an objective, mechanistic comparison of VPA and 2M2PP, detailing the structural causality behind their divergent profiles and outlining the self-validating experimental protocols used to evaluate them.

Structural Causality & Mechanistic Divergence

To understand why VPA and 2M2PP behave differently in vivo, one must examine the physical constraints of their primary enzymatic targets.

VPA acts as a direct inhibitor of Class I and II HDACs[1]. The active site of these epigenetic enzymes features a narrow, hydrophobic tubular pocket (approximately 11 Å deep) that leads to a catalytic zinc ion. VPA’s flexible aliphatic chain threads efficiently into this channel, allowing its carboxylate group to chelate the zinc ion and halt deacetylation[4].

The 2M2PP Steric Clash: 2M2PP is synthesized by adding a methyl group to the C2 (alpha) position of VPA. This modification converts the tertiary alpha-carbon into a bulky quaternary carbon. This localized steric hindrance physically prevents 2M2PP from penetrating the narrow HDAC catalytic channel[3]. Consequently, 2M2PP cannot coordinate the zinc ion, resulting in a dramatic loss of HDAC inhibitory activity.

However, the binding pockets of GABA transaminase and voltage-gated sodium channels—the primary targets for anticonvulsant activity—are significantly more accommodating to steric bulk. Thus, 2M2PP retains high affinity for these neurological targets, preserving its efficacy as an antiepileptic agent without triggering HDAC-mediated teratogenesis[2].

Pathway VPA Valproic Acid (VPA) HDAC Class I & II HDACs VPA->HDAC Potent Inhibition GABA GABAergic Targets VPA->GABA Activation M2PP 2-Methyl-2-propylpentanoic Acid (2M2PP) M2PP->HDAC Steric Blockade (No Inhibition) M2PP->GABA Activation Teratogen Teratogenesis & Cell Differentiation HDAC->Teratogen Epigenetic Shift Anticonvulsant Anticonvulsant Efficacy GABA->Anticonvulsant Neural Inhibition

Fig 1. Mechanistic divergence of VPA and 2M2PP across epigenetic and neurological pathways.

Comparative Pharmacological Profile

The structural divergence directly translates to measurable pharmacological outcomes. The table below summarizes the quantitative and qualitative differences between the two compounds, highlighting 2M2PP's utility as a non-teratogenic analog.

Pharmacological PropertyValproic Acid (VPA)2-Methyl-2-propylpentanoic Acid (2M2PP)
Chemical Structure 2-propylpentanoic acid2-methyl-2-propylpentanoic acid
Alpha-Carbon Geometry Tertiary (1 Hydrogen atom)Quaternary (Methylated)
HDAC1 Inhibition (IC50) ~0.4 mM[1]~7.5 mM (Minimal inhibition)[3]
Histone Hyperacetylation High (Rapid onset within 3h)[3]Negligible / Weak[3]
Teratogenicity High (Induces neural tube defects)[2]Non-teratogenic[2]
Anticonvulsant Efficacy High (Protects against MES seizures)High (Maintains seizure protection)[2]
Primary Research Utility Broad-spectrum clinical therapeuticTool compound for pathway decoupling

Self-Validating Experimental Methodologies

To objectively verify the divergent properties of VPA and 2M2PP, researchers must deploy orthogonal assays. The following protocols are designed as self-validating systems, incorporating strict controls to ensure data trustworthiness.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

Objective: To quantify the loss of epigenetic modulation in 2M2PP due to steric hindrance. Causality & Design: This assay utilizes a synthetic acetylated peptide substrate conjugated to a fluorophore. Active HDAC deacetylates the substrate, allowing a developer solution to cleave the molecule and emit fluorescence. Inhibition of HDAC prevents this cleavage, reducing the fluorescent signal. Trichostatin A (TSA) is included as a mandatory positive control; if TSA fails to quench fluorescence, the assay is invalid (indicating degraded enzyme or substrate).

Step-by-Step Workflow:

  • Cell Culture & Treatment: Culture HeLa or U937 cells in standard media. Treat parallel cohorts with Vehicle (DMSO), VPA (1.0 mM), 2M2PP (1.0 mM), and TSA (100 nM, positive control) for 18 hours[3].

  • Nuclear Extraction: Lyse cells using a hypotonic buffer supplemented with protease inhibitors (excluding HDAC inhibitors). Isolate nuclei via centrifugation (10,000 x g, 10 min) and extract nuclear proteins using a high-salt buffer.

  • Substrate Incubation: Add 10 µg of nuclear extract to a 96-well opaque plate. Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and incubate at 37°C for 30 minutes.

  • Development & Readout: Add the developer solution to halt the reaction and cleave deacetylated substrates. Incubate for 15 minutes at room temperature.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate relative HDAC activity normalized to the vehicle control.

Workflow Step1 1. Cell Treatment (VPA, 2M2PP, TSA) Step2 2. Nuclear Extraction & Protein Isolation Step1->Step2 Step3 3. Fluorometric Substrate Incubation Step2->Step3 Step4 4. Fluorescence Quantification Step3->Step4

Fig 2. Self-validating experimental workflow for in vitro fluorometric HDAC inhibition assay.

Protocol B: In Vivo Maximal Electroshock Seizure (MES) Test

Objective: To confirm that the alpha-methylation of 2M2PP does not abolish its neurological efficacy. Causality & Design: The MES test is the gold-standard preclinical model for evaluating protection against generalized tonic-clonic seizures. By testing both compounds against a vehicle control, researchers can validate that the GABAergic/sodium-channel binding affinities remain intact despite the structural modification.

Step-by-Step Workflow:

  • Subject Preparation: Acclimate adult male Swiss Webster mice (25-30g) to the testing environment. Fast for 12 hours prior to dosing.

  • Dosing (Self-Validating Controls): Randomize mice into three groups. Administer intraperitoneal (i.p.) injections of Vehicle (Saline), VPA (300 mg/kg), or 2M2PP (300 mg/kg).

  • Electroshock Administration: At the time of peak plasma concentration (typically 30-60 minutes post-injection), apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes.

  • Observation & Scoring: Observe the mice immediately following the shock. The primary endpoint for anticonvulsant efficacy is the abolition of the hindlimb tonic extension (HLTE) phase.

  • Data Synthesis: Calculate the percentage of mice protected in each cohort. Both VPA and 2M2PP cohorts should demonstrate >80% protection compared to 0% in the vehicle cohort, proving shared neurological efficacy[2].

Applications in Drug Development

The comparative study of VPA and 2M2PP is a masterclass in rational drug design. By proving that teratogenicity and cellular differentiation are exclusively linked to HDAC inhibition (which 2M2PP lacks)[1], while anticonvulsant properties are linked to distinct neurological targets (which 2M2PP retains)[2], researchers have established a clear blueprint.

Today, 2M2PP is heavily utilized by pharmacologists as a negative control in epigenetic studies and as a foundational scaffold for developing next-generation antiepileptic drugs that are safe for use during pregnancy.

References

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation | Cancer Research (AACR Journals) | 3

  • Valproic acid: How it works. Or not | ResearchGate | 2

  • Valproic Acid, a Molecular Lead to Multiple Regulatory Pathways | Folia Biologica | 4

Sources

Comparative

Comparative analysis of different synthesis routes for 2-Methyl-2-propylpentanoic acid

An in-depth comparative analysis of the synthesis routes for 2-Methyl-2-propylpentanoic acid, designed for researchers and drug development professionals. Executive Summary In the landscape of rational drug design, struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the synthesis routes for 2-Methyl-2-propylpentanoic acid, designed for researchers and drug development professionals.

Executive Summary

In the landscape of rational drug design, structurally constrained analogs of valproic acid (VPA) are critical tools for probing histone deacetylase (HDAC) inhibition and cellular differentiation mechanisms[1]. Among these, 2-Methyl-2-propylpentanoic acid (2M2PP)—also known as α -methylvalproic acid—presents a unique synthetic challenge due to its fully substituted, sterically congested α -carbon. As an Application Scientist, I have evaluated numerous methodologies for constructing this quaternary center. This guide provides a definitive comparative analysis of the two most viable synthetic paradigms: precision directed α -alkylation (ideal for discovery chemistry) and transition-metal catalyzed carbonylation (the industrial workhorse).

Route 1: Directed α -Alkylation via Lithium Enolate Chemistry (The Precision Route)

Mechanistic Rationale & Causality To achieve absolute regiocontrol in the synthesis of α,α -disubstituted carboxylic acids, pre-formed enolate chemistry is unmatched. Valproic acid possesses a single α -proton shielded by two bulky propyl chains. Deprotonating this position requires a strong, non-nucleophilic base—specifically Lithium diisopropylamide (LDA)—to prevent competitive nucleophilic acyl substitution at the carbonyl carbon. Operating at cryogenic temperatures (-78 °C) is not merely a precaution; it is a kinetic necessity to suppress thermodynamic equilibration and Claisen-type self-condensation. The subsequent SN​2 attack on methyl iodide is highly regioselective, yielding exclusively the target α -methylated product[2].

EnolateAlkylation A Valproic Acid B Lithium Enolate A->B LDA, THF -78°C C 2-Methyl-2-propylpentanoic Acid B->C MeI -78°C to RT

Mechanistic pathway of directed α -alkylation via a lithium enolate intermediate.

Self-Validating Experimental Protocol

  • Enolate Generation: In an oven-dried, nitrogen-flushed Schlenk flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-Butyllithium (1.1 eq) dropwise. Validation Metric: A clear, pale-yellow solution after 30 minutes indicates successful LDA formation.

  • Substrate Metalation: Add a solution of ethyl 2-propylpentanoate (1.0 eq) in THF dropwise to the LDA solution at -78 °C. Validation Metric: Quench a 0.1 mL aliquot in D2​O ; 1H -NMR should show complete deuterium incorporation at the α -position, confirming quantitative enolization.

  • Electrophilic Trapping: Introduce methyl iodide (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight. Validation Metric: TLC (9:1 Hexane/EtOAc, bromocresol green stain) must show complete consumption of the starting ester.

  • Hydrolysis & Isolation: Quench with saturated aqueous NH4​Cl . Perform basic hydrolysis (NaOH/MeOH/ H2​O , reflux) to cleave the ester. Acidify with 1M HCl, extract with ethyl acetate, and concentrate. Validation Metric: Final 1H -NMR must display a distinct 3H singlet at δ ~1.1 ppm (the newly installed α -methyl group) and the complete absence of the α -methine proton[2].

Route 2: Transition-Metal Catalyzed Koch-Haaf Carbonylation (The Bulk Route)

Mechanistic Rationale & Causality For industrial scale-up, the Koch reaction offers a highly scalable, atom-economical pathway starting from inexpensive olefins (e.g., 1-octene) and carbon monoxide[3]. When 1-octene is subjected to a strong acid medium (e.g., anhydrous HF or H2​SO4​ ), it is protonated to form a secondary carbocation. Because secondary carbocations are thermodynamically unstable, the system acts as a thermodynamic sink, undergoing rapid 1,2-hydride and alkyl shifts to reach a lower-energy tertiary carbocation state. Carbon monoxide then intercepts this tertiary center to form an acylium ion. While scalable, this inherent carbocation rearrangement inevitably yields a statistical mixture of isomers[3][4].

KochHaaf A 1-Octene B 2° Carbocation A->B H+ C 3° Carbocation B->C Hydride/Alkyl Shifts D Acylium Ion C->D CO E Isomeric Mixture D->E H2O

Carbocation rearrangement and carbonylation sequence in the Koch-Haaf synthesis route.

Self-Validating Experimental Protocol (Adapted from established high-pressure carbonylation methodologies[3])

  • Catalyst Activation: In a high-pressure Hastelloy autoclave, displace air with carbon monoxide. Charge the vessel with Palladium(II) sulfate (catalyst) and anhydrous Hydrogen Fluoride (acidic medium). Validation Metric: Stable baseline pressure on the gas burette confirms a leak-free, oxygen-free environment.

  • Olefin Introduction: Slowly pump 1-octene into the pressurized vessel while maintaining ambient temperature (0 °C to 30 °C).

  • Carbonylation: Maintain CO pressure (typically 1 to 50 atm) with vigorous stirring. Validation Metric: Continuous CO absorption indicates active acylium ion formation. The reaction is deemed complete only when gas burette telemetry shows absolute cessation of CO uptake[3].

  • Hydrolysis & Extraction: Carefully vent excess CO. Pour the mixture over ice-water to hydrolyze the acylium ions into carboxylic acids, then extract with n-hexane.

  • Product Profiling: Validation Metric: Total carboxylic acid yield is verified by titration with 0.1 N NaOH. GC-MS analysis will reveal a characteristic isomeric mixture (typically a 4:2:1 ratio of 2,2-dimethylheptanoic acid, 2-methyl-2-ethylhexanoic acid, and the target 2-methyl-2-propylpentanoic acid)[3]. Fractional distillation is required to isolate pure 2M2PP.

Quantitative Comparative Analysis

The following table summarizes the performance metrics of both synthesis routes to guide route selection based on project phase and scale constraints.

ParameterRoute 1: Enolate α -AlkylationRoute 2: Koch-Haaf Carbonylation
Primary Mechanism SN​2 Nucleophilic SubstitutionElectrophilic Addition & Rearrangement
Starting Materials Valproic Acid / Ethyl Valproate, MeI1-Octene, Carbon Monoxide
Regioselectivity >98% (Single Isomer)Low (Yields a 4:2:1 isomeric mixture)
Typical Yield 65% - 78% (Isolated Target)~75% (Total mixture), ~10% (Target)
Scalability Bench-scale (Limited by cryogenics)Industrial-scale (High pressure)
Environmental Impact High (Requires toxic MeI & organolithiums)Moderate (Requires strong acids like HF)
Validation Metric NMR ( δ 1.1 ppm singlet for α -CH3)GC-MS & Base Titration (0.1 N NaOH)

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Validation

Validation of a new analytical method for 2-Methyl-2-propylpentanoic acid quantification

Validation of a High-Throughput LC-MS/MS Method for 2-Methyl-2-propylpentanoic Acid Quantification: A Comparative Guide 2-Methyl-2-propylpentanoic acid, universally known as Valproic Acid (VPA), is a broad-spectrum antie...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of a High-Throughput LC-MS/MS Method for 2-Methyl-2-propylpentanoic Acid Quantification: A Comparative Guide

2-Methyl-2-propylpentanoic acid, universally known as Valproic Acid (VPA), is a broad-spectrum antiepileptic and mood-stabilizing agent. Because of its narrow therapeutic index (typically 50–100 µg/mL) and high inter-individual pharmacokinetic variability, rigorous Therapeutic Drug Monitoring (TDM) is an absolute clinical necessity[1].

However, quantifying VPA presents unique analytical hurdles. The molecule (MW 144.2 g/mol ) lacks a conjugated chromophore, rendering conventional High-Performance Liquid Chromatography (HPLC) with UV detection insensitive without tedious pre-column derivatization. This guide objectively compares a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against traditional alternatives, detailing the causality behind experimental choices and providing self-validating protocols compliant with global regulatory standards.

The Analytical Challenge & Causality of Method Selection

Historically, clinical and research laboratories have relied on Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme Multiplied Immunoassay Techniques (EMIT) for VPA quantification. Both have significant limitations:

  • Alternative A: Traditional GC-MS: VPA is a volatile, low-molecular-weight fatty acid. To prevent peak tailing and analyte loss during the evaporation steps of sample preparation, GC-MS methods typically require liquid-liquid extraction followed by derivatization (e.g., trimethylsilylation)[2]. This causality—the need to alter the molecule's volatility—drastically increases sample preparation time and introduces batch-to-batch variability.

  • Alternative B: EMIT (Immunoassay): While highly automated and rapid, immunoassays frequently suffer from structural cross-reactivity. Metabolites of VPA (such as 3-keto-valproic acid) can bind to the assay antibodies, leading to a documented overestimation of the active drug concentration by up to 27.8% compared to mass spectrometric methods[1].

  • The New Paradigm: LC-MS/MS: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) circumvents the need for derivatization[3]. However, VPA resists standard collision-induced dissociation (CID) because it lacks easily cleavable functional groups. Deprotonated VPA ( [M−H]− at m/z 143) does not readily fragment. To solve this, the new LC-MS/MS method utilizes a "pseudo-MRM" transition (m/z 143 → 143) or tracks stable in-source formate adducts (m/z 189 → 143) to guarantee specificity and eliminate matrix interference[4].

Experimental Protocols: A Self-Validating System

To establish a trustworthy, self-validating system, the protocol must include a Stable Isotope-Labeled Internal Standard (SIL-IS). In LC-MS/MS, co-eluting matrix components (like plasma phospholipids) compete with the analyte for charge in the ESI source, causing ion suppression. By spiking deuterated valproic acid (VPA-d6) into the sample, the IS experiences the exact same suppression as the target analyte. The ratio of their signals remains constant, self-validating the accuracy of the quantification regardless of matrix variations[1].

Protocol 1: High-Throughput LC-MS/MS Workflow (The New Standard)
  • Sample Aliquoting: Transfer 50 µL of human plasma to a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold methanol containing the Internal Standard (VPA-d6 at 5.0 µg/mL). Causality: Methanol disrupts the hydration layer of plasma proteins, causing them to denature and precipitate, effectively removing them from the matrix to prevent column clogging and ion suppression[3].

  • Centrifugation: Vortex vigorously for 30 seconds. Centrifuge at 4,285 × g for 10 minutes at 4°C to pellet the precipitated proteins[1].

  • Dilution: Transfer 50 µL of the clear supernatant to an autosampler vial containing 450 µL of mobile phase (Water:Acetonitrile, 50:50 v/v with 0.1% formic acid).

  • Injection & Analysis: Inject 2 µL onto a reversed-phase C18 column (e.g., Zorbax SB-C18). Detect using negative electrospray ionization (ESI-) monitoring the m/z 189 → 143 transition (formate adduct)[3][4].

Protocol 2: Traditional GC-MS Workflow (The Alternative)
  • Acidification: Acidify 200 µL of plasma to pH 5.0 using 1N HCl. Causality: VPA has a pKa of ~4.8. Acidifying the matrix ensures the carboxylic acid group is protonated (un-ionized), making it highly lipophilic and allowing it to partition efficiently into the organic extraction solvent[2].

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 3,400 rpm for 5 minutes. Extract the upper organic layer[2].

  • Derivatization: Evaporate the organic layer under a gentle nitrogen stream. Add a silylating reagent (e.g., BSTFA) and incubate at 60°C for 20 minutes to form the trimethylsilyl derivative[2].

  • Injection: Inject 1 µL into the GC-MS equipped with a capillary column (e.g., DB-1701)[2].

Workflow Visualization

Workflow cluster_LCMS New LC-MS/MS Method cluster_GCMS Traditional GC-MS Method Start Plasma Sample (50 µL) LC_Prep Protein Precipitation (Methanol + VPA-d6 IS) Start->LC_Prep GC_Prep Acidification (pH 5.0) & Liquid-Liquid Extraction Start->GC_Prep LC_Centrifuge Centrifugation (10 min, 4285 x g) LC_Prep->LC_Centrifuge LC_Inject Direct Injection (Zorbax SB-C18) LC_Centrifuge->LC_Inject LC_Detect ESI-MS/MS Detection (m/z 189 -> 143) LC_Inject->LC_Detect GC_Deriv Derivatization (Trimethylsilylation) GC_Prep->GC_Deriv GC_Inject Injection (Capillary Column) GC_Deriv->GC_Inject GC_Detect EI-MS Detection (Selected Ion Monitoring) GC_Inject->GC_Detect

Figure 1: Workflow comparison between high-throughput LC-MS/MS and traditional GC-MS for VPA.

Validation Data: Adherence to ICH M10 Guidelines

Any new bioanalytical method must be rigorously validated against the ICH M10 guidelines, which serve as the globally harmonized manual for evaluating precision, accuracy, selectivity, and matrix effects in biological matrices[5][6].

The table below summarizes the experimental validation data of the new LC-MS/MS method compared to the traditional GC-MS and EMIT alternatives.

Validation Parameter (ICH M10)New LC-MS/MS MethodTraditional GC-MSEMIT (Immunoassay)
Sample Prep Time < 15 mins (Protein Crash)> 60 mins (LLE + Deriv.)< 10 mins (Automated)
Run Time per Sample 2.4 - 3.0 mins15 - 20 mins~ 5 mins
Linearity Range 5.0 – 300 µg/mL10 – 150 µg/mL1.0 – 150 µg/mL
Lower Limit of Quant. (LLOQ) 5.0 µg/mL10.0 µg/mLN/A (High baseline noise)
Intra-day Precision (CV%) < 5.0%< 6.5%< 10.0%
Accuracy (Bias%) ± 4.5%± 6.0%Overestimates by ~27.8%
Derivatization Required? NoYes (Typically)No

Data synthesized from comparative bioanalytical studies[1][2][3].

Conclusion

The transition from traditional GC-MS and EMIT to LC-MS/MS for 2-Methyl-2-propylpentanoic acid quantification represents a significant leap in analytical reliability. By eliminating the need for complex derivatization and leveraging stable in-source adduct monitoring, the new LC-MS/MS method provides a high-throughput, ICH M10-compliant solution. Most importantly, it prevents the severe overestimation biases inherent to immunoassays, ensuring that clinicians receive the exact pharmacokinetic data required to safely dose patients[1].

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines worldwide.com [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (europa.eu)[Link]

  • Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry National Institutes of Health (nih.gov)[Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes National Institutes of Health (nih.gov)[Link]

  • Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know Frontiers (frontiersin.org)[Link]

  • A New High-Throughput LC-MS/MS Assay for Therapeutic Level Monitoring of Valproic Acid in Human Plasma ResearchGate (researchgate.net)[Link]

Sources

Comparative

Biological Efficacy of 2-Methyl-2-propylpentanoic Acid: A Comparative Guide Against VPA and Dietary Fatty Acids

As drug development pivots toward highly selective neurotherapeutics, understanding the structure-activity relationships (SAR) of short- and medium-chain fatty acids is critical. Valproic acid (VPA; 2-propylpentanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective neurotherapeutics, understanding the structure-activity relationships (SAR) of short- and medium-chain fatty acids is critical. Valproic acid (VPA; 2-propylpentanoic acid) remains a gold-standard broad-spectrum anticonvulsant and mood stabilizer, but its clinical utility is heavily bottlenecked by its potent teratogenicity and hepatotoxicity[1].

Recent pharmacological profiling has isolated specific structural analogs—most notably 2-Methyl-2-propylpentanoic acid (2M2PP) —that uncouple the desired anticonvulsant efficacy from the adverse epigenetic side effects[2]. This guide provides an objective, data-driven comparison of 2M2PP against VPA, standard short-chain fatty acids (like Butyrate), and ketogenic medium-chain fatty acids (MCFAs) such as Octanoic and Decanoic acid.

Structural Nuance and Mechanistic Causality

The biological efficacy of fatty acid derivatives is dictated by their ability to interact with two distinct classes of targets: epigenetic modulators (specifically Class I and II Histone Deacetylases, or HDACs) and neuroexcitability regulators (GABAergic pathways, AMPA receptors, and voltage-gated ion channels)[1].

  • Valproic Acid (VPA): The carboxylic acid moiety of VPA acts as a pharmacophore that chelates the catalytic zinc ion within the narrow, tubular active site of HDAC enzymes[3]. Its branched aliphatic chains fit perfectly into the hydrophobic pocket, making it a potent HDAC inhibitor. This epigenetic modulation is the primary driver of VPA's teratogenicity (e.g., neural tube defects) and its ability to induce cellular differentiation[2].

  • 2-Methyl-2-propylpentanoic Acid (2M2PP): 2M2PP is an alpha-methylated analog of VPA. The addition of a methyl group at the C2 (alpha) position creates a quaternary carbon. This seemingly minor modification introduces severe steric hindrance right at the zinc-binding headgroup. Consequently, 2M2PP cannot deeply penetrate the HDAC catalytic pocket, resulting in a ~10-fold drop in HDAC inhibitory potency[3]. However, this steric bulk does not prevent the molecule from modulating GABAergic transmission or stabilizing ion channels, thereby preserving its anticonvulsant properties[2].

  • Dietary MCFAs (Decanoic/Octanoic Acid): Unlike branched SCFAs, straight-chain MCFAs derived from the ketogenic diet operate via entirely different mechanisms. Decanoic acid provides seizure control through direct, non-competitive inhibition of AMPA receptors, while showing zero affinity for HDACs[4].

MechanisticDivergence cluster_ligands Fatty Acid Derivatives VPA Valproic Acid (VPA) HDAC Class I/II HDACs VPA->HDAC Strong Inhibition (IC50 ~0.7 mM) GABA GABAergic / Ion Channels VPA->GABA Activation M2PP 2M2PP (Alpha-Methyl VPA) M2PP->HDAC Weak Inhibition (IC50 ~7.5 mM) M2PP->GABA Activation Teratogen Teratogenicity & Differentiation HDAC->Teratogen Epigenetic Shift Seizure Anticonvulsant Efficacy GABA->Seizure Excitability Dampening

Fig 1. Mechanistic divergence of VPA and 2M2PP in HDAC inhibition and seizure control.

Comparative Efficacy Data

To objectively evaluate 2M2PP as a viable alternative or research tool, we must look at its quantitative performance across both epigenetic and neurophysiological assays.

Table 1: In Vitro Epigenetic Impact (HDAC Inhibition Profile)

HDAC inhibition is inversely correlated with drug safety in the context of prenatal exposure[2]. The data below highlights the IC50 values across different fatty acids[3].

CompoundStructural ClassificationHDAC1 IC50 (mM)HDAC2 IC50 (mM)Teratogenic Potential
Sodium Butyrate Straight Short-Chain0.30.4High (In Vitro)
Valproic Acid (VPA) Branched Short-Chain0.70.8High (Clinical)
2M2PP Alpha-Methylated Branched7.5 7.8 Low
Decanoic Acid Straight Medium-Chain> 20.0> 20.0None
Table 2: Neurophysiological Efficacy (Seizure Control)

While 2M2PP loses its epigenetic potency, it retains its ability to elevate seizure thresholds, making it a highly efficient molecule for neuroprotection[5].

CompoundSeizure Protection (PTZ Model)Primary Mechanism of ActionSystemic Toxicity Risk
VPA HighGABA elevation, HDAC inhibitionHigh (Hepatotoxicity)
2M2PP HighGABA modulation, Ion channel blockLow
Decanoic Acid ModerateAMPA receptor antagonism[4]Low
Octanoic Acid Low / SynergisticKetogenesis metabolic shift[4]Low

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the comparative data presented above relies on self-validating experimental systems. Below are the optimized protocols for evaluating the dual-nature efficacy of fatty acid analogs.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Causality & Rationale: A fluorometric assay utilizing HeLa nuclear extracts provides a high-throughput, sensitive environment to quantify Class I/II deacetylase activity. The use of a fluorogenic peptide substrate ensures that only active, uninhibited HDACs will cleave the acetyl group, allowing the developer solution to generate a fluorescent signal[3].

Self-Validation Controls:

  • Positive Control: Trichostatin A (TSA) at 1 µM (ensures total enzyme inhibition and validates assay sensitivity).

  • Negative Control: Vehicle (DMSO/Water) to establish the 100% activity baseline.

Step-by-Step Workflow:

  • Extract Preparation: Isolate nuclear extracts from HeLa or 293T cells (rich in endogenous Class I/II HDACs) using a standard hypotonic lysis buffer followed by high-salt nuclear extraction.

  • Compound Pre-incubation: In a 96-well microplate, mix 15 µg of nuclear extract with varying concentrations of VPA, 2M2PP, or Butyrate (ranging from 0.1 mM to 20 mM). Incubate at room temperature for 30 minutes to allow the fatty acids to reach binding equilibrium within the active sites.

  • Substrate Cleavage: Add 50 µM of Fluor de Lys substrate to each well. Incubate at 37°C for exactly 60 minutes.

  • Signal Development: Halt the reaction by adding 50 µL of Developer solution (containing 1 µM TSA to prevent further deacetylation). Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression analysis against the vehicle baseline.

Protocol 2: Ex Vivo PTZ-Induced Seizure Model (Hippocampal Slices)

Causality & Rationale: Pentylenetetrazol (PTZ) is a selective GABA-A receptor antagonist. Inducing epileptiform activity with PTZ specifically tests a compound's ability to overcome GABAergic blockade, which is the primary neurophysiological target of VPA and its structural analogs[5].

Self-Validation Controls:

  • Viability Baseline: Local field potentials (LFPs) must be recorded for 15 minutes prior to drug application to ensure the acute slice is healthy and exhibits normal synaptic transmission. Slices failing to show stable baseline potentials are discarded.

Step-by-Step Workflow:

  • Tissue Preparation: Rapidly decapitate rodent subjects and extract the brain into ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution. Slice 400 µm thick transverse hippocampal sections using a vibratome.

  • Recovery: Transfer slices to a holding chamber containing standard artificial cerebrospinal fluid (aCSF) at 32°C for 1 hour.

  • Baseline Recording: Transfer a slice to the recording chamber. Place a stimulating electrode in the Schaffer collaterals and a recording glass pipette in the CA3 stratum radiatum. Record baseline LFPs.

  • Pre-incubation: Perfuse the slice with aCSF containing 1 mM of the test compound (VPA or 2M2PP) for 20 minutes.

  • Seizure Induction: Introduce 2 mM PTZ into the perfusate to induce epileptiform bursting.

  • Data Synthesis: Quantify the latency to the first epileptiform discharge and the total frequency of burst events over a 60-minute window. Effective anticonvulsants will significantly delay latency and reduce burst frequency compared to untreated PTZ controls.

ExperimentalWorkflow cluster_assays Parallel Screening Assays Prep Sample Preparation (Nuclear Extract / Tissue) HDAC_Assay Fluorometric HDAC Assay (Epigenetic Impact) Prep->HDAC_Assay PTZ_Assay PTZ Seizure Model (Neuronal Excitability) Prep->PTZ_Assay Analysis Data Synthesis (IC50 & Seizure Threshold) HDAC_Assay->Analysis PTZ_Assay->Analysis

Fig 2. Parallel experimental workflow for evaluating epigenetic and anticonvulsant activity.

Conclusion

The comparative analysis of 2-Methyl-2-propylpentanoic acid (2M2PP) against Valproic Acid and dietary MCFAs illustrates a profound principle in neuropharmacology: minor structural modifications can drastically alter a molecule's interactome. By introducing steric hindrance at the alpha carbon, 2M2PP successfully evades the HDAC catalytic pocket—stripping away teratogenic risks—while maintaining the lipophilic profile necessary to modulate neuronal excitability. For researchers and drug development professionals, 2M2PP serves as a superior tool compound for isolating the non-epigenetic pathways of seizure control, paving the way for safer, next-generation antiepileptic therapeutics.

References

  • Title : Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation | Source : Cancer Research (AACR) | URL :[Link]

  • Title : Seizure control by ketogenic diet-associated medium chain fatty acids | Source : Neuropharmacology (PMC / NIH) | URL :[Link]

  • Title : The fatty acid in the MCT ketogenic diet for epilepsy treatment blocks AMPA receptors | Source : Brain (Oxford University Press) | URL :[Link]

  • Title : Valproic Acid, a Molecular Lead to Multiple Regulatory Pathways | Source : Folia Biologica (Charles University) | URL :[Link]

Sources

Validation

Spectroscopic comparison of 2-Methyl-2-propylpentanoic acid and its isomers

An in-depth spectroscopic and biological comparison of 2-Methyl-2-propylpentanoic acid and its structural isomers requires a rigorous understanding of both analytical chemistry and molecular pharmacology. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic and biological comparison of 2-Methyl-2-propylpentanoic acid and its structural isomers requires a rigorous understanding of both analytical chemistry and molecular pharmacology. This guide provides a comprehensive framework for differentiating these C9H18O2 isomers and explains the mechanistic rationale behind their distinct profiles.

Executive Summary & Structural Rationale

2-Methyl-2-propylpentanoic acid (2M2PP) (CAS 31113-56-1)[1][2] is a rationally designed, alpha-alkylated derivative of valproic acid (VPA). VPA is a well-known inhibitor of Class I and II Histone Deacetylases (HDACs), but its clinical utility is often limited by hepatotoxicity driven by metabolic beta-oxidation[3].

The Causality of Structural Design: Beta-oxidation requires the presence of an alpha-proton to initiate dehydrogenation. By replacing the alpha-proton of VPA with a methyl group, 2M2PP features a sterically hindered quaternary alpha-carbon. This structural modification completely blocks the beta-oxidation pathway while preserving the compound's ability to competitively inhibit HDACs and induce cellular differentiation (e.g., in U937 cells)[3].

Differentiating 2M2PP from its C9H18O2 isomers—such as the linear Nonanoic acid and the branched, chiral 2-Ethyl-2-methylhexanoic acid [4]—is critical during drug development and quality control.

HDAC_Pathway A 2-Methyl-2-propylpentanoic Acid (2M2PP) B Class I & II HDACs (Target Enzymes) A->B Competitive Inhibition C Chromatin Remodeling (Hyperacetylation) B->C Prevents Deacetylation D Gene Expression (p21WAF1, CD11b) C->D Transcriptional Activation E Cellular Differentiation (U937 Cells) D->E Phenotypic Shift

Fig 1. Mechanism of HDAC inhibition and cellular differentiation by 2M2PP.

Spectroscopic Comparison & Fragmentation Mechanics

The structural nuances of these isomers dictate highly specific spectroscopic signatures. The most definitive diagnostic tool for these compounds is the McLafferty rearrangement observed during Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS).

The McLafferty rearrangement requires a gamma-hydrogen. Because the alpha-substituents differ across the isomers, the leaving alkene and the resulting fragment ion mass shift predictably.

Quantitative Spectroscopic Summary
Analytical Feature2-Methyl-2-propylpentanoic acid (2M2PP)2-Ethyl-2-methylhexanoic acidNonanoic acid (Linear)
Symmetry / Chirality Achiral (Two identical propyl groups)Chiral (Racemic mixture)Achiral
1 H-NMR ( α -position) No α -H; α -CH 3​ singlet at ~1.10 ppmNo α -H; α -CH 3​ singlet at ~1.08 ppm α -CH 2​ triplet at ~2.35 ppm
13 C-NMR ( α -carbon) Quaternary carbon (~46 ppm)Quaternary carbon (~48 ppm)Secondary carbon (~34 ppm)
GC-MS (McLafferty Ion) m/z 116 (Loss of propene, 42 Da)m/z 102 (Loss of 1-butene, 56 Da)m/z 60 (Loss of 1-heptene, 98 Da)
IR (C=O Stretch, cm −1 ) ~1700 (Shifted via steric bulk)~1700 (Shifted via steric bulk)~1710 (Standard aliphatic acid)

Expert Insight: In 2M2PP, the gamma-hydrogens are located on the terminal methyls of the two propyl groups. During EI-MS, cleavage between the alpha and beta carbons results in the loss of propene (42 Da), yielding a substituted enol fragment at m/z 116 . Conversely, 2-Ethyl-2-methylhexanoic acid loses 1-butene from its butyl chain, yielding m/z 102 . Nonanoic acid yields the classic, unsubstituted m/z 60 fragment. This predictable mass shift is the gold standard for distinguishing branched C9 isomers.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate analytical artifacts, the following methodologies incorporate built-in validation steps.

Protocol A: GC-MS Analysis via Methyl Esterification

Free carboxylic acids exhibit severe peak tailing on standard GC columns due to hydrogen bonding with the stationary phase. Derivatization to volatile methyl esters is mandatory.

  • Sample Preparation: Aliquot 1.0 mg of the C9H18O2 isomer into a 2 mL glass autosampler vial.

  • Solvent Addition: Dissolve the analyte in 0.5 mL of anhydrous methanol and 0.5 mL of hexane.

  • Derivatization (Self-Validating Step): Add 2.0 M TMS-diazomethane in hexanes dropwise. Causality: The reaction produces nitrogen gas (bubbling). Continue addition until a faint yellow color persists in the solution. The persistence of the yellow color is a self-validating indicator that the derivatizing agent is in excess and esterification is 100% complete.

  • Quenching: Add 10 µL of glacial acetic acid to quench excess TMS-diazomethane (solution turns colorless).

  • Acquisition: Inject 1 µL into a GC-MS equipped with an HP-5MS column. Run in EI mode at 70 eV, scanning m/z 40–300.

Protocol B: High-Resolution NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a precision 5 mm NMR tube.

  • Acquisition (Self-Validating Step): Acquire 1 H-NMR (400 MHz, 16 scans) and 13 C-NMR (100 MHz, 256 scans). Causality: The inclusion of TMS serves as an internal standard, locking the reference peak exactly at 0.00 ppm. This ensures that the subtle chemical shift differences between the alpha-methyl groups of 2M2PP (~1.10 ppm) and 2-Ethyl-2-methylhexanoic acid (~1.08 ppm) are accurately resolved and not artifacts of magnetic drift.

Analytical_Workflow A C9H18O2 Isomer Mixture (Analyte Input) B Derivatization (TMS-Diazomethane) A->B Prevents peak tailing D NMR Spectroscopy (1H & 13C in CDCl3) A->D Direct analysis C GC-MS Analysis (EI, 70 eV) B->C Volatile methyl esters E Structural Elucidation (Isomer Identification) C->E Fragmentation patterns D->E Chemical shift data

Fig 2. Self-validating spectroscopic workflow for C9H18O2 isomer differentiation.

References

  • PubChem Database. "2-Methyl-2-propylpentanoic acid; CID 134947." National Center for Biotechnology Information. Available at:[Link]

  • Cancer Research (AACR). "Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation." (2004). Available at:[Link]

  • Weblio / J-GLOBAL. "C9H18O2 Isomer Chemical Database." Japan Science and Technology Agency. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: In-Vitro vs. In-Vivo Studies of 2-Methyl-2-propylpentanoic Acid (2M2PP) vs. Valproic Acid (VPA)

Introduction and Scientific Rationale Valproic acid (VPA) is a widely prescribed, short-chain branched fatty acid used for the treatment of epilepsy and bipolar disorder. In recent years, VPA has been identified as a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Valproic acid (VPA) is a widely prescribed, short-chain branched fatty acid used for the treatment of epilepsy and bipolar disorder. In recent years, VPA has been identified as a potent, broad-spectrum inhibitor of Class I and Class II Histone Deacetylases (HDACs), a mechanism that drives its antineoplastic properties, cellular differentiation, and unfortunately, its teratogenic side effects (e.g., neural tube defects)[1].

To decouple the therapeutic anticonvulsant properties of VPA from its epigenetic toxicity, researchers rely on structural analogs. 2-Methyl-2-propylpentanoic acid (2M2PP) —an alpha-methylated derivative of VPA—serves as a critical comparative tool[2]. By analyzing the in-vitro and in-vivo performance of 2M2PP against VPA, drug development professionals can map the distinct structure-activity relationships (SAR) that govern neurological efficacy versus epigenetic modulation[3].

Structural Causality and Mechanistic Divergence

The fundamental difference in performance between VPA and 2M2PP stems from a single structural modification. VPA (2-propylpentanoic acid) possesses a carboxylic acid group that directly interacts with the catalytic zinc ion in the HDAC active site[4].

In 2M2PP, the addition of a methyl group at the alpha-carbon (C2) introduces significant steric hindrance[2]. This bulky modification physically restricts the molecule from deeply penetrating the narrow, tubular catalytic pocket of Class I and II HDACs. Consequently, 2M2PP loses its ability to inhibit HDACs, thereby preventing downstream histone hyperacetylation and teratogenesis, while fully retaining its ability to modulate GABAergic pathways and ion channels for seizure protection[3].

MOA VPA Valproic Acid (VPA) HDAC HDAC Inhibition (Class I & II) VPA->HDAC High Affinity GABA GABA / Ion Channel Modulation VPA->GABA Activates M2PP 2-Methyl-2-propylpentanoic Acid (2M2PP) NoHDAC Weak/No HDAC Inhibition M2PP->NoHDAC Steric Hindrance M2PP->GABA Activates Teratogen Teratogenesis & Cell Differentiation HDAC->Teratogen Epigenetic Shift NoHDAC->Teratogen Prevents Anticonvulsant Anticonvulsant Activity GABA->Anticonvulsant Neural Inhibition

Divergent signaling pathways of VPA and 2M2PP decoupling teratogenesis from seizure protection.

Quantitative Data: In-Vitro vs. In-Vivo Performance

To objectively evaluate these compounds, we must look at their performance across isolated enzyme assays (in-vitro), intact cellular epigenetic assays (in-vivo/cell-based), and whole-organism phenotypic models. As demonstrated by[Gurvich et al.][5], the order of potency for HDAC inhibition strictly dictates the degree of cellular differentiation.

Table 1: Comparative Profiling of Valproic Acid and Key Analogs

CompoundStructural FeatureIn-Vitro HDAC Inhibition (IC50)In-Vivo Histone HyperacetylationIn-Vivo Anticonvulsant ActivityTeratogenic Potential
VPA 2-propylpentanoic acidStrong (~0.4 - 1.0 mM)High (H3 & H4)YesHigh
2M2PP Alpha-methylated VPAWeak / NegligibleLow / NegligibleYesNone
Valpromide Amide derivativeNoneNoneYesNone

Data synthesized from established pharmacological profiles of VPA analogs[5],[3].

Experimental Methodologies: Self-Validating Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and explain the causality behind critical biochemical steps.

Protocol 1: Isoform-Specific In-Vitro HDAC Activity Assay

Causality: Utilizing crude nuclear extracts can yield confounding results due to the presence of multi-protein co-repressor complexes and metabolic enzymes. To accurately measure the direct inhibitory capacity of 2M2PP vs. VPA, HDAC isoforms must be isolated via immunoprecipitation[1].

  • Transfection: Transfect 293T cells with plasmids encoding epitope-tagged HDACs (e.g., FLAG-HDAC1).

  • Lysis & Immunoprecipitation (IP): Lyse cells after 48 hours. Isolate the tagged HDAC using anti-FLAG agarose beads. Causality: This step purifies the enzyme from endogenous cellular metabolites that might prematurely metabolize the drug.

  • Washing: Wash beads extensively with an assay buffer to strip away loosely bound endogenous co-repressors.

  • Drug Incubation: Aliquot the bead-bound HDACs. Add varying concentrations of 2M2PP (0.1–20 mM) or VPA.

  • Validation Checkpoint: Include a vehicle control (DMSO) and a positive control (Trichostatin A, TSA) to validate assay sensitivity.

  • Fluorometric Assay: Add a fluorogenic acetylated substrate. Measure fluorescence (excitation 360 nm, emission 460 nm) after 30 minutes to calculate the IC50.

Workflow Transfection 1. Transfection (293T + Tagged HDAC) IP 2. Immunoprecipitation (Isolate Isoform) Transfection->IP Incubation 3. Drug Incubation (Add VPA or 2M2PP) IP->Incubation Assay 4. Fluorometric Assay (Measure Activity) Incubation->Assay Analysis 5. IC50 Calculation (Determine Potency) Assay->Analysis

Step-by-step workflow for isoform-specific in vitro HDAC immunoprecipitation and activity assay.

Protocol 2: In-Vivo (Intact Cell) Histone Extraction and Hyperacetylation Analysis

Causality: An in-vitro IC50 does not guarantee in-vivo efficacy. Intact cell assays confirm whether the drug can successfully cross the lipid bilayer and engage the target within the physiological nuclear environment[5].

  • Cell Culture: Culture human hematopoietic cell lines (e.g., U937 or K562) in RPMI medium.

  • Treatment: Treat cells with 1–2 mM of 2M2PP or VPA for 18–24 hours.

  • Acid Extraction of Histones: Pellet cells and lyse in a Triton X-100 extraction buffer. Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C. Causality: Acid extraction specifically solubilizes highly basic histone proteins while precipitating acidic/neutral cytoplasmic proteins, drastically reducing Western blot background noise.

  • Precipitation: Precipitate histones using 33% trichloroacetic acid (TCA), wash with acetone, and dissolve in water.

  • Western Blotting & Validation: Resolve proteins via SDS-PAGE. Probe with anti-acetyl-H3 and anti-acetyl-H4 antibodies. Validation Checkpoint: Probe a parallel blot with anti-total H3/H4 to prove that changes in signal are due to hyperacetylation, not unequal protein loading.

Conclusion

The comparative analysis of 2M2PP and VPA highlights a fundamental principle in rational drug design. While VPA acts as a pan-HDAC inhibitor causing profound in-vivo epigenetic shifts and cellular differentiation[1], the steric hindrance introduced by the alpha-methyl group in 2M2PP abolishes this activity[5]. Consequently, 2M2PP serves as a verified, non-teratogenic alternative in models studying the purely neurological, HDAC-independent anticonvulsant mechanisms of valproic acid[3].

References

  • Title: Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: Valproic acid: How it works. Or not. Source: Clinical Neuroscience Research URL: [Link]

  • Title: 2-Methyl-2-propylpentanoic acid (CID 134947) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for the Analysis of 2-Methyl-2-propylpentanoic Acid

Executive Summary As pharmaceutical impurity profiling and pharmacokinetic studies become increasingly stringent, the accurate quantification of branched-chain aliphatic acids is paramount. 2-Methyl-2-propylpentanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As pharmaceutical impurity profiling and pharmacokinetic studies become increasingly stringent, the accurate quantification of branched-chain aliphatic acids is paramount. 2-Methyl-2-propylpentanoic acid (CAS 31113-56-1), a structural analog and potential process impurity of the widely used anticonvulsant Valproic Acid (VPA), presents unique analytical challenges. Because it lacks a UV-absorbing chromophore, traditional LC-UV methodologies are ineffective.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different reference standard grades and detail the field-proven, self-validating methodologies (GC-FID and LC-MS/MS) required to accurately analyze this compound in both pharmaceutical quality control (QC) and bioanalytical settings.

Scientific Context & Causality

2-Methyl-2-propylpentanoic acid (Molecular Weight: 158.24 g/mol ; LogP: 2.68) features an additional methyl group at the alpha-carbon compared to standard VPA. This subtle steric hindrance significantly alters its receptor binding affinity and metabolic clearance. Recent oncological research has heavily investigated VPA analogs, including 2-methyl-2-propylpentanoic acid, for their targeted Histone Deacetylase (HDAC) inhibitory activity[1].

In pharmaceutical manufacturing, this compound must be strictly monitored under ICH Q3A/Q3B guidelines as a related substance. To achieve precise quantification, the selection of the reference standard tier dictates the analytical traceability and the ultimate validity of the data.

Comparative Analysis of Reference Standard Tiers

When establishing an analytical method, selecting the correct tier of reference standard balances regulatory compliance with laboratory economics.

Table 1: Performance and Compliance Comparison of Reference Standard Grades

Standard GradePurity CertificationTraceabilityPrimary ApplicationRelative Cost
Certified Reference Material (CRM) qNMR / Mass Balance (>99.0%)ISO 17034, ISO/IEC 17025Method Validation, Regulatory FilingsHigh
Pharmacopeial Standard Compendial MonographUSP / EP / BPCompendial Testing, Dispute ResolutionVery High
Secondary / Working Standard GC-FID Area % (>98.0%)Internally qualified against CRMRoutine QC, Batch ReleaseLow to Moderate

Insight: For initial method development and regulatory submission, utilizing an ISO 17034 accredited CRM[2] is non-negotiable to ensure absolute quantitative accuracy. However, for high-throughput daily batch release, a secondary working standard—rigorously qualified against the CRM—provides a cost-effective, scientifically sound alternative.

Experimental Protocols: Self-Validating Methodologies

The absence of a conjugated pi-system in 2-methyl-2-propylpentanoic acid dictates the use of either Gas Chromatography (GC) or Mass Spectrometry (MS)[3]. Below are two field-proven protocols engineered with built-in causality and self-validation mechanisms.

Protocol 1: GC-FID Method for Pharmaceutical Impurity Profiling

Causality: Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for analyzing volatile aliphatic carboxylic acids. FID provides a highly proportional response based on the combustion of carbon-hydrogen bonds, making it independent of chromophores[3]. A highly polar Polyethylene Glycol (PEG) stationary phase is selected because it strongly interacts with the carboxylic acid moiety, preventing peak tailing and resolving closely related structural isomers based on subtle steric differences.

Step-by-Step Methodology:

  • Column Selection: Install a PEG capillary column (e.g., USP G35 equivalent, 0.32 mm × 60 m, 0.5 µm film thickness)[4].

  • Carrier Gas: Utilize Helium at a constant linear velocity of 35 cm/sec.

  • Temperature Program: Hold initially at 145°C for 48 minutes, ramp at 5°C/min to 190°C, and hold[5]. Mechanistic Note: The extended initial hold is critical for resolving the alpha-methylated derivatives from the massive parent API peak.

  • Sample Preparation: Dissolve the 2-Methyl-2-propylpentanoic acid reference standard in anhydrous n-heptane to a working concentration of 0.5 mg/mL[4].

  • Self-Validating System Check: Inject a system suitability solution containing valeric acid, valproic acid, and 2-methyl-2-propylpentanoic acid. The analytical run is only valid if the chromatographic resolution (Rs) between the closely eluting isomers is ≥ 1.5, and the tailing factor is ≤ 1.5. This ensures the column phase is intact and can accurately integrate the impurity without co-elution interference.

Protocol 2: LC-MS/MS Method for Bioanalytical Quantification (PK Studies)

Causality: For pharmacokinetic (PK) studies, GC-FID lacks the sensitivity to detect ng/mL concentrations in plasma. LC-MS/MS operating in negative Electrospray Ionization (ESI-) mode is required because the carboxylic acid group readily loses a proton to form a highly stable [M-H]⁻ anion, maximizing ionization efficiency in the MS source.

Step-by-Step Methodology:

  • Sample Extraction: Spike 100 µL of plasma with a deuterated internal standard (e.g., VPA-d6). Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 Reverse Phase column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B). Mechanistic Note: Formic acid ensures consistent ionization; while it slightly suppresses the signal, the high organic modifier percentage at elution counteracts this effect.

  • MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2-Methyl-2-propylpentanoic acid (m/z 157.1 → specific fragment ions).

  • Self-Validating System Check: Run a blank matrix sample immediately after the highest calibration standard. The run is only valid if carryover in the blank is ≤ 20% of the Lower Limit of Quantification (LLOQ) response. This internally validates that no cross-contamination is skewing the trace-level PK data.

Quantitative Data Presentation

Table 2: Method Performance Comparison (GC-FID vs. LC-MS/MS)

ParameterGC-FID (Pharmaceutical QC)LC-MS/MS (Bioanalytical / PK)
Analyte Ionization State Volatile intact aliphatic acidDeprotonated anion [M-H]⁻
Detection Mechanism C-H bond combustionm/z 157.1 → fragment transition
Limit of Detection (LOD) ~0.01% (relative to API concentration)1–5 ng/mL (Matrix dependent)
Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Matrix Interference Low (Simple API solvent solutions)High (Requires stable isotope IS)
Throughput (Run Time) ~50–60 minutes~5–10 minutes

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for qualifying and applying 2-Methyl-2-propylpentanoic acid reference standards across different laboratory environments.

G Start 2-Methyl-2-propylpentanoic Acid Reference Standard Tier1 Primary / CRM Grade (ISO 17034) Start->Tier1 Regulatory Submission Tier2 Secondary / In-House (Working Standard) Start->Tier2 Routine QC GC GC-FID / GC-MS (API Impurity Profiling) Tier1->GC High Conc. LC LC-MS/MS (Bioanalytical / PK Studies) Tier1->LC Trace Level Tier2->GC Batch Release Data Method Validation & System Suitability GC->Data Peak Resolution Check LC->Data MRM Optimization Report Validated Analytical Results Data->Report Meets Acceptance Criteria

Workflow for qualification and application of 2-Methyl-2-propylpentanoic acid standards.

References

  • Title: 2-Methyl-2-n-propylpentanoic acid | C9H18O2 | CID 134947 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation Source: Cancer Research, AACR Journals URL: [Link]

  • Title: Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method Source: Shimadzu Corporation URL: [Link]

  • Title: USP Monographs: Valproic Acid - USP29-NF24 Source: United States Pharmacopeia (USP) URL: [Link]

Sources

Comparative

Cost-benefit analysis of different 2-Methyl-2-propylpentanoic acid synthesis methods

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization Introduction: The Synthetic Challenge of Quaternary Carbons 2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization

Introduction: The Synthetic Challenge of Quaternary Carbons

2-Methyl-2-propylpentanoic acid (2M2PP) is a sterically hindered, α,α -disubstituted carboxylic acid. As a structural analog of valproic acid (VPA), 2M2PP is utilized in drug development primarily for its role as an inhibitor of histone deacetylases (HDACs), which are critical targets in cellular differentiation and oncology [1].

From a synthetic perspective, constructing the α -quaternary carbon of 2M2PP presents a significant steric challenge. The introduction of three distinct alkyl chains (two propyl groups and one methyl group) around the α -carbon requires precise regiocontrol. This guide objectively compares the three primary synthetic routes—Enolate Alkylation , Koch Carbonylation , and Reverse Alkylation —analyzing their mechanistic causality, cost-efficiency, and scalability to help process chemists select the optimal route for their specific development phase.

Mechanistic Pathways & Route Selection

The synthesis of 2M2PP generally diverges into two distinct chemical philosophies: precision-driven enolate chemistry (Research Standard) and throughput-driven carbocation chemistry (Industrial Scale).

Workflow Target Target: 2-Methyl-2-propylpentanoic Acid (2M2PP) MethodA Method A: Enolate Alkylation (High Precision) Target->MethodA MethodB Method B: Koch Carbonylation (High Throughput) Target->MethodB StepA1 Reagents: Valproic Acid + 2 eq. LDA Electrophile: Methyl Iodide MethodA->StepA1 StepB1 Reagents: 1-Octanol + CO + H2SO4 Catalyst: Pt(IV) Oxide MethodB->StepB1 OutcomeA Yield: 85-90% Purity: >99% (Single Isomer) StepA1->OutcomeA OutcomeB Yield: ~71% (Total) Purity: 14% 2M2PP (Isomer Mixture) StepB1->OutcomeB

Decision tree comparing enolate alkylation and carbonylation routes for 2M2PP synthesis.

Method A: Directed Enolate Alkylation of Valproic Acid

This method is the gold standard for laboratory-scale synthesis and early-stage drug development due to its absolute regiocontrol.

Causality & Mechanistic Logic

Valproic acid possesses two acidic sites: the carboxylic acid proton (pKa ~4.8) and the α -proton (pKa ~24). To achieve α -alkylation, exactly two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) are required. The first equivalent irreversibly deprotonates the carboxylic acid. The second equivalent removes the sterically hindered α -proton, forming a highly reactive enediolate dianion .

Methyl iodide (MeI) is selected as the electrophile because its lack of β -hydrogens prevents competing E2 elimination, and its minimal steric profile allows for an efficient SN2 trajectory into the crowded quaternary center [3].

Mechanism VPA Valproic Acid (pKa ~ 4.8, 24) Dianion Enediolate Dianion (Nucleophile) VPA->Dianion 2 eq. LDA THF, -78°C Double Deprotonation Product 2M2PP (Quaternary Carbon) Dianion->Product MeI SN2 Attack -78°C to RT

Mechanistic pathway of valproic acid alpha-methylation via an enediolate dianion intermediate.

Self-Validating Experimental Protocol
  • LDA Generation: Purge a flame-dried flask with N2. Add anhydrous THF and diisopropylamine (2.1 eq). Cool to -78 °C and add n-Butyllithium (2.1 eq) dropwise. Validation: A color change to pale yellow indicates successful LDA formation.

  • Dianion Formation: Slowly add Valproic Acid (1.0 eq) dissolved in THF. Validation: The initial addition will form a white precipitate (lithium valproate). As the second equivalent of LDA is consumed, the precipitate will completely dissolve into a homogeneous solution, visually validating successful enediolate dianion formation.

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise at -78 °C. Remove the cooling bath and allow the reaction to warm to room temperature. Causality: Warming provides the necessary kinetic energy to overcome the steric activation barrier of the quaternary center.

  • Workup: Quench with 1M HCl until the aqueous layer reaches pH 1. Validation: Acidification ensures the carboxylate is fully protonated, driving the 2M2PP product entirely into the organic extraction layer (Ethyl Acetate).

Method B: Koch-Haaf Carbonylation of Alcohols

For bulk industrial manufacturing, relying on cryogenic conditions and stoichiometric lithium bases is economically prohibitive. The Koch-Haaf carbonylation offers a scalable alternative using bulk petrochemicals [2].

Causality & Mechanistic Logic

This method generates a carbocation in a strongly acidic medium (e.g., H2SO4 or HF). When 1-octanol is introduced, it is protonated and dehydrated to form a primary carbocation. This cation rapidly undergoes a series of 1,2-hydride and alkyl shifts to reach the most thermodynamically stable tertiary states. Carbon monoxide (CO) traps these cations, followed by hydration to yield tertiary carboxylic acids.

Because the C2 position is statistically and thermodynamically favored over the C4 position during the rearrangement of the octyl chain, the reaction inherently yields a regioisomeric mixture.

Self-Validating Experimental Protocol
  • Catalyst Activation: Charge a high-pressure reactor with Pt(IV) oxide and 96% H2SO4. Introduce a CO atmosphere at 1 atm and 25 °C.

  • Carbonylation: Slowly add 1-octanol. Validation: The consumption of CO gas, monitored via a continuous pressure drop on a gas burette, serves as a real-time kinetic validation of the carbonylation event.

  • Workup: After 72 hours, pour the reaction mixture over crushed ice to quench the acid and prevent esterification. Extract with n-hexane.

  • Isolation: The resulting organic layer contains a 4:2:1 mixture of 2,2-dimethylheptanoic acid, 2-methyl-2-ethylhexanoic acid, and 2M2PP. Causality: Fractional distillation or simulated moving bed chromatography is strictly required to isolate pure 2M2PP from this mixture.

Method C: Reverse Alkylation (Propylation of 2-Methylpentanoic Acid)

An alternative enolate approach involves starting with 2-methylpentanoic acid and alkylating with 1-bromopropane.

  • The Steric Penalty: While the dianion formation is identical to Method A, the SN2 electrophile (1-bromopropane) is significantly bulkier than methyl iodide. The steric clash between the flexible propyl chain and the bulky enediolate raises the transition state energy.

  • Outcome: This results in sluggish reaction kinetics, lower overall yields (~40-50%), and competing E2 elimination (yielding propene gas), making this route inferior to Method A.

Quantitative Cost-Benefit Analysis

The following table synthesizes the operational metrics of the three methodologies to guide process selection:

Synthesis MethodOverall Yield of 2M2PPRegiopurityScalabilityRelative Cost per 100gPrimary Limitation / Hazard
Method A: VPA Alkylation 85 - 90%>99%Low-MediumHighCryogenic requirements (-78°C), MeI toxicity
Method B: Carbonylation ~10%*14% (Mixture)HighLowComplex downstream separation, CO gas hazards
Method C: Reverse Alkylation 40 - 50%>95%LowMediumSteric hindrance lowers SN2 efficiency

*Calculated based on a 71% total mixture yield where 2M2PP constitutes 1 part in 7 [2].

Conclusion & Recommendation

For researchers and early-stage drug development requiring milligram to gram quantities, Method A is the undisputed choice. The high cost of reagents is offset by the elimination of complex downstream purification.

For industrial bulk manufacturing (kilogram to ton scale), Method B becomes economically viable. However, the capital expenditure saved on raw materials must be reinvested into advanced separation infrastructure (e.g., fractional distillation columns) to isolate 2M2PP from its structural isomers.

References

  • Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation Cancer Research (AACR)[Link]

  • US Patent 6011171A - Process for synthesis of tertiary carboxylic acids and the esters thereof Google P
  • 2-Methyl-2-propylpentanoic acid (CID 134947) - Chemical and Physical Properties National Center for Biotechnology Information (PubChem)[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-propylpentanoic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for nove...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for novel or less common compounds is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Methyl-2-propylpentanoic acid (CAS No. 31113-56-1), grounded in established safety principles and regulatory awareness. Our approach prioritizes safety, compliance, and the scientific rationale behind each procedural step.

Core Principle: Treat as Hazardous Waste

Given the specific chemical nature of 2-Methyl-2-propylpentanoic acid, and in the absence of explicit non-hazardous classifications from regulatory bodies, it must be managed as hazardous waste. This precautionary principle ensures the highest level of safety and environmental protection. Disposal via sink or regular trash is strictly prohibited as it can introduce a potentially harmful substance into aquatic ecosystems and violate local and federal regulations.[1][2][3]

Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties is essential. This knowledge informs safe handling, storage, and, critically, disposal procedures.

PropertyValueImplication for Disposal
Molecular Formula C₉H₁₈O₂Organic compound, will require specific organic waste stream.[4]
Molecular Weight 158.24 g/mol -
Appearance White to off-white solidSpills will be visible; handle as a powder or crystalline solid.
Melting Point 43-44 °CMay be liquid in warm laboratory conditions.
Boiling Point 246.9°C at 760 mmHgLow volatility at room temperature, reducing inhalation risk.[5]
Flash Point 112.3°CClassified as a combustible liquid, not highly flammable.[5] Store away from ignition sources.
logP (Octanol/Water) 2.67750Indicates a moderate potential for bioaccumulation in the environment.
Hazards Corrosive, IrritantBased on the carboxylic acid functional group, it is expected to be corrosive and an irritant to skin and eyes.[6][7][8]

Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with appropriate PPE.[9][10] When handling 2-Methyl-2-propylpentanoic acid in any form—pure, in solution, or as waste—the following must be worn:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are required to prevent skin contact.[11] If gloves become contaminated, they must be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.

  • Splash-Proof Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[9][10]

  • Laboratory Coat: A full-length lab coat, preferably made of a flame-resistant material like 100% cotton, must be worn and fully buttoned to protect skin and clothing.[9]

  • Closed-Toe Shoes: Footwear must cover the entire foot to protect from spills.[3][10]

Step-by-Step Disposal Protocol

The proper disposal of 2-Methyl-2-propylpentanoic acid is not a single action but a systematic process.

Step 1: Segregation at the Point of Generation

Immediately upon generation, waste containing 2-Methyl-2-propylpentanoic acid must be segregated into a dedicated hazardous waste stream.

  • Rationale: Preventing the mixing of incompatible waste streams is a fundamental safety rule.[12] Mixing carboxylic acids with bases can cause a violent exothermic reaction. Mixing with oxidizers can create a fire hazard.

Step 2: Containerization

The choice of waste container is critical for safe storage and transport.

  • Container Type: Use a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for pure solid). The original manufacturer's container is often a suitable choice.[13]

  • Container Condition: Ensure the container has a secure, tightly-fitting lid. Never use containers with cracks, chips, or other damage.[10]

  • Headspace: Do not overfill liquid waste containers. Leave at least 5-10% of the volume as empty headspace to allow for vapor expansion.[14]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel.

  • Content: The container must be clearly labeled with a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Required Information:

    • The words "Hazardous Waste"

    • The full, unambiguous chemical name: "2-Methyl-2-propylpentanoic acid"

    • The CAS Number: "31113-56-1"

    • An accurate estimation of the concentration and total volume/mass.

    • The accumulation start date (the date the first drop of waste was added).

    • The associated hazards (e.g., "Corrosive," "Irritant").

Step 4: Temporary Storage

Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[2]

  • Secondary Containment: The waste container must be kept within a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the container away from incompatible materials, particularly bases and strong oxidizing agents.[11]

Step 5: Professional Disposal

The final and most critical step is to arrange for professional disposal.

  • Action: Contact your institution's EHS department to schedule a hazardous waste pickup.[6][13]

  • Rationale: EHS professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations, ensuring it is managed in an environmentally sound manner. Never attempt to transport hazardous waste in a personal vehicle.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 2-Methyl-2-propylpentanoic acid.

G Disposal Workflow for 2-Methyl-2-propylpentanoic Acid A Waste Generation (Pure, Solution, or Contaminated Materials) B Is the waste container properly labeled and sealed? A->B C Label container with: 'Hazardous Waste' Full Chemical Name & CAS Accumulation Date & Hazards B->C  No D Place in designated Satellite Accumulation Area (SAA) with Secondary Containment B->D  Yes C->B E Is the container full or has it reached the institutional time limit? D->E F Contact Environmental Health & Safety (EHS) for Professional Disposal E->F  Yes G Continue to collect waste in the designated container E->G  No G->E

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Model Template_relevance
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